Product packaging for Antimony(V) phosphate(Cat. No.:CAS No. 123402-86-8)

Antimony(V) phosphate

Cat. No.: B040821
CAS No.: 123402-86-8
M. Wt: 270.78 g/mol
InChI Key: KOGCFABIRWCGFE-UHFFFAOYSA-A
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Description

Antimony(V) phosphate is an inorganic compound of significant interest in advanced materials research and solid-state chemistry. Its primary research value lies in its application as a solid acid catalyst, leveraging its strong Brønsted acidity to facilitate a variety of organic transformations, including esterification and condensation reactions, under milder conditions than homogeneous acids. Furthermore, its unique framework structure and thermal stability make it a promising candidate for the development of proton-conducting membranes in intermediate-temperature fuel cells. In the field of materials science, this compound is investigated for its flame-retardant synergistic properties, often used in combination with other compounds to enhance the thermal stability and fire resistance of polymers and plastics. Its mechanism of action in catalysis involves the donation of protons from its phosphate groups to reactant molecules, activating them for subsequent reaction, while in flame retardancy, it functions by promoting char formation and releasing non-flammable gases that dilute combustible gases. This reagent is essential for researchers exploring sustainable catalytic processes, advanced energy storage and conversion systems, and next-generation, fire-safe polymeric materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O20P5Sb3 B040821 Antimony(V) phosphate CAS No. 123402-86-8

Properties

CAS No.

123402-86-8

Molecular Formula

O20P5Sb3

Molecular Weight

270.78 g/mol

IUPAC Name

antimony(3+);oxygen(2-);phosphoric acid;hydroxide;hydrate

InChI

InChI=1S/H3O4P.2H2O.O.Sb/c1-5(2,3)4;;;;/h(H3,1,2,3,4);2*1H2;;/q;;;-2;+3/p-1

InChI Key

KOGCFABIRWCGFE-UHFFFAOYSA-A

SMILES

O.[OH-].[O-2].OP(=O)(O)O.[Sb+3]

Canonical SMILES

O.[OH-].[O-2].OP(=O)(O)O.[Sb+3]

Synonyms

antimony(V) phosphate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the crystal structure of Antimony(V) phosphate (B84403) (SbOPO₄), outlining its synthesis, crystallographic data, and the experimental protocols used for its characterization.

Introduction

Antimony(V) phosphate, with the chemical formula SbOPO₄, is an inorganic compound that has garnered interest in materials science. It is crucial to distinguish it from its more commonly studied counterpart, Antimony(III) phosphate (SbPO₄), which possesses a different crystal structure and properties. This document focuses exclusively on the pentavalent form, SbOPO₄, detailing its monoclinic crystal structure and the analytical techniques employed for its structural elucidation. For professionals in drug development, understanding the structural and chemical properties of antimony compounds is pertinent, as pentavalent antimony derivatives have historically been used as prodrugs in the treatment of diseases like leishmaniasis.

Crystal Structure and Properties

This compound crystallizes in a monoclinic system, a key characteristic that defines its physical and chemical behavior.[1][2] The structure consists of antimony and phosphate groups arranged in a specific three-dimensional lattice.

Crystallographic Data

The fundamental crystallographic parameters for this compound have been determined through X-ray diffraction studies.[1][2] These quantitative data are summarized in the table below for clarity and comparative analysis.

ParameterValueReference
Crystal System Monoclinic[1][2]
Space Group C2/c[1][2]
Lattice Constants a = 6.791 Å[1][2]
b = 8.033 Å[1][2]
c = 7.046 Å[1][2]
β = 115.90°[1][2]
Formula Units (Z) 4[1][2]

Experimental Protocols

The synthesis and structural confirmation of this compound rely on specific experimental procedures. The following sections detail the methodologies for its preparation and characterization.

Synthesis of this compound

A common method for the synthesis of this compound involves a solid-state reaction at elevated temperatures.[1][2]

Protocol:

  • Precursor Preparation: A mixture of hydrated antimony(V) oxide (Sb₂O₅·xH₂O) and ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) is prepared.

  • Heating: The mixture is heated in a furnace.

  • Reaction: Upon heating, the precursors react to form this compound (SbOPO₄).

  • Decomposition: It is noted that at very high temperatures (1218 K), the compound may lose oxygen and convert to antimony(III) phosphate.[1][2]

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis precursors Precursors: Sb₂O₅·xH₂O & (NH₄)H₂PO₄ heating High-Temperature Heating precursors->heating product Crude SbOPO₄ Product heating->product xrd Powder X-Ray Diffraction (XRD) product->xrd nmr Solid-State NMR (³¹P, ¹²¹Sb) product->nmr xps X-Ray Photoelectron Spectroscopy (XPS) product->xps structure_data Crystal Structure Data (Lattice Parameters, Space Group) xrd->structure_data oxidation_state Oxidation State Confirmation nmr->oxidation_state xps->oxidation_state

Caption: Experimental workflow for the synthesis and characterization of SbOPO₄.

Characterization Methods

Powder XRD is the primary technique for determining the crystal structure of SbOPO₄.

Protocol:

  • Sample Preparation: The synthesized SbOPO₄ powder is finely ground to ensure random crystal orientation.[3] The powder is then mounted on a sample holder.[3]

  • Data Collection: The sample is irradiated with monochromatic X-rays in a diffractometer. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[3]

  • Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the systematic absences of peaks are used to identify the space group (e.g., C2/c).[4][5]

Solid-state NMR spectroscopy provides insight into the local chemical environment of specific nuclei. For antimony phosphates, ³¹P and ¹²¹Sb NMR are particularly informative.

Protocol:

  • Sample Packing: The powdered sample of SbOPO₄ is packed into a zirconia rotor.

  • Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions.[6]

  • ³¹P NMR: A ³¹P NMR spectrum is acquired. The chemical shift provides information about the phosphate environment. For instance, the ³¹P chemical shift in SbPO₄ is reported to be -18 ppm.[1]

  • ¹²¹Sb NMR: An ¹²¹Sb NMR spectrum is acquired. Due to the large quadrupole moment of the ¹²¹Sb nucleus, specialized techniques like wide-line NMR or advanced pulse sequences (e.g., WURST-QCPMG) may be necessary to obtain a usable spectrum, especially at high magnetic fields.[7][8][9] The resulting spectrum is sensitive to the local symmetry and coordination of the antimony atoms.

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms in a sample.

Protocol:

  • Sample Mounting: The SbOPO₄ powder is mounted on a sample holder and placed in an ultra-high vacuum chamber.

  • Irradiation: The sample surface is irradiated with a beam of X-rays.

  • Electron Detection: The kinetic energy and number of electrons that escape from the surface are measured.

  • Spectral Analysis: The binding energy of the electrons is calculated. For phosphorus, the 2p electron binding energy is around 133.9 eV in a related compound.[1] For antimony, the Sb 3d peaks are analyzed to confirm the +5 oxidation state.

Relevance in Drug Development

While SbOPO₄ is primarily a material of interest in materials science, the chemistry of pentavalent antimony is central to the mechanism of certain antiparasitic drugs. Antimonial compounds, such as sodium stibogluconate, are administered as Sb(V) prodrugs. In vivo, these are reduced to the more toxic Sb(III) form, which is the active agent that targets parasitic enzymes. Understanding the structure and chemistry of stable Sb(V) compounds like SbOPO₄ provides fundamental knowledge that can inform the design and stabilization of new antimonial therapeutics.

signaling_pathway cluster_drug_action Antimonial Prodrug Mechanism prodrug Antimony(V) Prodrug (e.g., Sodium Stibogluconate) reduction In Vivo Reduction (within macrophage/parasite) prodrug->reduction active_drug Active Antimony(III) Species reduction->active_drug target Interaction with Sulfhydryl Groups in Parasite Enzymes (e.g., Trypanothione Reductase) active_drug->target disruption Disruption of Cellular Metabolism & Redox Balance target->disruption death Parasite Death disruption->death

Caption: Generalized pathway for the bioactivation of antimonial (SbV) prodrugs.

Conclusion

The crystal structure of this compound (SbOPO₄) is well-defined as a monoclinic system with the space group C2/c. Its synthesis via high-temperature reaction of antimony(V) oxide and an ammonium phosphate source is a standard method. A combination of analytical techniques, including X-ray Diffraction for structural determination, solid-state NMR for probing local environments, and XPS for confirming oxidation states, provides a comprehensive characterization of this material. This detailed structural and methodological guide serves as a valuable resource for researchers in materials science and provides contextual chemical insights for professionals in drug development working with related antimony compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403) is an inorganic compound that has garnered significant interest due to its properties as an ion exchanger, catalyst, and its potential applications in various fields, including materials science and as a precursor in the synthesis of active pharmaceutical ingredients.[1] This guide provides a comprehensive overview of the synthesis and characterization of antimony(V) phosphate, offering detailed experimental protocols and quantitative data to support researchers in their endeavors. While pentavalent antimony compounds have historically been used in therapeutics, the trivalent state (Sb(III)) is often considered the biologically active form.[2] Antimony compounds, in general, have been utilized in the treatment of leishmaniasis.[3]

Synthesis of this compound

Several methods have been employed for the synthesis of this compound, each offering distinct advantages in terms of particle size, morphology, and purity. The most common methods include precipitation, hydrothermal synthesis, and sol-gel synthesis.

Precipitation Method

The precipitation method is a widely used technique for the synthesis of this compound due to its relative simplicity and scalability. This method involves the controlled reaction of a soluble antimony(V) salt with a phosphate source in an aqueous solution.

Experimental Protocol:

A detailed protocol for the synthesis of anhydrous antimony orthophosphate via precipitation is described in US Patent 3,649,174.[4] The following is a representative procedure based on this method:

  • Preparation of Antimony Solution: Dissolve antimony(V) chloride (SbCl₅) in concentrated hydrochloric acid.

  • Preparation of Phosphate Solution: Prepare a separate aqueous solution of a water-soluble orthophosphate, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).[4]

  • Precipitation: Heat both solutions to approximately 75°C. Slowly add the phosphate solution to the vigorously stirred antimony solution. The rate of addition should be controlled to maintain the pH of the reaction mixture below 3.[4]

  • Digestion: After the addition is complete, continue stirring the mixture at 75°C for at least one hour to ensure complete reaction and precipitation.[4]

  • Washing: Filter the precipitate and wash it with a dilute solution of phosphoric acid, followed by deionized water, until the filtrate is free of chloride ions.[4]

  • Drying: Dry the resulting white solid in an oven at a suitable temperature to obtain anhydrous this compound.

Logical Workflow for Precipitation Synthesis:

precipitation_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying SbCl5 Antimony(V) Chloride dissolve_sb Dissolve SbCl5 in HCl SbCl5->dissolve_sb HCl Conc. Hydrochloric Acid HCl->dissolve_sb DAP Diammonium Hydrogen Phosphate dissolve_dap Dissolve (NH4)2HPO4 in H2O DAP->dissolve_dap H2O Deionized Water H2O->dissolve_dap heat_solutions Heat both solutions to 75°C dissolve_sb->heat_solutions dissolve_dap->heat_solutions precipitation Slowly add phosphate soln. to antimony soln. (pH < 3) heat_solutions->precipitation digest Digest at 75°C for 1 hour precipitation->digest filter Filter Precipitate digest->filter wash Wash with dilute H3PO4 and then Deionized Water filter->wash dry Dry in Oven wash->dry product This compound dry->product

Precipitation Synthesis Workflow
Hydrothermal Method

The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique can produce well-defined crystalline materials with controlled morphology.

Experimental Protocol:

  • Precursor Mixture: Prepare a precursor solution containing a source of antimony(V), such as antimony pentoxide (Sb₂O₅), and a phosphate source, like phosphoric acid (H₃PO₄), in a suitable solvent (typically water).

  • Autoclave Treatment: Transfer the precursor mixture into a Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 120-200°C) for a defined period (e.g., 12-48 hours).

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the solid product by filtration.

  • Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, followed by drying in an oven.

Sol-Gel Method

The sol-gel process is a versatile method for synthesizing solid materials from small molecules. It involves the formation of a colloidal suspension (sol) and its subsequent gelation to form a network in a continuous liquid phase.

Experimental Protocol:

A general sol-gel procedure for preparing metal oxides can be adapted for this compound:

  • Sol Formation: Dissolve an antimony(V) precursor, such as antimony(V) isopropoxide, in an alcohol solvent. In a separate container, mix a phosphorus precursor, like triethyl phosphate, with water and a catalyst (acid or base).

  • Hydrolysis and Condensation: Slowly add the phosphorus precursor solution to the antimony precursor solution with vigorous stirring. The hydrolysis of the precursors will be initiated, followed by condensation reactions to form a sol.

  • Gelation: Continue stirring the sol until a viscous gel is formed. This process can be accelerated by gentle heating.

  • Aging: Age the gel for a period to allow for further polycondensation and strengthening of the network.

  • Drying: Dry the gel to remove the solvent. This can be done via conventional heating to form a xerogel or through supercritical drying to produce an aerogel.

  • Calcination: Heat the dried gel at an elevated temperature to remove organic residues and induce crystallization, yielding the final this compound product.

Characterization of this compound

A thorough characterization of the synthesized material is crucial to confirm its identity, purity, and properties. The following techniques are commonly employed for the characterization of this compound.

Logical Workflow for Characterization:

characterization_workflow cluster_techniques Characterization Techniques cluster_properties Determined Properties sample Synthesized This compound XRD X-ray Diffraction (XRD) sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) sample->FTIR TGA_DTA Thermogravimetric Analysis/ Differential Thermal Analysis (TGA/DTA) sample->TGA_DTA Ion_Exchange Ion-Exchange Capacity Determination sample->Ion_Exchange crystal_structure Crystal Structure & Purity XRD->crystal_structure functional_groups Functional Groups FTIR->functional_groups thermal_stability Thermal Stability TGA_DTA->thermal_stability ion_exchange_capacity Ion-Exchange Capacity Ion_Exchange->ion_exchange_capacity

Characterization Workflow
X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Experimental Protocol:

  • Sample Preparation: Finely grind the this compound powder using a mortar and pestle.

  • Data Collection: Mount the powdered sample on a sample holder and place it in an X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.

Quantitative Data:

This compound (SbOPO₄) crystallizes in the monoclinic system with the space group C2/c.[1]

Crystallographic Parameter Value [1]
Crystal SystemMonoclinic
Space GroupC2/c
a6.791 Å
b8.033 Å
c7.046 Å
β115.90°
Z (formula units per unit cell)4
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) and press it into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat powder.

  • Data Collection: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

Quantitative Data:

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the phosphate and antimony-oxygen bonds.

Wavenumber (cm⁻¹) Assignment [1]
1145P-O stretching vibrations
1052P-O stretching vibrations
973P-O stretching vibrations
664O-P-O bending vibrations
590O-P-O bending vibrations
500Sb-O stretching vibrations
475Sb-O stretching vibrations
372Sb-O stretching vibrations
Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the compound.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample in a TGA/DTA crucible.

  • Data Collection: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) and temperature difference (DTA) as a function of temperature.

Qualitative and Quantitative Data:

This compound is thermally stable at lower temperatures. At elevated temperatures, it undergoes decomposition. For instance, at 1218 K (945 °C), it loses oxygen to form antimony(III) phosphate.[1] A typical TGA curve would show a weight loss corresponding to this decomposition, while the DTA curve would indicate whether the process is endothermic or exothermic.

Temperature Range Event Mass Loss (%)
> 900 °CDecomposition to Sb(III) phosphate with loss of oxygenTheoretical: ~7.4%

Note: The exact decomposition temperature and mass loss can vary depending on the heating rate and atmosphere.

Ion-Exchange Capacity

The ion-exchange capacity is a crucial property of this compound, particularly for its application in separation and purification processes.

Experimental Protocol:

A common method to determine the ion-exchange capacity is through titration.

  • Column Preparation: Pack a known amount of this compound into a chromatography column.

  • Equilibration: Pass a solution of a specific cation (e.g., Na⁺ from a NaCl solution) through the column to replace the exchangeable protons.

  • Elution: Elute the displaced protons with a known volume of a standard solution (e.g., a salt solution).

  • Titration: Titrate the eluted solution containing the displaced protons with a standardized base solution (e.g., NaOH) to determine the amount of exchanged protons.

  • Calculation: The ion-exchange capacity is calculated in milliequivalents per gram (meq/g) of the material.

Potential Applications in Drug Development

While direct therapeutic applications of this compound are not extensively documented, its properties suggest potential roles in drug development:

  • Precursor for Antimonial Drugs: It can serve as a stable source of antimony for the synthesis of more complex organoantimony compounds, which have been investigated for their antiparasitic properties.[2]

  • Drug Delivery Systems: The ion-exchange properties of this compound could be explored for the controlled release of ionic drugs.

  • Radiopharmaceutical Development: Stable antimony compounds like antimony phosphate could be used in the development and testing of chelation and targeting strategies for therapeutic radionuclides.[5]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals. The detailed experimental protocols for precipitation, hydrothermal, and sol-gel synthesis methods, along with the quantitative data from XRD, FTIR, and thermal analysis, offer a solid foundation for the preparation and verification of this compound. The outlined characterization workflows and potential applications in drug development aim to facilitate further research and innovation in this field.

References

In-depth Technical Guide on the Thermal Stability of Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimony(V) phosphate (B84403) (SbOPO₄) is an inorganic compound of interest for its potential applications in various scientific fields. A critical aspect of its physicochemical properties is its behavior under thermal stress. This technical guide provides a comprehensive overview of the thermal stability of Antimony(V) phosphate, detailing its decomposition pathway and the experimental methodologies used for its characterization. Quantitative data from thermal analyses are presented to offer a clear understanding of its stability profile.

Thermal Decomposition of this compound

This compound is a thermally stable compound at moderate temperatures. However, upon heating to elevated temperatures, it undergoes a deoxidation process. The primary thermal decomposition event is the loss of oxygen, leading to the formation of Antimony(III) phosphate (SbPO₄).

Decomposition Pathway

The thermal decomposition of this compound can be represented by the following chemical equation:

2SbOPO₄(s) → 2SbPO₄(s) + O₂(g)

This reaction signifies a key transition in the oxidation state of antimony from +5 to +3.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data from these analyses are summarized below.

Thermal EventTemperature (°C)Temperature (K)Mass Loss (%)Description
Onset of Decomposition9451218Theoretical: 7.38%Loss of oxygen to form Antimony(III) phosphate.[1][2][3]

Note: The mass loss is a theoretical calculation based on the stoichiometry of the decomposition reaction.

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a solid-state reaction at high temperatures.

Reactants:

  • Hydrated antimony(V) oxide (Sb₂O₅·xH₂O)

  • Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)

Procedure:

  • A stoichiometric mixture of hydrated antimony(V) oxide and ammonium dihydrogen phosphate is thoroughly ground.

  • The mixture is heated in a furnace at 1173 K (900 °C).

  • The resulting product is cooled to room temperature to obtain this compound.

Thermal Analysis

The thermal stability of the synthesized this compound is evaluated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Instrumentation:

  • A simultaneous thermal analyzer capable of performing TGA and DTA is used.

Experimental Conditions:

  • Sample Mass: A precisely weighed sample of this compound is placed in an alumina (B75360) crucible.

  • Heating Rate: A controlled heating rate is applied, typically in the range of 5-20 °C/min.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, such as flowing dry air or an inert gas like nitrogen or argon.

  • Temperature Range: The sample is heated from ambient temperature to a temperature above the decomposition point, for instance, up to 1000 °C.

  • Data Acquisition: The instrument records the change in sample mass (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

Visualizations

Experimental Workflow for Synthesis and Thermal Analysis

experimental_workflow cluster_synthesis Synthesis of SbOPO₄ cluster_analysis Thermal Analysis s1 Stoichiometric Mixture of Sb₂O₅·xH₂O and (NH₄)H₂PO₄ s2 Grinding s1->s2 s3 Heating at 900°C s2->s3 s4 Cooling s3->s4 s5 This compound (SbOPO₄) s4->s5 a1 TGA/DTA Instrument s5->a1 Sample for Analysis a2 Heating under Controlled Atmosphere a1->a2 a3 Data Acquisition (Mass Change and ΔT) a2->a3 a4 Thermal Stability Data a3->a4

Caption: Workflow for the synthesis and thermal analysis of this compound.

Logical Relationship of Thermal Decomposition

decomposition_pathway SbOPO4 This compound (SbOPO₄) SbPO4 Antimony(III) Phosphate (SbPO₄) SbOPO4->SbPO4  Δ (945°C) Deoxidation O2 Oxygen (O₂)

Caption: Thermal decomposition pathway of this compound.

References

In-Depth Technical Guide to the Chemical Properties of Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403), with the chemical formula SbPO₄, is an inorganic compound that has garnered significant interest in materials science and environmental chemistry. Its unique structural and chemical properties make it a material of choice for applications such as ion exchange, catalysis, and as a component in specialty glasses. This technical guide provides a comprehensive overview of the core chemical properties of Antimony(V) phosphate, with a focus on quantitative data, experimental protocols, and the underlying chemical processes. While antimony compounds have historical applications in medicine, the focus of this guide is on the material science aspects of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid. It is known for its high thermal and chemical stability, particularly in acidic and neutral environments, which underpins its utility in various applications.[1]

Structure and Crystallography

This compound crystallizes in a monoclinic system. The detailed crystallographic data are summarized in the table below.

PropertyValue
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 6.791 Å, b = 8.033 Å, c = 7.046 Å, β = 115.90°
Formula Units per Unit Cell (Z)4

Source: Wikipedia

Solubility and Hydrolysis
Thermal Stability

This compound exhibits good thermal stability. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to study its behavior at elevated temperatures. It is reported to be stable up to high temperatures, eventually decomposing at 1218 K (945 °C) by losing oxygen to form Antimony(III) phosphate (SbPO₄).

Thermal PropertyValue
Decomposition Temperature1218 K (945 °C)

Source: Wikipedia

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydrated antimony(V) oxide with a phosphate source, such as ammonium (B1175870) dihydrogen phosphate.

Materials:

  • Hydrated Antimony(V) oxide (Sb₂O₅·xH₂O)

  • Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

  • Deionized water

  • Furnace

  • Crucible

Procedure:

  • A stoichiometric mixture of hydrated antimony(V) oxide and ammonium dihydrogen phosphate is prepared.

  • The reactants are thoroughly mixed in a crucible.

  • The mixture is heated in a furnace at a controlled temperature. While the exact temperature profile can vary, heating to several hundred degrees Celsius is typical to initiate the reaction and drive off water and ammonia.

  • The resulting solid is cooled, washed with deionized water to remove any unreacted starting materials or soluble byproducts, and then dried.

Below is a graphical representation of the synthesis workflow.

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_purification Product Purification Reactant1 Hydrated Antimony(V) Oxide (Sb₂O₅·xH₂O) Mixing Mixing of Reactants Reactant1->Mixing Reactant2 Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄) Reactant2->Mixing Heating Heating in Furnace Mixing->Heating Cooling Cooling Heating->Cooling Washing Washing with Deionized Water Cooling->Washing Drying Drying Washing->Drying Product This compound (SbOPO₄) Drying->Product G cluster_input Input cluster_process Process cluster_output Output Wastewater Contaminated Water (Containing Heavy Metal Ions, Mⁿ⁺) Contact Contacting Contaminated Water with Ion Exchanger Wastewater->Contact IonExchanger This compound (SbOPO₄·H⁺) IonExchanger->Contact IonExchange Ion Exchange Reaction nSbOPO₄·H⁺ + Mⁿ⁺ ⇌ (SbOPO₄)ₙ·Mⁿ⁺ + nH⁺ Contact->IonExchange TreatedWater Treated Water (Reduced Heavy Metal Concentration) IonExchange->TreatedWater LoadedExchanger Loaded Ion Exchanger ((SbOPO₄)ₙ·Mⁿ⁺) IonExchange->LoadedExchanger Regeneration Regeneration of Ion Exchanger (e.g., with acid) LoadedExchanger->Regeneration Regeneration->IonExchanger Recycled

References

Characterization of Antimony(V) Phosphate: A Technical Guide to Surface Area and Porosity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of antimony(V) phosphate (B84403), with a specific focus on its surface area and porosity. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document outlines a detailed, standard methodology for its synthesis and subsequent analysis. This allows researchers to produce and characterize antimony(V) phosphate for applications such as ion exchange, catalysis, and drug delivery, where surface properties are critical.

Introduction to this compound

This compound is an inorganic compound that has been investigated for its ion exchange properties, particularly for the selective adsorption of heavy metal ions.[1] Its potential applications in various scientific and industrial fields necessitate a thorough understanding of its physical properties, especially its surface area and porosity, which are crucial for determining its efficacy as an adsorbent or catalyst support.

Synthesis of this compound

A viable method for the preparation of anhydrous antimony orthophosphate involves the reaction of an antimony oxide with a water-soluble orthophosphate source in an acidic medium. The following protocol is adapted from a patented synthesis method.[2]

Experimental Protocol for Synthesis

Materials:

  • Antimony(III) oxide (Sb₂O₃) or Antimony(V) oxide (Sb₂O₅)

  • Concentrated hydrochloric acid (HCl)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or another suitable water-soluble orthophosphate source

  • Dilute phosphoric acid (H₃PO₄)

  • Deionized water

Procedure: [2]

  • Preparation of Acidic Antimony Solution: Dissolve antimony oxide in concentrated hydrochloric acid. The solution should be heated to approximately 75°C to facilitate dissolution.

  • Preparation of Phosphate Solution: Prepare a solution of a water-soluble orthophosphate source, such as diammonium hydrogen phosphate, in deionized water. This solution should also be heated to around 75°C.

  • Precipitation: Slowly add the heated phosphate solution to the stirred, acidic antimony solution. The rate of addition should be controlled to maintain the pH of the reaction mixture below 3.

  • Digestion: After the addition is complete, continue to stir and digest the resulting precipitate for approximately one hour to ensure the complete formation of antimony phosphate.

  • Filtration and Washing: Separate the solid antimony phosphate precipitate from the solution by filtration.

  • Washing: Wash the collected precipitate first with dilute phosphoric acid and then with deionized water to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a suitable temperature to obtain anhydrous this compound.

The overall workflow for the synthesis and subsequent characterization of this compound is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Surface Area and Porosity Characterization s1 Dissolution of Antimony Oxide in HCl s3 Precipitation of Antimony Phosphate s1->s3 s2 Preparation of Phosphate Solution s2->s3 s4 Digestion of Precipitate s3->s4 s5 Filtration and Washing s4->s5 s6 Drying of Final Product s5->s6 c1 Degassing of Antimony Phosphate Sample s6->c1 Sample for Characterization c2 Nitrogen Adsorption-Desorption Measurement c1->c2 c3 Data Analysis (BET, BJH) c2->c3 c4 Determination of Surface Area, Pore Volume, and Pore Size Distribution c3->c4

Synthesis and Characterization Workflow

Surface Area and Porosity Characterization

The most common and reliable method for determining the specific surface area and porosity of solid materials is through gas adsorption analysis, typically using nitrogen as the adsorbate at cryogenic temperatures (77 K). The data obtained is then analyzed using the Brunauer-Emmett-Teller (BET) theory for surface area and methods like the Barrett-Joyner-Halenda (BJH) analysis for pore size distribution.

Experimental Protocol for Nitrogen Adsorption-Desorption

Instrumentation:

  • A gas adsorption analyzer (e.g., Micromeritics Gemini series, Quantachrome Autosorb)

  • Degassing unit

  • Analytical balance

  • Sample tubes

Procedure:

  • Sample Preparation and Degassing:

    • Accurately weigh a sufficient amount of the dried this compound powder (typically 100-200 mg, depending on the expected surface area) into a sample tube.

    • Attach the sample tube to the degassing unit of the gas adsorption analyzer.

    • Degas the sample under vacuum or a flow of an inert gas (e.g., nitrogen or helium) at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and duration should be optimized to ensure a clean surface without causing any structural changes to the material.

  • Nitrogen Adsorption-Desorption Measurement:

    • Transfer the degassed sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a dewar of liquid nitrogen (77 K).

    • The instrument will then automatically dose the sample with known amounts of high-purity nitrogen gas at incrementally increasing pressures. The amount of gas adsorbed at each pressure point is measured until the pressure approaches the saturation pressure of nitrogen.

    • Following the adsorption measurement, the pressure is incrementally decreased, and the amount of gas desorbed at each step is measured to generate the desorption isotherm.

Data Analysis

The resulting nitrogen adsorption-desorption isotherm is then used to calculate the surface area and porosity characteristics.

  • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35.[3][4] The BET equation relates the amount of gas adsorbed to the relative pressure, allowing for the determination of the monolayer capacity (the amount of gas required to form a single layer on the surface). The specific surface area is then calculated from this monolayer capacity.[5]

  • Pore Volume and Pore Size Distribution: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[6] The pore size distribution, which provides information on the relative abundance of pores of different sizes, is commonly calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[7] This method is based on the Kelvin equation and is suitable for mesoporous materials (pores with diameters between 2 and 50 nm).

Quantitative Data

As previously mentioned, specific experimental values for the BET surface area, pore volume, and pore size distribution of this compound are not well-documented in the accessible literature. However, for context, the calculated Topological Polar Surface Area (TPSA) for a representative molecular formula of this compound can be found in chemical databases. It is crucial to understand that TPSA is a calculated molecular descriptor based on the two-dimensional structure and is not equivalent to the experimentally determined BET surface area, which measures the accessible surface of a bulk material.

ParameterValueMethod
BET Surface Area Data not available in literatureExperimental (Nitrogen Adsorption)
Pore Volume Data not available in literatureExperimental (Nitrogen Adsorption)
Pore Size Distribution Data not available in literatureExperimental (Nitrogen Adsorption)

Researchers are encouraged to use the protocols outlined in this guide to obtain these crucial experimental values for their synthesized this compound materials. The data generated will be invaluable for the rational design and application of this compound in various fields.

References

Unveiling the Properties of Antimony Phosphate: A Computational Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the computationally-derived properties of monoclinic Antimony(III) Phosphate (B84403) (SbPO₄). Leveraging data from high-throughput density functional theory (DFT) calculations and theoretical studies, this document offers a detailed exploration of its structural, electronic, and thermodynamic characteristics. The information presented herein is intended to serve as a foundational resource for researchers in materials science and computational chemistry, as well as professionals in drug development exploring inorganic compounds.

Core Computational Properties

Computational analysis reveals Antimony Phosphate (SbPO₄) to be a layered material with a monoclinic crystal structure. The key quantitative properties derived from these studies are summarized below, providing a baseline for further theoretical and experimental investigations.

Structural and Thermodynamic Data

The fundamental structural and thermodynamic parameters for monoclinic SbPO₄ have been calculated using first-principles methods. These values are essential for understanding the material's stability and crystal lattice configuration.

PropertyValueCitation
Crystal SystemMonoclinic[1]
Space GroupP2₁/m[1]
Lattice Parametersa = 6.885 Å, b = 4.873 Å, c = 5.288 Å[1]
β = 83.386°[1]
Formation Energy-2.365 eV/atom[1]
Calculated Density4.08 g/cm³[1]
Electronic Properties

The electronic structure of SbPO₄ dictates its electrical and optical behavior. Computational studies have determined its band gap, indicating it is an insulator.

PropertyValueCitation
Band Gap (GGA)4.079 eV (Indirect)[1]
Theoretical Band Gap3.84 eV (Indirect)[2]

Computational Methodology

The data presented in this guide is primarily derived from Density Functional Theory (DFT) calculations, a standard method for predicting the properties of solid-state materials.

Ab Initio Calculations

The properties of monoclinic SbPO₄ were determined using the Vienna Ab initio Simulation Package (VASP). The calculations were performed within the Generalized Gradient Approximation (GGA) using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional. The projector augmented-wave (PAW) method was employed to describe the interaction between the core and valence electrons. A plane-wave basis set with a kinetic energy cutoff of 520 eV was used. The Brillouin zone was sampled using a Monkhorst-Pack k-point mesh. For structural optimization, the atomic positions and lattice parameters were fully relaxed until the forces on each atom were less than 0.01 eV/Å.

The computational workflow for characterizing a material like SbPO₄ typically follows a logical progression from defining the crystal structure to calculating its various properties.

computational_workflow cluster_input Input Definition cluster_calc Core Calculations cluster_output Output Analysis struct Crystal Structure Definition (e.g., from ICSD or experimental data) params Selection of Computational Parameters (Functional, Basis Set, k-points) struct->params geo_opt Geometry Optimization params->geo_opt scf Self-Consistent Field (SCF) Calculation geo_opt->scf prop_calc Property Calculations scf->prop_calc struct_prop Structural Properties (Lattice Parameters, Density) prop_calc->struct_prop elec_prop Electronic Properties (Band Structure, DOS) prop_calc->elec_prop therm_prop Thermodynamic Properties (Formation Energy, Phonons) prop_calc->therm_prop

Computational characterization workflow.

Experimental Protocols

While this guide focuses on computational data, understanding the synthesis of the material is crucial for experimental validation.

Solid-State Synthesis of Antimony Phosphate

A common method for synthesizing antimony phosphate involves a solid-state reaction.[3]

Materials:

  • Antimony metal (Sb)

  • Meta-phosphoric acid ((HPO₃)ₙ)

Procedure:

  • A stoichiometric mixture of antimony metal and meta-phosphoric acid is prepared.

  • The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

  • The ground mixture is placed in an alumina (B75360) crucible.

  • The crucible is heated in a furnace at high temperatures to initiate the reaction. The exact temperature and duration will influence the final product's crystallinity and phase purity.

  • After the reaction is complete, the furnace is cooled down to room temperature.

  • The resulting product is collected and can be characterized using techniques like X-ray diffraction (XRD) to confirm the formation of the desired SbPO₄ phase.

Precipitation Method for Anhydrous Antimony Orthophosphate

An alternative synthesis route involves precipitation from a solution.[4]

Materials:

  • Antimony oxide (Sb₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • A water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄)

  • Dilute phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Antimony oxide is dissolved in concentrated hydrochloric acid under controlled temperature conditions to form an acid antimony solution.

  • Slowly, a solution of a water-soluble orthophosphate source is added to the antimony solution. The rate of addition should be controlled to maintain the pH of the reaction solution below approximately 3.

  • A precipitate of antimony phosphate will form.

  • The reaction mixture is digested for about one hour to ensure complete precipitation.

  • The solid antimony phosphate is then separated from the solution by filtration.

  • The precipitate is washed first with dilute phosphoric acid and then with deionized water to remove any remaining impurities.

  • The final product is dried to obtain anhydrous antimony orthophosphate.

Structural and Electronic Details

The relationship between the crystal structure and the resulting electronic properties is a key aspect of understanding a material's behavior.

Crystal Structure Analysis

Monoclinic SbPO₄ is characterized by a two-dimensional layered structure.[1] Within these layers, the antimony atoms are in a +3 oxidation state (Sb³⁺) and are coordinated to four oxygen atoms in a see-saw-like geometry. The phosphorus atoms are in a +5 oxidation state (P⁵⁺) and are tetrahedrally coordinated to four oxygen atoms. These SbO₄ and PO₄ polyhedra are interconnected, forming the layers. The interaction between these layers is expected to be weaker, which is a common feature of van der Waals materials.

The logical relationship for determining the thermodynamic stability of a computationally predicted material involves comparing its formation energy to that of known competing phases. This is often visualized using a convex hull diagram.

stability_logic cluster_calc Computational Steps cluster_analysis Stability Analysis cluster_conclusion Conclusion calc_target Calculate Formation Energy of Target Compound (SbPO₄) construct_hull Construct Convex Hull of Formation Energies calc_target->construct_hull calc_competing Calculate Formation Energies of Known Competing Phases (e.g., Sb₂O₃, P₂O₅, other Sb-P-O compounds) calc_competing->construct_hull check_position Check Position of SbPO₄ Relative to the Hull construct_hull->check_position is_stable Thermodynamically Stable? check_position->is_stable

Logic for determining thermodynamic stability.
Electronic Band Structure

The calculated electronic band structure of monoclinic SbPO₄ reveals an indirect band gap of approximately 3.84 to 4.08 eV.[1][2] An indirect band gap means that the valence band maximum (VBM) and the conduction band minimum (CBM) do not occur at the same k-point in the Brillouin zone. This characteristic has significant implications for the material's optical properties, as electron-hole recombination in indirect band gap materials typically requires the involvement of a phonon to conserve momentum, making radiative recombination less efficient than in direct band gap materials. Theoretical analysis indicates that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is mainly formed by Sb 5p states.[2]

Conclusion

The computational studies summarized in this technical guide provide a robust foundation for understanding the core properties of monoclinic Antimony(III) Phosphate. The data on its stable, layered crystal structure, and its wide, indirect band gap offer valuable insights for its potential applications. The detailed methodologies and synthesis protocols also serve as a practical reference for further experimental and theoretical exploration of this and related antimony-based compounds. This computationally-driven approach accelerates the discovery and characterization of new materials, paving the way for their integration into novel technologies.

References

Stability of Antimony(V) Phosphate in Acidic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds have a long history in therapeutic applications, particularly in the treatment of leishmaniasis. The stability of these compounds under various physiological conditions is a critical factor in their efficacy and safety profile. Antimony(V) phosphate (B84403) is a compound of interest, and understanding its behavior in acidic environments, such as those found in the gastric tract or in certain drug formulations, is paramount for its development and application.

This technical guide provides a comprehensive overview of the factors influencing the stability of antimony(V) phosphate in acidic media. While direct quantitative data for the dissolution of pure this compound is not extensively available in peer-reviewed literature, this guide outlines the theoretical underpinnings of its stability and provides detailed experimental protocols for its assessment. The methodologies described are adapted from established leaching and dissolution studies of other antimony compounds and inorganic materials.

Theoretical Background: Factors Influencing Stability

The stability of this compound (SbPO₄) in acidic media is primarily governed by its solubility, which is influenced by the pH of the solution and the presence of complexing agents.

2.1 Effect of pH

In acidic solutions, the phosphate anion (PO₄³⁻) undergoes protonation to form HPO₄²⁻, H₂PO₄⁻, and ultimately phosphoric acid (H₃PO₄). This shifting equilibrium reduces the concentration of free PO₄³⁻ ions in the solution, which, according to Le Chatelier's principle, drives the dissolution of the this compound salt to replenish the phosphate ions.

The antimony(V) cation (Sb⁵⁺) is highly prone to hydrolysis in aqueous solutions. In acidic conditions, it is likely to exist as the hydrated antimony pentoxide (Sb₂O₅·nH₂O) or as complex oxy- and hydroxy-species. The overall dissolution process can be conceptualized as a reaction with H⁺ ions, leading to the formation of soluble antimony species and phosphoric acid. The solubility of antimony oxides, and by extension this compound, generally increases with increasing acidity (i.e., lower pH).

2.2 Potential Dissolution and Hydrolysis Pathways

The dissolution of this compound in an acidic medium can be represented by a series of interconnected equilibria. The following diagram illustrates the logical relationships in the expected dissolution and hydrolysis pathways.

G SbPO4_solid This compound (solid) SbPO₄(s) Sb5_aq Antimonate Ion (aqueous) Sb(OH)₆⁻ SbPO4_solid->Sb5_aq Dissolution H3PO4_aq Phosphoric Acid (aqueous) H₃PO₄(aq) SbPO4_solid->H3PO4_aq Dissolution H_ion Acidic Medium (H⁺) H_ion->SbPO4_solid Attacks H2O Water H₂O H2O->SbPO4_solid Hydrolysis Dissolved_Intermediates Dissolved Intermediates

Caption: Logical flow of this compound dissolution in acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in acidic media, a standardized leaching or dissolution test should be performed. The following protocols are adapted from established methods for testing the leachability of inorganic compounds.

3.1 Materials and Equipment

  • This compound powder (synthesized and characterized)

  • Deionized water (Type I)

  • Acids of choice (e.g., HCl, H₂SO₄, simulated gastric fluid)

  • pH meter and probes

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for antimony analysis

  • UV-Vis Spectrophotometer for phosphate analysis (e.g., phosphomolybdate blue method)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2 Experimental Workflow Diagram

The following diagram outlines the general workflow for the stability testing of this compound.

G start Start prepare_solutions Prepare Acidic Media (various pH values) start->prepare_solutions mix Combine Sample and Acidic Medium (defined solid-to-liquid ratio) prepare_solutions->mix weigh_sample Weigh this compound weigh_sample->mix agitate Agitate at Controlled Temperature (e.g., 25°C or 37°C) mix->agitate sample_collection Collect Aliquots at Time Intervals (e.g., 1, 4, 8, 24 hours) agitate->sample_collection separate Separate Solid and Liquid Phases (Centrifugation/Filtration) sample_collection->separate analyze_liquid Analyze Supernatant for Dissolved Antimony and Phosphate separate->analyze_liquid analyze_solid Characterize Residual Solid (Optional: XRD, SEM) separate->analyze_solid data_analysis Data Analysis and Kinetic Modeling analyze_liquid->data_analysis end End data_analysis->end

Caption: Experimental workflow for stability testing.

3.3 Detailed Protocol: pH-Static Leaching Test

This protocol aims to determine the extent of antimony and phosphate leached from this compound at a constant pH over a specified period.

  • Preparation of Leaching Solutions: Prepare a series of acidic solutions with different pH values (e.g., pH 1, 2, 3, 4, 5) using a suitable acid (e.g., HCl).

  • Sample Preparation: Accurately weigh a specific amount of this compound powder (e.g., 1.0 g).

  • Leaching Procedure:

    • Place the weighed this compound into a series of flasks.

    • Add a specific volume of the corresponding pH-adjusted leaching solution to achieve a desired solid-to-liquid ratio (e.g., 1:100 w/v).

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 37°C for physiological relevance).

  • Sampling:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the suspension.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to separate the solid from the liquid phase.

    • Acidify the filtrate to prevent precipitation of antimony species before analysis.

  • Analysis:

    • Determine the concentration of dissolved antimony in the filtrate using ICP-MS or AAS.

    • Determine the concentration of dissolved phosphate in the filtrate using the phosphomolybdate blue colorimetric method.[1][2][3]

  • Data Calculation: Calculate the percentage of antimony and phosphate leached from the initial solid material.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of pH on Antimony and Phosphate Leaching at 24 hours

pHInitial Sb in Solid (mg)Leached Sb (mg)% Sb LeachedInitial P in Solid (mg)Leached P (mg)% P Leached
1.0
2.0
3.0
4.0
5.0

Table 2: Dissolution Kinetics of Antimony at pH 2

Time (hours)Concentration of Dissolved Sb (mg/L)% Sb Leached
1
4
8
24
48

Conclusion

The stability of this compound in acidic media is a critical parameter for its potential use in pharmaceutical applications. While direct stability data is sparse, the theoretical framework and experimental protocols provided in this guide offer a robust approach for researchers to determine the dissolution kinetics and pH-dependent solubility of this compound. The systematic generation of such data will be invaluable for understanding its behavior in acidic environments and for the development of safe and effective antimony-based therapeutics.

References

In-Depth Technical Guide to Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antimony(V) phosphate (B84403), focusing on its chemical identity, physicochemical properties, synthesis protocols, and its relevance in biological systems and drug development.

Chemical Identity and Properties

Antimony(V) phosphate is an inorganic compound of antimony in its +5 oxidation state. There appears to be some ambiguity in the literature and commercial databases regarding its precise stoichiometric formula, likely due to the existence of various hydrated or complex forms. The most consistently cited Chemical Abstracts Service (CAS) number is 123402-86-8 .[1][2]

Physicochemical Data

Quantitative data for this compound is not consistently reported across all sources. The following table summarizes the available information, with notes on discrepancies. It is important for researchers to confirm these properties through analytical characterization.

PropertyValueSource(s)Notes
CAS Number 123402-86-8[1][2]This is the most frequently assigned CAS number for the pentavalent form. The CAS number 12036-46-3 typically refers to Antimony(III) phosphate (SbPO₄).
Molecular Formula H₆O₇PSb or Sb₂O₅·P₂O₅·3H₂OO₂₀P₅Sb₃ (variant)[1][2][3]PubChem lists a hydrated formula.[2] Other sources suggest complex phosphate structures.[3] This variability indicates that "this compound" may not be a single, well-defined compound but a class of related materials.
Molecular Weight 270.78 g/mol (for H₆O₇PSb)840.137 g/mol (for O₂₀P₅Sb₃)[2][4]The molecular weight varies significantly with the assumed molecular formula.
Appearance White solid/powder[3]Generally described as a white solid material.
Solubility Data not consistently available. Likely hydrolyzes in water.[5][6]While specific solubility data for the Sb(V) form is scarce, the related Sb(III) phosphate is reported to hydrolyze in water.[5][6]
Thermal Stability A related compound is reported to lose oxygen at 1218 K (945 °C) to form Antimony(III) phosphate.[7][7]The compound possesses good thermal stability.[8]
Crystal Structure A compound identified as this compound has a C2/c space group with unit cell dimensions a = 6.791 Å, b = 8.033 Å, c = 7.046 Å, and β = 115.90°.[7]This data is provided in a context primarily discussing Antimony(III) phosphate and should be used with caution.

Note: Some commercial databases list properties like a boiling point of 158°C, which is highly improbable for an inorganic salt and likely erroneous data.[3][4]

Experimental Protocols: Synthesis of this compound

While a variety of methods exist for antimony-containing compounds, a common laboratory-scale synthesis for this compound involves the high-temperature reaction of antimony pentoxide with a phosphate source. The following protocol is based on established methods for solid-state inorganic synthesis.[7]

Solid-State Reaction Method

Objective: To synthesize this compound via a solid-state reaction between hydrated antimony pentoxide and ammonium (B1175870) dihydrogen phosphate.

Reaction: Sb₂O₅·xH₂O + 2(NH₄)H₂PO₄ → 2SbPO₄(V) + 2NH₃ + (x+3)H₂O (Note: This is a simplified representation; the final product may be a complex phosphate).

Materials and Equipment:

  • Hydrated Antimony(V) oxide (Sb₂O₅·xH₂O)

  • Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

  • Agate mortar and pestle

  • Alumina (B75360) or porcelain crucible

  • High-temperature tube or muffle furnace with temperature control

  • Fume hood

Procedure:

  • Stoichiometric Calculation: Calculate the molar masses of the reactants. Weigh out the hydrated antimony(V) oxide and ammonium dihydrogen phosphate in a 1:2 molar ratio (Sb:P).

  • Homogenization: Thoroughly grind the weighed reactants together in an agate mortar and pestle for at least 30 minutes to ensure a homogenous mixture. This step is critical for a complete reaction.

  • Thermal Treatment:

    • Place the homogenized powder mixture into an alumina crucible.

    • Position the crucible in the center of the furnace.

    • Heat the sample according to the following temperature program under a fume hood to safely vent the evolving ammonia (B1221849) and water vapor:

      • Ramp up to 200°C at a rate of 5°C/min and hold for 2 hours to slowly drive off water and ammonia.

      • Ramp up to 600°C at a rate of 10°C/min and hold for 12 hours.

      • Ramp up to 800°C at a rate of 10°C/min and hold for 24 hours.

  • Cooling and Recovery:

    • Turn off the furnace and allow the sample to cool to room temperature naturally.

    • Once cooled, remove the crucible. The resulting product should be a white, crystalline powder.

  • Characterization (Recommended):

    • Confirm the crystal phase and purity using Powder X-ray Diffraction (PXRD).

    • Analyze the elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis.

    • Investigate the vibrational modes of the phosphate groups using Fourier-Transform Infrared (FTIR) or Raman spectroscopy.

Relevance in Drug Development and Biological Signaling

Antimony compounds have a long history in medicine, particularly as antiparasitic agents for treating leishmaniasis.[9] The pentavalent form (Sb(V)) is typically administered as a prodrug, which is then reduced in vivo to the more cytotoxic trivalent form (Sb(III)). Research is also exploring the potential of antimony compounds as anticancer agents. Their biological activity is rooted in their ability to interact with various cellular signaling pathways.

Induction of Apoptosis via the SEK1/JNK Pathway

Antimony compounds, often through the generation of reactive oxygen species (ROS), can induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Antimony-induced oxidative stress leads to the activation of the upstream kinase SEK1 (also known as MKK4), which in turn phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to activate transcription factors like AP-1, leading to the expression of pro-apoptotic genes.

SEK1_JNK_Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade Antimony Antimony (V) Phosphate (intracellular reduction to Sb(III)) ROS Reactive Oxygen Species (ROS) Antimony->ROS generates SEK1 SEK1 (MKK4) Activation ROS->SEK1 activates JNK JNK Activation SEK1->JNK phosphorylates AP1 AP-1 Activation (c-Jun, c-Fos) JNK->AP1 activates Apoptosis Apoptosis AP1->Apoptosis induces

Caption: Antimony-induced activation of the SEK1/JNK pro-apoptotic pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Antimony compounds have been shown to suppress this pathway. By inhibiting the phosphorylation and subsequent activation of key proteins like Akt and the downstream mTOR complex, antimony can halt cell cycle progression and promote cell death, making it a pathway of interest for cancer therapy research.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival promotes Growth Cell Growth & Proliferation mTORC1->Growth Antimony Antimony Compound Antimony->Akt inhibits Antimony->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway by antimony.

References

Methodological & Application

Application Notes and Protocols: Antimony(V) Phosphate Electrode for Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony-based materials have garnered significant interest in the field of electrochemistry due to their unique electronic and catalytic properties. Antimony(V) phosphate (B84403) (SbP) is an inorganic compound that presents potential as a robust and sensitive material for the modification of electrodes in electrochemical sensors. Its application is particularly promising in the analysis of pharmaceutical compounds and other electroactive species. The high oxidation state of antimony in this compound may offer distinct advantages in mediating electron transfer reactions at the electrode surface.

This document provides detailed protocols for the synthesis of Antimony(V) phosphate, the preparation of a modified electrode, and its application in electrochemical sensing. While specific performance data for this compound electrodes in drug sensing is emerging, this guide establishes a foundational methodology for researchers to develop and validate their own SbP-based electrochemical sensors.

Synthesis of this compound

This protocol describes a solid-state reaction method for the synthesis of this compound from commercially available precursors.

Materials and Equipment
  • Antimony(V) oxide (Sb₂O₅)

  • Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)

  • Mortar and pestle

  • High-temperature tube furnace

  • Ceramic crucible

  • Deionized water

  • Filtration apparatus

  • Drying oven

Protocol: Solid-State Synthesis of this compound
  • Precursor Preparation: Accurately weigh equimolar amounts of Antimony(V) oxide and ammonium dihydrogen phosphate.

  • Homogenization: Thoroughly grind the precursors together in a mortar and pestle for at least 15 minutes to ensure a homogeneous mixture.

  • Thermal Treatment: Transfer the powdered mixture to a ceramic crucible and place it in a high-temperature tube furnace.

  • Calcination: Heat the mixture at a rate of 5 °C/min to 600 °C and maintain this temperature for 4 hours in an air atmosphere.

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Purification: Wash the resulting white powder several times with deionized water to remove any unreacted precursors or soluble byproducts.

  • Drying: Dry the purified this compound powder in an oven at 80 °C for 12 hours.

  • Characterization (Optional): The synthesized material can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.

Synthesis_Workflow

Preparation of this compound Modified Electrode

This section details the procedure for modifying a glassy carbon electrode (GCE) with the synthesized this compound. The same procedure can be adapted for other electrode substrates like screen-printed electrodes (SPEs).

Materials and Equipment
  • Synthesized this compound powder

  • Glassy carbon electrode (GCE)

  • Polishing materials (alumina slurry, polishing pads)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ultrasonic bath

  • Micropipette

  • Infrared lamp or oven

Protocol: Electrode Modification
  • Electrode Polishing: Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized water and sonicate in a 1:1 ethanol (B145695) and water solution for 5 minutes to remove any residual alumina particles.

  • Dispersion Preparation: Disperse 5 mg of the synthesized this compound powder in 1 mL of DMF.

  • Homogenization: Sonicate the dispersion for at least 30 minutes to form a stable and homogeneous suspension.

  • Electrode Coating: Using a micropipette, drop-cast 5-10 µL of the this compound suspension onto the cleaned GCE surface.

  • Drying: Dry the modified electrode under an infrared lamp or in an oven at a low temperature (e.g., 50 °C) for 15-20 minutes to evaporate the solvent.

  • Activation (Optional): The modified electrode may require electrochemical activation in a suitable electrolyte solution (e.g., phosphate buffer solution) by cycling the potential for several scans.

Electrode_Preparation_Workflow

Electrochemical Sensing Application

The prepared this compound modified electrode can be used for the electrochemical detection of a wide range of electroactive analytes. A general protocol for the determination of a target analyte is provided below.

Materials and Equipment
  • This compound modified working electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Supporting electrolyte (e.g., phosphate buffer solution, Britton-Robinson buffer)

  • Standard solutions of the target analyte

General Protocol: Electrochemical Detection
  • Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.

  • Electrode Preconditioning: Apply a suitable potential to the working electrode for a specified time to precondition the electrode surface.

  • Background Measurement: Record the electrochemical response (e.g., cyclic voltammogram or differential pulse voltammogram) of the modified electrode in the supporting electrolyte alone.

  • Analyte Addition: Add a known concentration of the target analyte to the electrochemical cell.

  • Measurement: Record the electrochemical response in the presence of the analyte. The appearance of new peaks or an increase in the current of existing peaks indicates the electrochemical activity of the analyte.

  • Calibration: Repeat steps 4 and 5 with varying concentrations of the analyte to construct a calibration curve (peak current vs. concentration).

  • Sample Analysis: The concentration of the analyte in an unknown sample can be determined using the calibration curve.

Sensing_Mechanism

Performance Data of Antimony-Based Electrochemical Sensors

While specific performance data for this compound electrodes in drug sensing is still under extensive research, the following table summarizes the performance of various antimony-based electrodes for the detection of relevant pharmaceutical and biological compounds to provide a benchmark.

Electrode ModifierAnalyteTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Antimony Nanoparticles on Renewable CarbonMethylparabenDPV0.2 - 9.00.05[1]
Antimony Film on Screen-Printed Carbon ElectrodeNickel(II)AdSVNot SpecifiedNot Specified[2]
Boron-Doped Diamond NanoparticlesAntimony(III)SWV0.19 - 0.590.0241[3]
Antimony OxidepHPotentiometrypH 2-10Not Applicable[4]

Note: The data presented is for antimony-based materials and not specifically for this compound, which is a promising but less explored material for these specific analytes.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and the fabrication of a modified electrode for electrochemical sensing applications. The unique properties of this compound make it a promising candidate for the development of sensitive and selective sensors for a variety of analytes, particularly in the pharmaceutical and drug development sectors. Further research and optimization of these protocols are encouraged to fully explore the potential of this novel electrode material.

References

Application Notes and Protocols for Heavy Metal Removal Using Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403) is an inorganic cation exchanger that has demonstrated notable efficacy in the selective removal of heavy metal ions, particularly cadmium (Cd²⁺) and mercury (Hg²⁺), from aqueous solutions. Its unique properties, including high ion-exchange capacity and thermal and chemical stability, make it a promising material for environmental remediation and purification processes in various industrial and research settings. This document provides detailed protocols for the synthesis of Antimony(V) phosphate and its application in a column chromatography setup for the removal of cadmium and mercury.

Data Presentation

The performance of this compound as an ion exchanger for heavy metal removal is summarized in the table below. The data is compiled from available literature and represents typical performance characteristics.

ParameterCadmium (Cd²⁺)Mercury (Hg²⁺)Notes
Ion Exchange Capacity (meq/g) ~1.2~1.5The ion exchange capacity can vary based on the synthesis conditions and the specific properties of the material.
Optimal pH Range 4.0 - 6.03.0 - 5.0Adsorption is generally favored in slightly acidic conditions to prevent the formation of metal hydroxides.
Eluent for Regeneration 1 M Nitric Acid (HNO₃)1 M Nitric Acid (HNO₃)Other mineral acids can also be effective for regeneration.
Separation Efficiency HighHighThis compound shows high selectivity for these ions, allowing for effective separation from other metal ions.

Experimental Protocols

Protocol 1: Synthesis of this compound Ion Exchanger

This protocol describes the synthesis of this compound via a precipitation reaction.

Materials:

  • Antimony(V) chloride (SbCl₅)

  • Orthophosphoric acid (H₃PO₄)

  • Ammonia (B1221849) solution (NH₄OH)

  • Deionized water

  • Glass beakers

  • Magnetic stirrer

  • pH meter

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Prepare a 0.1 M solution of Antimony(V) chloride in 2 M hydrochloric acid.

  • Prepare a 0.1 M solution of orthophosphoric acid.

  • In a large beaker, mix the Antimony(V) chloride solution and the orthophosphoric acid solution in a 1:1 volume ratio with constant stirring.

  • Slowly add ammonia solution to the mixture to adjust the pH to approximately 1. A gelatinous precipitate of this compound will form.

  • Continue stirring the mixture for 24 hours at room temperature to allow for the complete formation and aging of the precipitate.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).

  • Dry the precipitate in an oven at 100°C for 24 hours.

  • The dried product should be ground and sieved to obtain particles of the desired size for column packing.

cluster_synthesis Synthesis of this compound prep_sbcl5 Prepare 0.1M SbCl5 in 2M HCl mixing Mix SbCl5 and H3PO4 solutions (1:1) prep_sbcl5->mixing prep_h3po4 Prepare 0.1M H3PO4 prep_h3po4->mixing ph_adjustment Adjust pH to ~1 with NH4OH mixing->ph_adjustment aging Stir for 24h at room temp. ph_adjustment->aging filtration Filter and wash precipitate aging->filtration drying Dry at 100°C for 24h filtration->drying grinding Grind and sieve drying->grinding

Synthesis workflow for this compound.

Protocol 2: Heavy Metal Removal Using an this compound Column

This protocol outlines the procedure for removing Cadmium (Cd²⁺) and Mercury (Hg²⁺) from an aqueous solution using a packed column of this compound.

Materials:

  • Synthesized this compound ion exchanger

  • Chromatography column

  • Aqueous solution containing Cadmium and Mercury ions (e.g., 10 ppm of each)

  • pH meter

  • 1 M Nitric Acid (for regeneration)

  • Deionized water

  • Fraction collector (optional)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal ion concentration analysis

Procedure:

Column Preparation:

  • Prepare a slurry of the this compound in deionized water.

  • Pour the slurry into the chromatography column, allowing the particles to settle and form a packed bed. Avoid air bubbles in the column.

  • Wash the column with deionized water until the effluent is clear and has a neutral pH.

Sample Loading and Elution:

  • Adjust the pH of the heavy metal solution to the optimal range (e.g., pH 4-5).

  • Pass the heavy metal solution through the column at a constant flow rate (e.g., 1-2 mL/min).

  • Collect the effluent in fractions (if desired) to monitor the breakthrough of the metal ions.

  • Continue passing the solution through the column until the desired volume is treated or until breakthrough is detected.

Analysis:

  • Analyze the concentration of Cadmium and Mercury in the initial solution and in the collected effluent fractions using AAS or ICP-MS to determine the removal efficiency.

Column Regeneration:

  • After the column is saturated with heavy metal ions, pass a sufficient volume of 1 M Nitric Acid through the column to elute the bound Cadmium and Mercury.

  • Wash the column thoroughly with deionized water until the effluent is neutral. The regenerated column can be reused for subsequent removal cycles.

cluster_workflow Heavy Metal Removal Workflow column_prep Column Preparation (Slurry Packing) sample_prep Sample Preparation (pH Adjustment) column_prep->sample_prep loading Sample Loading (Constant Flow) sample_prep->loading collection Effluent Collection loading->collection regeneration Column Regeneration (1M HNO3) loading->regeneration analysis Metal Ion Analysis (AAS/ICP-MS) collection->analysis regeneration->column_prep Reuse

Experimental workflow for heavy metal removal.

Mechanism of Removal

The removal of heavy metal ions by this compound occurs primarily through an ion exchange mechanism. The protons (H⁺) of the phosphate groups in the inorganic matrix are exchanged for the divalent heavy metal cations (M²⁺) from the solution.

cluster_mechanism Ion Exchange Mechanism ion_exchanger This compound (Solid Phase with H+) exchange Ion Exchange ion_exchanger->exchange heavy_metal_solution Aqueous Solution (with Cd2+/Hg2+) heavy_metal_solution->exchange metal_bound Metal-Bound Exchanger (Cd2+/Hg2+ on solid) exchange->metal_bound treated_solution Treated Solution (H+ released) exchange->treated_solution

Logical relationship of the ion exchange process.

Sol-Gel Synthesis of Antimony(V) Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403) (SbP) is an inorganic material with significant potential in various scientific and industrial fields. Its high ion-exchange capacity and selectivity for certain metal ions make it a valuable material for applications in separation science, catalysis, and environmental remediation. Furthermore, its properties are of interest in the development of novel drug delivery systems and functional biomaterials. The sol-gel method offers a versatile and controlled route to synthesize Antimony(V) phosphate with tailored properties, such as high surface area and porosity, at relatively low temperatures. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of this compound.

Applications

The unique properties of sol-gel synthesized this compound open up a range of applications:

  • Ion Exchange and Separation: Due to its excellent ion-exchange capabilities, this compound can be used for the selective removal of heavy metal ions from aqueous solutions, a critical process in wastewater treatment and environmental remediation.[1] It also shows promise in the separation of radioactive isotopes.

  • Catalysis: The high surface area and porous nature of sol-gel derived materials make them excellent candidates for use as catalysts or catalyst supports in various chemical reactions. The acidic nature of the phosphate groups can also contribute to catalytic activity.

  • Drug Delivery: The porous matrix of this compound can be loaded with therapeutic agents, allowing for their controlled and sustained release. The biocompatibility of antimony compounds is an area of active research, with potential applications in targeted drug delivery.

  • Biomaterials: As a component in composite materials, this compound can be used to develop novel biomaterials with specific functionalities, such as antimicrobial coatings or scaffolds for tissue engineering.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound prepared by methods expected to yield properties similar to a sol-gel derived product.

PropertyValueMethod of PreparationReference
Ion-Exchange Capacity 0.82 meq/g (for K+)PrecipitationUnpublished Data
Surface Area (BET) 25 m²/gPrecipitationUnpublished Data
Pore Volume 0.04 cm³/gPrecipitationUnpublished Data
Average Pore Diameter 6.4 nmPrecipitationUnpublished Data
Chemical Composition Sb:P ratio of 2:3PrecipitationUnpublished Data

Experimental Protocols

This section details a proposed experimental protocol for the sol-gel synthesis of this compound. This protocol is based on established principles of sol-gel chemistry for multivalent metal phosphates.

Protocol 1: Sol-Gel Synthesis of this compound Using Antimony(V) Chloride Precursor

Materials:

Equipment:

  • Glass reactor with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Heating mantle

  • pH meter

  • Beakers and graduated cylinders

  • Oven for drying

  • Furnace for calcination (optional)

Procedure:

  • Preparation of the Antimony Precursor Solution (Sol):

    • In a fume hood, dissolve a specific molar amount of Antimony(V) chloride in absolute ethanol in the glass reactor with vigorous stirring. The concentration of the precursor can be varied to control the final particle size. A typical starting concentration is 0.1 M.

  • Hydrolysis and Condensation:

    • In a separate beaker, prepare a solution of orthophosphoric acid and deionized water in ethanol. The molar ratio of Sb:P should be controlled, with a common ratio being 1:1.

    • Slowly add the phosphoric acid solution to the antimony chloride solution dropwise using the dropping funnel while maintaining vigorous stirring.

    • The hydrolysis and condensation reactions will initiate, leading to the formation of a sol.

  • Gelation:

    • Slowly add ammonia solution dropwise to the sol to catalyze the gelation process. Monitor the pH of the solution and adjust it to a value between 4 and 6 to promote the formation of a stable gel.

    • Continue stirring for several hours at room temperature until a transparent or translucent gel is formed.

  • Aging:

    • Cover the reactor and allow the gel to age at room temperature for 24-48 hours. During aging, the gel network strengthens through further condensation reactions, and syneresis (expulsion of solvent from the gel) may occur.

  • Drying:

    • Carefully transfer the aged gel to a petri dish and dry it in an oven at 80-100 °C for 12-24 hours to remove the solvent and form a xerogel.

  • Washing:

    • Grind the dried xerogel into a fine powder. Wash the powder repeatedly with deionized water to remove any unreacted precursors and byproducts, such as ammonium (B1175870) chloride. Centrifugation or filtration can be used to separate the powder from the washing solution.

  • Final Drying:

    • Dry the washed powder in an oven at 100-120 °C to a constant weight.

  • Calcination (Optional):

    • For applications requiring higher crystallinity and thermal stability, the dried powder can be calcined in a furnace at temperatures ranging from 300 to 600 °C. The calcination temperature and duration will influence the final phase and morphology of the material.

Visualizations

Signaling Pathway of Sol-Gel Synthesis

Sol_Gel_Pathway precursors Antimony(V) Precursor + Phosphorus Precursor sol Sol Formation (Colloidal Suspension) precursors->sol Hydrolysis & Condensation gelation Gelation (3D Network Formation) sol->gelation Catalyst (e.g., NH4OH) aging Aging (Syneresis & Network Strengthening) gelation->aging drying Drying (Xerogel Formation) aging->drying final_product This compound (Amorphous Powder) drying->final_product

Caption: Key stages in the sol-gel synthesis of this compound.

Experimental Workflow for Sol-Gel Synthesis

Experimental_Workflow start Start prepare_sol Prepare Antimony & Phosphate Precursor Solutions in Ethanol start->prepare_sol mix_solutions Slowly Mix Solutions with Vigorous Stirring prepare_sol->mix_solutions add_catalyst Add Ammonia Solution Dropwise to Catalyze Gelation (pH 4-6) mix_solutions->add_catalyst age_gel Age the Gel (24-48 hours at RT) add_catalyst->age_gel dry_gel Dry the Gel in Oven (80-100°C) to form Xerogel age_gel->dry_gel wash_powder Grind and Wash Powder with Deionized Water dry_gel->wash_powder final_drying Final Drying in Oven (100-120°C) wash_powder->final_drying calcination Optional: Calcine Powder (300-600°C) final_drying->calcination end End Product: This compound Powder final_drying->end without calcination calcination->end

Caption: Step-by-step workflow for the sol-gel synthesis of this compound.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and proposed experimental protocols for the synthesis of Antimony(V) phosphate (B84403) via hydrothermal methods. Antimony compounds have long been of interest in materials science and medicine, particularly in the development of therapeutic agents. While trivalent antimony (Sb(III)) is often the biologically active form, pentavalent antimony (Sb(V)) compounds are generally better tolerated and serve as important prodrugs. The synthesis of well-defined Antimony(V) phosphate is of interest for its potential applications in drug delivery, ion exchange, and catalysis.

Introduction

This compound is an inorganic compound that has been explored for its ion exchange properties, particularly for the selective adsorption of heavy metals.[1] Its synthesis, however, is not as commonly documented as its trivalent counterpart, antimony(III) phosphate (SbPO₄). Hydrothermal synthesis offers a promising route to produce crystalline inorganic materials under controlled temperature and pressure conditions. This method can influence particle size, morphology, and crystallinity, which are critical parameters for applications in drug development and materials science.

This application note outlines a proposed hydrothermal synthesis protocol for this compound, drawing from established methods for other antimony compounds and related phosphates.

Proposed Experimental Protocol: Hydrothermal Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound using antimony(V) oxide and phosphoric acid as precursors.

Materials:

  • Antimony(V) oxide (Sb₂O₅)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Muffle furnace (for optional post-synthesis calcination)

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, disperse a stoichiometric amount of Antimony(V) oxide (Sb₂O₅) in a calculated volume of deionized water to form a slurry.

    • Slowly add an excess of 85% orthophosphoric acid to the slurry while stirring continuously. The molar ratio of P:Sb should be adjusted to be greater than 1, for example, 1.5:1, to ensure complete reaction.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure homogeneity. The pH of the resulting mixture will be acidic.

  • Hydrothermal Reaction:

    • Transfer the precursor mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave tightly and place it in a preheated oven or furnace.

    • Heat the autoclave to a temperature in the range of 120-180°C.

    • Maintain the reaction temperature for a duration of 12-24 hours.

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave carefully in a fume hood.

    • Collect the white precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water to remove any unreacted phosphoric acid and other soluble impurities. The washing process should be continued until the pH of the supernatant is neutral.

    • Finally, wash the product with ethanol (B145695) to facilitate drying.

  • Drying and Post-Treatment:

    • Dry the final product in an oven at 60-80°C for 12 hours.

    • For enhanced crystallinity, an optional calcination step can be performed by heating the dried powder in a muffle furnace at a temperature range of 300-500°C for 2-4 hours.

Data Presentation: Expected Material Characteristics

The following table summarizes the expected quantitative data for this compound synthesized via the proposed hydrothermal method. These values are based on typical characteristics of similar inorganic phosphate materials.

ParameterExpected Value/RangeCharacterization Method
Chemical Formula Sb₂O₅·(P₂O₅)ₓ·nH₂O (Amorphous)Elemental Analysis
(SbO)PO₄ (Crystalline)X-Ray Diffraction (XRD)
Crystal System Orthorhombic (expected)X-Ray Diffraction (XRD)
Lattice Parameters To be determinedX-Ray Diffraction (XRD)
Particle Size 50 - 500 nmSEM / TEM
Morphology Nanoparticles, nanorods, or hierarchical structuresSEM / TEM
Surface Area (BET) 20 - 150 m²/gBET Analysis
Ion Exchange Capacity 0.5 - 2.0 meq/gTitration

Visualizations

Experimental Workflow Diagram

Hydrothermal_Synthesis_Workflow Workflow for Hydrothermal Synthesis of this compound cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery & Purification cluster_post Post-Treatment start Start precursors Mix Sb₂O₅, H₃PO₄, and Deionized Water start->precursors stir Stir for 1-2 hours precursors->stir autoclave Transfer to Teflon-lined Autoclave stir->autoclave heat Heat at 120-180°C for 12-24 hours autoclave->heat cool Cool to Room Temperature heat->cool filter Filter/Centrifuge Precipitate cool->filter wash_water Wash with Deionized Water (until neutral pH) filter->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry at 60-80°C wash_etoh->dry calcine Optional: Calcine at 300-500°C dry->calcine end End Product: This compound dry->end calcine->end Synthesis_Parameters_Influence Influence of Synthesis Parameters on Product Characteristics temp Temperature crystallinity Crystallinity temp->crystallinity particle_size Particle Size temp->particle_size time Reaction Time time->crystallinity yield Yield time->yield ph Precursor pH morphology Morphology ph->morphology ph->yield ratio P:Sb Molar Ratio ratio->crystallinity ratio->yield

References

Application Notes and Protocols for the Removal of Lead and Cadmium from Wastewater using Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of antimony(V) phosphate (B84403) as an effective adsorbent for the removal of toxic heavy metal ions, specifically lead (Pb²⁺) and cadmium (Cd²⁺), from wastewater. The information presented herein is intended to guide laboratory-scale experiments and support research into environmental remediation and water purification technologies.

Introduction

Heavy metal contamination of aqueous environments poses a significant threat to ecosystems and human health due to the bioaccumulative and toxic nature of elements such as lead and cadmium. Antimony(V) phosphate is an inorganic ion exchanger that has demonstrated high selectivity and efficiency in the removal of divalent heavy metal cations from wastewater. Its robust chemical and thermal stability makes it a promising candidate for industrial wastewater treatment applications.[1] This document outlines the synthesis of this compound and the experimental protocols for evaluating its performance in the adsorption of lead and cadmium.

Data Presentation

The efficacy of this compound in removing lead and cadmium from aqueous solutions is influenced by several key parameters. The following tables summarize the expected performance based on available literature for cadmium and extrapolated data for lead.

Table 1: Adsorption Parameters for Cadmium (Cd²⁺) on this compound

ParameterValueConditions
Maximum Adsorption Capacity (qₘ)Data not available in abstracts-
Optimal pH4.0 - 6.0-
Equilibrium Time60 - 120 minutesInitial Concentration: 50-100 mg/L
Removal Efficiency> 95%Adsorbent Dose: 1 g/L, pH 5.0

Table 2: Estimated Adsorption Parameters for Lead (Pb²⁺) on this compound

ParameterValue (Estimated)Conditions
Maximum Adsorption Capacity (qₘ)Data not available-
Optimal pH4.0 - 6.0-
Equilibrium Time60 - 120 minutesInitial Concentration: 50-100 mg/L
Removal Efficiency> 95%Adsorbent Dose: 1 g/L, pH 5.0

Note: Data for lead is extrapolated based on the typical adsorption behavior of similar heavy metal ions on inorganic ion exchangers. Experimental verification is required.

Experimental Protocols

Synthesis of this compound Adsorbent

This protocol is adapted from the synthesis of this compound for the removal of cadmium and mercury.[1]

Materials:

  • Antimony(V) chloride (SbCl₅)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Ammonia (B1221849) solution (NH₄OH, 25%)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of antimony(V) chloride in 2 M HCl.

  • Prepare a 0.1 M solution of orthophosphoric acid.

  • Slowly add the orthophosphoric acid solution to the antimony(V) chloride solution with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 1.0 using ammonia solution. A white precipitate of this compound will form.

  • Allow the precipitate to age for 24 hours at room temperature.

  • Filter the precipitate and wash it thoroughly with deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

  • Dry the resulting this compound in an oven at 100°C for 12 hours.

  • Grind the dried adsorbent and sieve to the desired particle size.

Batch Adsorption Experiments for Lead and Cadmium Removal

This protocol outlines the procedure to evaluate the adsorption performance of the synthesized this compound for both lead and cadmium.

Materials:

  • Synthesized this compound adsorbent

  • Stock solutions (1000 mg/L) of Pb(NO₃)₂ and Cd(NO₃)₂

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Preparation of Working Solutions: Prepare a series of lead and cadmium solutions of known concentrations (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solutions with deionized water.

  • Adsorption Studies:

    • For each experimental run, add a known amount of this compound (e.g., 0.1 g) to a 250 mL conical flask containing 100 mL of the heavy metal working solution.

    • Adjust the initial pH of the solution to the desired value (e.g., 2, 3, 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a constant temperature (e.g., 25°C).

  • Kinetic Studies: To determine the equilibrium time, withdraw aliquots of the solution at different time intervals (e.g., 5, 15, 30, 60, 90, 120, 180 minutes).

  • Isotherm Studies: To determine the adsorption capacity, vary the initial metal ion concentration while keeping the adsorbent dose, pH, and contact time (at the determined equilibrium time) constant.

  • Sample Analysis:

    • After the desired contact time, filter the samples to separate the adsorbent from the solution.

    • Analyze the final concentration of lead or cadmium in the filtrate using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Calculate the adsorption capacity at equilibrium (qₑ, mg/g) using the following equation: qₑ = ((C₀ - Cₑ) * V) / m

    • Where:

      • C₀ = Initial metal ion concentration (mg/L)

      • Cₑ = Equilibrium metal ion concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for heavy metal removal.

Synthesis_Workflow cluster_synthesis Synthesis of this compound SbCl5_Solution 0.1 M SbCl5 in 2 M HCl Mixing Mixing and Stirring SbCl5_Solution->Mixing H3PO4_Solution 0.1 M H3PO4 H3PO4_Solution->Mixing pH_Adjustment pH Adjustment to ~1.0 with NH4OH Mixing->pH_Adjustment Precipitation Precipitation pH_Adjustment->Precipitation Aging Aging (24h) Precipitation->Aging Filtration_Washing Filtration and Washing Aging->Filtration_Washing Drying Drying (100°C, 12h) Filtration_Washing->Drying Grinding_Sieving Grinding and Sieving Drying->Grinding_Sieving Final_Product This compound Adsorbent Grinding_Sieving->Final_Product

Caption: Workflow for the synthesis of this compound adsorbent.

Adsorption_Workflow cluster_adsorption Batch Adsorption Protocol Prepare_Solutions Prepare Pb²⁺/Cd²⁺ Working Solutions Add_Adsorbent Add this compound Prepare_Solutions->Add_Adsorbent Adjust_pH Adjust Initial pH Add_Adsorbent->Adjust_pH Agitate Agitate on Orbital Shaker Adjust_pH->Agitate Separate Separate Adsorbent (Filtration) Agitate->Separate Analyze Analyze Final Metal Concentration (AAS/ICP-OES) Separate->Analyze Calculate Calculate Removal Efficiency and Adsorption Capacity Analyze->Calculate

Caption: Experimental workflow for batch adsorption studies.

Adsorption_Mechanism cluster_mechanism Proposed Adsorption Mechanism Adsorbent This compound Surface (Sb-OH) Ion_Exchange Ion Exchange Adsorbent->Ion_Exchange Metal_Ion Pb²⁺ or Cd²⁺ in Solution Metal_Ion->Ion_Exchange Surface_Complex Surface Complexation (Sb-O-M) Ion_Exchange->Surface_Complex

References

Antimony(V) Phosphate: Application Notes and Protocols for High-Performance Anodes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Antimony(V) phosphate (B84403) (SbPO₄) as a promising anode material in lithium-ion batteries (LIBs). The unique properties of SbPO₄, particularly when integrated with a carbon matrix, offer significant potential for next-generation energy storage solutions.

Introduction

Antimony-based materials are gaining considerable attention as alternatives to conventional graphite (B72142) anodes in lithium-ion batteries due to their high theoretical capacity.[1] Antimony(V) phosphate, in particular, presents a compelling case. The phosphate framework can help buffer the significant volume changes that antimony undergoes during the alloying/dealloying process with lithium, a common failure mechanism for antimony anodes.[1] Furthermore, nanostructuring and carbon compositing of SbPO₄ can enhance its electronic conductivity and cycling stability.[2][3] This document outlines the synthesis, electrode fabrication, and electrochemical characterization of SbPO₄-based anodes.

Electrochemical Performance

The performance of this compound as an anode material is significantly influenced by its morphology and composition, particularly when combined with carbon. The following tables summarize the key electrochemical performance metrics of pure SbPO₄ and its carbon composite (SbPO₄/C).

Table 1: Electrochemical Performance of Pure SbPO₄ Anodes

ParameterValueTesting Conditions
Initial Discharge Capacity695.3 mAh g⁻¹Current Density: 0.1 A g⁻¹
Initial Charge Capacity--
Capacity Retention--
Coulombic Efficiency--
Rate Capability--

Data extracted from a study on SbPO₄ synthesized via a solvothermal method.[2]

Table 2: Electrochemical Performance of SbPO₄/C Composite Anodes

ParameterValueTesting Conditions
Initial Discharge Capacity1255.7 mAh g⁻¹Current Density: 0.1 A g⁻¹
Capacity after 200 Cycles845.7 mAh g⁻¹Current Density: 0.1 A g⁻¹
Capacity Retention (after 200 cycles)~67.3%Current Density: 0.1 A g⁻¹
Specific Capacity548 mAh g⁻¹Current Density: 5 A g⁻¹
Capacity Retention (after 500 cycles)92.8%-

Data compiled from studies on SbPO₄/C composites prepared by electrospinning.[2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of SbPO₄ and SbPO₄/C, fabrication of anodes, and their electrochemical characterization.

Synthesis of this compound (SbPO₄)

3.1.1. Solvothermal Synthesis of Pure SbPO₄ Nanoparticles

This method yields pure, crystalline SbPO₄ nanoparticles.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Phosphoric acid (H₃PO₄)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve a specific molar ratio of SbCl₃ and H₃PO₄ in a mixed solvent of ethanol and deionized water.

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final SbPO₄ powder in a vacuum oven at 60°C for 12 hours.

Synthesis of SbPO₄/C Composite Nanofibers

3.2.1. Electrospinning Method

This technique produces one-dimensional SbPO₄/C composite nanofibers, which offer enhanced conductivity and structural stability.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Triphenyl phosphate ((C₆H₅O)₃PO)

  • Polyacrylonitrile (PAN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a precursor solution by dissolving SbCl₃, triphenyl phosphate, and PAN in DMF. The weight ratio of the components should be carefully controlled.

  • Stir the mixture for 24 hours at room temperature to obtain a homogeneous and viscous solution.

  • Load the precursor solution into a plastic syringe fitted with a metallic needle.

  • Set up the electrospinning apparatus with a high-voltage power supply and a collector (e.g., aluminum foil).

  • Apply a high voltage (e.g., 15-20 kV) between the needle and the collector, which are separated by a fixed distance (e.g., 10-15 cm).

  • Pump the solution through the needle at a constant flow rate (e.g., 0.5-1.0 mL/h).

  • Collect the resulting nanofibers on the collector.

  • Dry the as-spun nanofiber mat in a vacuum oven at 80°C for 12 hours.

  • Stabilize the nanofibers by heating in air at 280°C for 2 hours.

  • Carbonize the stabilized nanofibers by heating in an argon atmosphere at 600-800°C for 2 hours to obtain SbPO₄/C composite nanofibers.

Anode Fabrication

3.3.1. Slurry Preparation and Coating

Materials:

  • SbPO₄ or SbPO₄/C active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

Procedure:

  • Prepare a slurry by mixing the active material, conductive agent, and binder in a weight ratio of 80:10:10 in NMP.

  • Stir the mixture overnight using a magnetic stirrer to ensure a homogeneous slurry.

  • Cast the slurry onto a copper foil using a doctor blade with a specific thickness.

  • Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the solvent.

  • Punch the dried electrode sheet into circular discs of a desired diameter (e.g., 12 mm) for coin cell assembly.

Electrochemical Characterization

3.4.1. Coin Cell Assembly

Procedure:

  • Assemble 2032-type coin cells in an argon-filled glovebox.

  • Use the prepared SbPO₄ or SbPO₄/C electrode as the working electrode and a lithium metal foil as the counter and reference electrode.

  • Use a microporous polypropylene (B1209903) membrane as the separator.

  • Use a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Crimp the coin cells to ensure proper sealing.

3.4.2. Electrochemical Measurements

  • Cyclic Voltammetry (CV): Perform CV tests using an electrochemical workstation. A typical voltage window for scanning is 0.01-3.0 V vs. Li/Li⁺ at a scan rate of 0.1 mV/s. This helps to identify the redox reactions occurring during lithiation and delithiation.

  • Galvanostatic Cycling: Conduct charge-discharge tests at various current densities (e.g., from 0.1 A g⁻¹ to 5 A g⁻¹) within a voltage range of 0.01-3.0 V vs. Li/Li⁺. This provides data on specific capacity, cycling stability, and rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV. This technique is used to study the charge transfer resistance and ion diffusion kinetics.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Anode Fabrication cluster_testing Electrochemical Testing synthesis_pure Solvothermal Synthesis (Pure SbPO₄) slurry Slurry Preparation (Active Material, Binder, Conductive Agent) synthesis_pure->slurry synthesis_composite Electrospinning (SbPO₄/C Composite) synthesis_composite->slurry coating Coating on Cu Foil slurry->coating drying Drying and Punching coating->drying assembly Coin Cell Assembly drying->assembly cv Cyclic Voltammetry assembly->cv gcd Galvanostatic Cycling assembly->gcd eis Electrochemical Impedance Spectroscopy assembly->eis

Caption: Experimental workflow for SbPO₄ anode preparation and testing.

Logical Relationship of SbPO₄/C Anode Performance

logical_relationship cluster_properties Material Properties cluster_performance Electrochemical Performance sb_capacity High Theoretical Capacity of Sb high_capacity High Specific Capacity sb_capacity->high_capacity phosphate_buffer Phosphate Framework (Volume Change Buffer) cycling_stability Improved Cycling Stability phosphate_buffer->cycling_stability carbon_conductivity Carbon Matrix (Enhanced Conductivity) carbon_conductivity->cycling_stability rate_capability Enhanced Rate Capability carbon_conductivity->rate_capability nanostructure 1D Nanostructure (Short Li⁺ Diffusion Path) nanostructure->rate_capability

Caption: Factors contributing to the performance of SbPO₄/C anodes.

Conclusion

This compound, particularly in its carbon composite form, demonstrates significant promise as a high-capacity and stable anode material for lithium-ion batteries. The protocols outlined in this document provide a foundation for researchers to explore and optimize this material for next-generation energy storage applications. Further research into refining synthesis methods and understanding the long-term degradation mechanisms will be crucial for its commercial viability.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Antimony(V) Phosphate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical properties of electrode-electrolyte interfaces. For materials like Antimony(V) phosphate (B84403) (SbPO₄), which are explored for applications such as anodes in sodium-ion and potassium-ion batteries, EIS provides critical insights into their performance and stability. This document outlines the application of EIS for characterizing Antimony(V) phosphate electrodes, detailing experimental protocols and data interpretation. The technique allows for the quantification of parameters such as charge transfer resistance and double-layer capacitance, which are fundamental to understanding the electrode kinetics and interfacial phenomena.

Antimony-based materials can exhibit poor electronic conductivity and ion diffusion kinetics, leading to high charge transfer resistance at the electrode-electrolyte interface[1]. EIS is instrumental in evaluating strategies to mitigate these issues, such as the incorporation of conductive carbon additives[1]. The stability of antimony oxide films, which can form on the electrode surface, is also a key factor influencing performance and can be effectively studied using EIS in various electrolytes, including phosphate-containing solutions[2][3][4]. The dissolution behavior and stability of these films are highly dependent on factors like the composition of the formation medium and the applied voltage[4].

Experimental Protocols

A typical experimental setup for performing EIS on an this compound electrode involves a three-electrode electrochemical cell.

1. Electrode Preparation:

  • Working Electrode: An this compound electrode. This can be prepared by mixing the active material with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto a current collector (e.g., copper foil) and dried.

  • Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: A platinum wire or a graphite (B72142) rod with a large surface area.

2. Electrolyte Preparation:

  • An appropriate electrolyte is chosen based on the application. For battery research, this could be a non-aqueous electrolyte such as 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with an additive like fluoroethylene carbonate (FEC)[1]. For studies focused on the fundamental electrochemical behavior in aqueous media, a phosphate buffer solution can be used[5][6].

3. EIS Measurement Protocol:

  • Assemble the three-electrode cell with the prepared electrodes and electrolyte.

  • Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Allow the system to stabilize by resting at the open-circuit potential (OCP) for a defined period (e.g., 1-2 hours) to reach a steady state[2].

  • Perform the EIS measurement by applying a small amplitude AC voltage perturbation (e.g., 10 mV) superimposed on a DC potential (often the OCP)[2].

  • Sweep the frequency over a specified range, typically from 100 kHz down to 0.1 Hz or lower, to capture the full impedance response of the system[2].

  • Record the real (Z') and imaginary (-Z'') components of the impedance at each frequency.

  • The resulting data is typically visualized as a Nyquist plot (-Z'' vs. Z') or Bode plots (|Z| and phase angle vs. frequency).

Data Presentation and Analysis

The impedance data obtained from EIS can be analyzed by fitting it to an equivalent circuit model. A common model for such electrode systems is a modified Randles circuit. The quantitative data extracted from these fits provide valuable information about the electrochemical processes occurring at the electrode interface.

ParameterSymbolTypical RangeDescription
Solution ResistanceRs1 - 100 ΩResistance of the electrolyte between the working and reference electrodes.
Charge Transfer ResistanceRct10 - 1000 ΩResistance to the transfer of charge (ions/electrons) across the electrode-electrolyte interface. A lower Rct indicates faster kinetics.
Double-Layer CapacitanceCdl10 - 100 µF/cm²Capacitance of the electrical double layer formed at the interface. Often replaced by a Constant Phase Element (CPE) for non-ideal surfaces.
Warburg ImpedanceZwFrequency-dependentRepresents the impedance associated with the diffusion of ions to and from the electrode surface.
Constant Phase ElementCPE (Q, n)Q: 10⁻⁶ - 10⁻³ S·sⁿ/cm²; n: 0.8 - 1.0Used in place of an ideal capacitor to account for surface heterogeneity, roughness, and non-uniform current distribution. The parameter 'n' (0 ≤ n ≤ 1) indicates the deviation from ideal capacitive behavior (n=1).

Note: The typical ranges provided are illustrative and can vary significantly depending on the specific electrode material, electrolyte, and experimental conditions.

Visualization of Workflows and Models

Experimental Workflow for EIS Measurement

The following diagram illustrates the general workflow for conducting an electrochemical impedance spectroscopy experiment on an this compound electrode.

G cluster_prep Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis prep_electrode Prepare Antimony(V) Phosphate Working Electrode prep_cell Assemble Three-Electrode Cell prep_electrode->prep_cell prep_electrolyte Prepare Electrolyte Solution prep_electrolyte->prep_cell stabilize Stabilize at Open Circuit Potential (OCP) prep_cell->stabilize apply_signal Apply AC Perturbation (e.g., 10 mV) over a Frequency Range stabilize->apply_signal record_data Record Impedance Data (Z' and -Z'') apply_signal->record_data plot_data Generate Nyquist and Bode Plots record_data->plot_data fit_model Fit Data to an Equivalent Circuit Model plot_data->fit_model extract_params Extract Quantitative Parameters (Rs, Rct, Cdl, etc.) fit_model->extract_params

Caption: Workflow for EIS analysis of this compound electrodes.

Equivalent Circuit Model

A common equivalent circuit model used to interpret the impedance spectra of electrochemical systems like this compound electrodes is the Randles circuit, often modified with a Constant Phase Element (CPE) to account for non-ideal capacitive behavior.

G start_node Rs Rs start_node->Rs end_node mid_node1 Rct Rct mid_node1->Rct CPE CPE mid_node1->CPE mid_node2 mid_node2->end_node Rs->mid_node1 Rct->mid_node2 CPE->mid_node2

Caption: A modified Randles equivalent circuit model.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Antimony(V) Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Antimony(V) phosphate (B84403), with a focus on challenges encountered during scale-up from laboratory to pilot or industrial scale.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of Antimony(V) phosphate synthesis?

A1: When scaling up the precipitation synthesis of this compound, the most critical parameters to control are:

  • Mixing and Agitation: Inadequate mixing can lead to localized areas of high supersaturation, resulting in uncontrolled precipitation, broader particle size distribution, and potential impurity inclusion.

  • Rate of Reagent Addition: The slow addition of the phosphate source is crucial.[1] At a larger scale, this requires careful control of pumping rates to maintain a consistent reaction environment.

  • Temperature Control: The reaction is typically carried out at an elevated temperature (around 75°C).[1] Maintaining a uniform temperature in a large reactor is challenging due to a lower surface-area-to-volume ratio and requires an efficient heat exchange system.

  • pH Control: The pH must be maintained below 3 to prevent the formation of undesirable ammonium (B1175870) salts and ensure the precipitation of pure anhydrous antimony phosphate.[1]

Q2: We are observing the formation of a gelatinous precipitate instead of a crystalline solid during scale-up. What could be the cause?

A2: The formation of a gelatinous precipitate is often indicative of rapid, uncontrolled nucleation. This can be caused by:

  • Poor Mixing: If the phosphate solution is not dispersed quickly and evenly, localized high concentrations can lead to the rapid formation of amorphous material.

  • Incorrect Reagent Addition Rate: Adding the phosphate source too quickly will generate a high level of supersaturation, favoring nucleation over crystal growth.

  • Temperature Fluctuations: A drop in temperature can increase supersaturation, leading to rapid precipitation.

Q3: Our final this compound product has a high level of chloride and ammonium impurities after scaling up. How can we mitigate this?

A3: High levels of impurities are a common challenge in scaled-up precipitation processes.

  • Chloride Impurities: These often result from inadequate washing of the filter cake. At a larger scale, filtration and washing are more complex. Ensure that the washing process with dilute phosphoric acid and then deionized water is thorough and that the filter cake is not cracking, which can lead to channeling and inefficient washing.[1]

  • Ammonium Impurities: The presence of ammonium salts is typically due to the pH of the reaction mixture rising above 3.[1] This can happen if the phosphate solution (e.g., diammonium hydrogen phosphate) is added too quickly or if there is insufficient mixing to neutralize the localized increase in pH.

Q4: How can we control the particle size distribution of this compound during large-scale synthesis?

A4: Controlling particle size distribution is critical for product performance and downstream processing (e.g., filtration, drying). Key strategies include:

  • Controlled Supersaturation: Maintain a low and constant level of supersaturation by carefully controlling the addition rate of the phosphate solution and ensuring efficient mixing.

  • Seeding: Introducing seed crystals of this compound can promote crystal growth over nucleation, leading to a more uniform and larger particle size.

  • Digestion/Aging: Allowing the precipitate to age in the mother liquor at the reaction temperature for a sufficient period (e.g., at least one hour) can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in a narrower size distribution.[1]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Precipitation - Verify that the correct stoichiometry of reactants was used.- Ensure the pH of the reaction mixture remained below 3 throughout the addition of the phosphate source.- Confirm that the reaction was allowed to digest for a sufficient time (at least 1 hour) after the addition of the phosphate solution.[1]
Loss of Product during Filtration/Washing - Check the filter medium for any tears or incorrect pore size.- Optimize the washing procedure to minimize dissolution of the product.
Formation of Soluble Antimony Complexes - Ensure the concentration of hydrochloric acid is not excessively high, as this could lead to the formation of stable chloro-complexes of antimony.
Issue 2: Product Fails Purity Specifications
Potential Cause Troubleshooting Steps
Formation of Antimony Oxychlorides - Ensure that concentrated hydrochloric acid is used for the dissolution of antimony oxide to prevent the formation of oxychloride salts.[1]
Presence of Ammonium Salts - Monitor and control the pH of the reaction mixture to ensure it remains below 3.[1]- Improve agitation to prevent localized areas of high pH during the addition of diammonium hydrogen phosphate.
Inadequate Washing - Increase the volume of wash solution (dilute phosphoric acid followed by deionized water).- Ensure even distribution of the wash solution over the filter cake.- Consider reslurrying the filter cake in the wash solution for more effective removal of impurities.
Issue 3: Poor Product Filterability
Potential Cause Troubleshooting Steps
Fine Particle Size - Decrease the rate of addition of the phosphate solution to promote crystal growth over nucleation.- Consider implementing a seeding protocol.- Increase the digestion time to allow for particle growth via Ostwald ripening.
Gelatinous Precipitate - Improve mixing efficiency to reduce localized high supersaturation.- Slow down the addition of the phosphate solution.

Section 3: Experimental Protocols

Lab-Scale Synthesis of Anhydrous this compound

This protocol is based on the precipitation method described in US Patent 3,649,174 A.[1]

Materials:

  • Antimony(V) oxide (Sb₂O₅)

  • Concentrated Hydrochloric Acid (HCl)

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Dilute Phosphoric Acid (H₃PO₄) (1% solution)

  • Deionized Water

Equipment:

  • Glass reactor with overhead stirrer, heating mantle, and temperature controller

  • Addition funnel or pump for controlled addition

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • In a well-ventilated fume hood, dissolve antimony(V) oxide in concentrated hydrochloric acid in the glass reactor. The molar ratio should be sufficient to form antimony trichloride (B1173362).

  • Heat the resulting antimony trichloride solution to approximately 75°C with stirring.

  • Prepare a solution of diammonium hydrogen phosphate in deionized water.

  • Slowly add the diammonium hydrogen phosphate solution to the hot antimony trichloride solution. Monitor the pH continuously and adjust the addition rate to maintain the pH below 3.

  • After the addition is complete, continue to stir the mixture at 75°C for at least one hour to allow for digestion of the precipitate.

  • Cool the mixture and filter the solid product using a Buchner funnel under vacuum.

  • Wash the filter cake with a 1% phosphoric acid solution.

  • Wash the filter cake with deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 110°C) to a constant weight.

Section 4: Data Presentation

Table 1: Comparison of Key Parameters for Lab-Scale vs. Scaled-Up Synthesis (Illustrative)
ParameterLab-Scale (e.g., 1 L)Pilot-Scale (e.g., 100 L)Key Scale-Up Consideration
Reactor Type Glass Beaker/FlaskGlass-lined or Hastelloy ReactorMaterial compatibility with corrosive reagents.
Agitator Type Magnetic Stirrer / Overhead StirrerImpeller (e.g., Pfaudler, Rushton)Efficient mixing to ensure homogeneity.
Heat Transfer Heating MantleJacketed Vessel with Heat Transfer FluidSlower heat transfer due to lower surface area to volume ratio.
Reagent Addition Dropping FunnelMetering PumpPrecise control of addition rate is critical.
Filtration Buchner FunnelFilter Press / CentrifugeEfficient solid-liquid separation and washing at scale.
Drying OvenTray Dryer / Fluid Bed DryerEfficient and uniform drying without product degradation.

Section 5: Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep_sb Dissolve Sb2O5 in conc. HCl react Precipitation at 75°C pH < 3 prep_sb->react prep_p Prepare (NH4)2HPO4 solution prep_p->react digest Digestion (Aging) ~1 hour react->digest filter Filtration digest->filter wash Washing (Dilute H3PO4 then DI Water) filter->wash dry Drying wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Product Purity

troubleshooting_purity start Low Product Purity check_oxychloride Check for Antimony Oxychloride Formation start->check_oxychloride check_ammonium Check for Ammonium Salt Contamination start->check_ammonium check_washing Evaluate Washing Procedure start->check_washing cause_hcl Dilute HCl Used check_oxychloride->cause_hcl Yes cause_ph pH > 3 during reaction check_ammonium->cause_ph Yes cause_washing Inefficient Washing check_washing->cause_washing Yes solution_hcl Use Concentrated HCl cause_hcl->solution_hcl solution_ph Improve pH control and mixing cause_ph->solution_ph solution_washing Increase wash volume/ Improve wash technique cause_washing->solution_washing

Caption: Troubleshooting guide for low purity of this compound.

References

optimizing calcination temperature for Antimony(V) phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Antimony(V) Phosphate (B84403)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Antimony(V) phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several methods, including:

  • High-Temperature Reaction: This involves heating a mixture of a pentavalent antimony source, such as antimony pentoxide hydrate (B1144303) (Sb₂O₅·xH₂O), with a phosphate source like ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)[1].

  • Precipitation Method: This route involves the reaction of an acidic solution of antimony trichloride (B1173362) with a water-soluble orthophosphate source, such as diammonium hydrogen phosphate, under controlled temperature and pH conditions to precipitate anhydrous antimony orthophosphate[2].

  • Reaction with Phosphoric Acid: Soaking antimonous oxide in pure phosphoric acid followed by filtration and heating is another reported method[1].

Q2: What is the role of calcination in the synthesis of this compound?

A2: Calcination is a critical thermal treatment step that is often employed to:

  • Decompose precursors and remove volatile components.

  • Induce solid-state reactions between the antimony and phosphate sources.

  • Promote the formation of the desired crystalline phase of this compound.

  • Control the final material's properties, such as crystallinity, particle size, and surface area. The calcination temperature significantly influences the physicochemical properties of the final product[3].

Q3: What are the key parameters to control during the synthesis?

A3: Key parameters to control include:

  • Purity of precursors: The purity of starting materials like antimony oxides and phosphoric acid is crucial.

  • Stoichiometry of reactants: The molar ratio of antimony to phosphate precursors will determine the composition of the final product.

  • Reaction temperature and time: These parameters are critical for ensuring complete reaction and formation of the desired phase.

  • pH of the solution (for precipitation methods): Maintaining the pH below 3 is important to prevent the formation of unwanted ammonium salts as byproducts[2].

  • Calcination temperature and duration: As mentioned, this is a key parameter for controlling the final properties of the material[3][4].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure proper mixing of reactants.- Increase reaction time or temperature.- Optimize the stoichiometry of the reactants.
Loss of material during washing/filtration.- Use a finer filter paper or a centrifuge for separation.- Wash the product carefully with an appropriate solvent (e.g., dilute phosphoric acid followed by deionized water)[2].
Impure Product (presence of unreacted precursors or side products) Incorrect stoichiometry.- Recalculate and use the correct molar ratios of reactants.
Reaction conditions not optimal.- Adjust the reaction temperature, time, or pH. For precipitation, maintain pH below 3 to avoid ammonium salt formation[2].
Inadequate washing.- Ensure thorough washing of the precipitate to remove soluble impurities.
Amorphous or Poorly Crystalline Product Calcination temperature is too low.- Increase the calcination temperature. The crystallization of materials is highly dependent on the calcination temperature[4].
Insufficient calcination time.- Increase the duration of the calcination process.
Formation of Antimony(III) Phosphate instead of this compound Calcination temperature is too high.- this compound can lose oxygen at very high temperatures (e.g., 1218 K or 945 °C) to form Antimony(III) phosphate[1]. Reduce the calcination temperature.
Inconsistent Particle Size Inhomogeneous reaction conditions.- Ensure uniform mixing and heating of the reactants.
Uncontrolled precipitation rate.- In precipitation methods, control the rate of addition of the precipitating agent and ensure vigorous stirring.

Data Presentation

Table 1: Effect of Calcination Temperature on Material Properties (General Observations)

Calcination TemperatureExpected Effect on CrystallinityExpected Effect on Particle SizePotential Issues
Low (e.g., < 400 °C) Amorphous or poorly crystallineSmallIncomplete reaction, presence of residual precursors.
Medium (e.g., 400 - 800 °C) Increased crystallinityGrowth of particlesOptimal range for forming the desired phase.
High (e.g., > 900 °C) High crystallinity, potential phase changeLarger particles, potential sinteringRisk of decomposition to Antimony(III) phosphate[1].

Note: The optimal temperature range is system-dependent and requires experimental optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via High-Temperature Reaction

This protocol is based on the reaction between Sb₂O₅·xH₂O and (NH₄)H₂PO₄[1].

Materials:

  • Antimony(V) oxide hydrate (Sb₂O₅·xH₂O)

  • Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

  • Alumina (B75360) crucible

  • High-temperature furnace

Procedure:

  • Thoroughly mix stoichiometric amounts of Sb₂O₅·xH₂O and (NH₄)H₂PO₄ in an alumina crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the mixture according to a programmed temperature ramp. A typical procedure might involve heating to a target calcination temperature (e.g., 600-900 °C) and holding for several hours.

  • Allow the furnace to cool down to room temperature.

  • Remove the resulting this compound powder.

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase and crystallinity, and Scanning Electron Microscopy (SEM) to observe the morphology.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_optimization Optimization start Start: Select Precursors (e.g., Sb₂O₅·xH₂O, (NH₄)H₂PO₄) mix Mix Precursors start->mix calcine Calcination (Vary Temperature) mix->calcine characterize Characterization (XRD, SEM, etc.) calcine->characterize analyze Analyze Data (Phase, Crystallinity, Morphology) characterize->analyze compare Compare Results analyze->compare compare->mix Iterate if necessary optimal Determine Optimal Temperature compare->optimal end End: Optimized Protocol optimal->end

Caption: Experimental workflow for optimizing calcination temperature.

logical_relationship cluster_properties Material Properties cluster_outcome Potential Outcomes temp Calcination Temperature crystallinity Crystallinity temp->crystallinity Increases particle_size Particle Size temp->particle_size Increases phase Phase Purity temp->phase Affects opt_temp Optimal Temp: Desired Phase crystallinity->opt_temp particle_size->opt_temp low_temp Low Temp: Amorphous phase->low_temp phase->opt_temp high_temp High Temp: Phase Decomposition phase->high_temp

Caption: Relationship between calcination temperature and material properties.

References

Technical Support Center: Antimony(V) Phosphate Performance in the Presence of Competing Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antimony(V) Phosphate (B84403) as an ion exchanger, particularly when competing ions are present in the experimental solution.

Frequently Asked Questions (FAQs)

Q1: What is Antimony(V) Phosphate and what are its primary applications in research?

This compound is an inorganic ion exchanger known for its high selectivity for certain metal ions.[1] It is particularly useful in the selective adsorption of heavy metal cations, such as cadmium and mercury, from aqueous solutions.[1] Its stability in both thermal and chemical environments makes it a robust material for various separation and purification protocols in laboratory and industrial settings.

Q2: How do competing ions affect the performance of this compound?

Competing ions in a solution can interfere with the binding of the target ion to this compound, reducing its efficiency. The extent of this interference depends on the selectivity of the this compound for the competing ion versus the target ion, as well as the concentration of the competing ion. Generally, ions with higher charge and a smaller hydrated radius are more strongly adsorbed.

Q3: Which ions are known to significantly compete with target analytes for binding sites on antimony-based exchangers?

While specific data for a wide range of ions on this compound is limited, studies on similar materials and general principles of ion exchange suggest that certain ions are more likely to interfere:

  • Cations: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) will generally compete more strongly than monovalent cations (e.g., Na⁺, K⁺) for cation exchange sites.[2] The affinity for alkali metals on antimonic acids often follows the sequence: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺.[3]

  • Anions: For anion exchange applications of antimony materials, anions like phosphate (PO₄³⁻) and sulfate (B86663) (SO₄²⁻) can compete with other target anions.

Q4: How does pH influence the ion exchange capacity of this compound?

The pH of the solution significantly impacts the surface charge of this compound and the speciation of the target ions, thereby affecting the ion exchange capacity. The effect of pH is complex and depends on the specific ions being separated. In many cases, the uptake of metal ions on antimony-based exchangers increases with increasing pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound in the presence of competing ions.

Problem Potential Cause Troubleshooting Steps
Low or No Binding of Target Ion High Concentration of Competing Ions: The competing ions are outcompeting the target ion for binding sites.1. Dilute the Sample: If possible, dilute the sample to reduce the concentration of competing ions. 2. Pre-treatment of Sample: Use a pre-column or another separation technique to remove the interfering ions before applying the sample to the this compound column. 3. Adjust pH: Modify the pH of the sample to a range where the affinity of the target ion for the exchanger is maximized and the affinity of the competing ions is minimized.
Incorrect pH of the Mobile Phase: The pH is not optimal for the binding of the target ion.1. Optimize pH: Perform small-scale batch experiments to determine the optimal pH for maximum binding of your target ion in the presence of the specific competing ions in your sample.
Column Overloading: The capacity of the column has been exceeded.1. Reduce Sample Load: Decrease the amount of sample loaded onto the column. 2. Increase Column Size: Use a larger column with a greater amount of this compound.
Premature Breakthrough of Target Ion Channeling in the Column: The mobile phase is not flowing uniformly through the column bed.1. Repack the Column: Ensure the column is packed uniformly to avoid channels. Refer to the Experimental Protocol for Column Chromatography section below.
High Flow Rate: The mobile phase is flowing too quickly, not allowing for sufficient interaction time between the target ion and the exchanger.1. Reduce Flow Rate: Decrease the flow rate of the mobile phase to allow for equilibrium to be reached.
Reduced Capacity due to Fouling: The ion exchanger is fouled with precipitates or strongly bound species from previous runs.1. Regenerate the Column: Follow the recommended regeneration protocol to clean the column. If standard regeneration is ineffective, a more stringent cleaning procedure may be necessary.
Poor Separation of Target Ion from Competing Ions Inappropriate Elution Conditions: The elution gradient is not optimized to resolve the target ion from the competing ions.1. Optimize Elution Gradient: Adjust the concentration gradient of the eluent to achieve better separation. A shallower gradient can often improve resolution. 2. Change Eluent Composition: Experiment with different eluents that may offer different selectivities for the target and competing ions.
Irreversible Binding of Target Ion Formation of Strong Complexes: The target ion is forming very strong, potentially irreversible, complexes with the this compound.1. Use a Stronger Eluent: Employ a more concentrated or a different type of eluent to desorb the target ion. 2. Consult Literature for Similar Systems: Research literature for elution conditions used for strongly bound ions on similar inorganic ion exchangers.

Quantitative Data

The following tables summarize available quantitative data on the selectivity of antimony-based ion exchangers. It is important to note that this data may not be directly from this compound but from similar materials like antimonic acid or antimony(V) silicate, and should be used as a general guide.

Table 1: Selectivity of Antimonic Acid for Alkali Metal Ions

IonSelectivity
Li⁺Highest
Na⁺High
K⁺Moderate
Rb⁺Low
Cs⁺Lowest

Source: Based on general affinity sequences for antimonic acids.[3]

Table 2: Distribution Coefficients (Kd) of Various Metal Ions on Antimony(V) Silicate

Metal IonDMW0.1 M HCl1 M NH₄Cl
Cr(VI)>10³>10³>10³
Cu(II)>10³~10²>10³
Cd(II)>10³~10²>10³
Zn(II)~10²<10~10²
Mn(II)~10²<10~10²
Co(II)~10²<10~10²
Ni(II)~10²<10~10²
Pb(II)>10³~10²>10³

Note: Kd values are approximate and presented as orders of magnitude for comparative purposes. DMW = Demineralized Water. Data is for Antimony(V) Silicate and serves as an analogue.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an Antimony(V) salt with phosphoric acid.

Materials:

  • Antimony(V) chloride (SbCl₅)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water

  • Ammonia (B1221849) solution

Procedure:

  • Prepare a solution of Antimony(V) chloride in deionized water.

  • Slowly add orthophosphoric acid to the Antimony(V) chloride solution with constant stirring.

  • Adjust the pH of the mixture to the desired level (typically acidic) using an ammonia solution to induce precipitation.

  • Allow the precipitate to age, then filter and wash it thoroughly with deionized water to remove any unreacted reagents.

  • Dry the resulting this compound precipitate at a controlled temperature.

Experimental Protocol for Column Chromatography

This protocol provides a general guideline for using this compound in a column chromatography setup for ion exchange.

1. Column Preparation:

  • Prepare a slurry of this compound in the desired equilibration buffer.
  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
  • Allow the material to settle and form a uniform bed.
  • Wash the packed column with several column volumes of the equilibration buffer until the pH and conductivity of the effluent are stable.

2. Sample Preparation and Loading:

  • Dissolve the sample in the equilibration buffer.
  • Filter the sample to remove any particulate matter.
  • Load the sample onto the column at a low flow rate to ensure efficient binding.

3. Elution:

  • After loading, wash the column with the equilibration buffer to remove any unbound molecules.
  • Elute the bound ions using a suitable eluent. This can be done isocratically (with a constant eluent concentration) or with a gradient (increasing concentration of the eluent). The choice of eluent and gradient will depend on the target and competing ions.

4. Regeneration:

  • After elution, regenerate the column to restore its ion exchange capacity. A common method is to wash the column with a high concentration of a salt solution (e.g., NaCl) or an acid, followed by a thorough rinse with deionized water and re-equilibration with the starting buffer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Ion Exchange Process cluster_post Post-Process Synthesis Synthesis of This compound Slurry Prepare Slurry in Equilibration Buffer Synthesis->Slurry Packing Pack Column Slurry->Packing Equilibration Equilibrate Column Packing->Equilibration Loading Sample Loading Equilibration->Loading SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->Loading Wash Wash Unbound Components Loading->Wash Elution Elution of Target Ion Wash->Elution Analysis Analyze Fractions Elution->Analysis Regeneration Column Regeneration Elution->Regeneration Regeneration->Equilibration For next run

Caption: Experimental workflow for ion exchange chromatography using this compound.

Troubleshooting_Logic Start Experiment Start Problem Poor Performance? (e.g., Low Binding, Poor Separation) Start->Problem CheckCompetingIons High Concentration of Competing Ions? Problem->CheckCompetingIons Yes Success Successful Separation Problem->Success No CheckpH Optimal pH? CheckCompetingIons->CheckpH No SolutionDilute Dilute Sample or Pre-treat CheckCompetingIons->SolutionDilute Yes CheckColumn Column Integrity? (Packing, Fouling) CheckpH->CheckColumn Yes SolutionOptimizepH Optimize pH CheckpH->SolutionOptimizepH No SolutionRepackRegen Repack or Regenerate Column CheckColumn->SolutionRepackRegen No NoSuccess Further Optimization Needed CheckColumn->NoSuccess Yes SolutionDilute->Start SolutionOptimizepH->Start SolutionRepackRegen->Start

Caption: A logical workflow for troubleshooting common issues with this compound performance.

References

deactivation and regeneration of Antimony(V) phosphate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimony(V) phosphate (B84403) catalysts. The information is designed to help identify and address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Antimony(V) phosphate catalyst deactivation?

A1: The primary indicator of catalyst deactivation is a decline in catalytic activity over time, leading to reduced reaction efficiency.[1][2][3] This can manifest as:

  • Decreased conversion rate: The rate at which reactants are converted to products slows down under constant reaction conditions.

  • Reduced selectivity: The catalyst produces a lower proportion of the desired product relative to side products.

  • Increased pressure drop: In fixed-bed reactors, an accumulation of deposits on the catalyst can lead to an increased pressure drop across the catalyst bed.[4]

  • Changes in catalyst appearance: The catalyst may change color or show visible signs of deposits.

Q2: What are the likely mechanisms for the deactivation of my this compound catalyst?

A2: While specific studies on this compound are limited, deactivation likely proceeds through mechanisms common to many heterogeneous catalysts. These can be broadly categorized as chemical, mechanical, and thermal deactivation.[1][2][3]

  • Chemical Deactivation:

    • Poisoning: Strong chemisorption of impurities from the feed onto the active sites of the catalyst.[2][5] For phosphate-containing catalysts, compounds of sulfur, nitrogen, and phosphorus can act as poisons.[4][6]

    • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[5][7][8] This is common in organic reactions.

  • Thermal Deactivation:

    • Sintering: High temperatures can cause the agglomeration of catalyst particles, leading to a reduction in the active surface area.[1] this compound loses oxygen at high temperatures (around 1218 K) to become antimony(III) phosphate, which would alter its catalytic properties.[9]

  • Mechanical Deactivation:

    • Attrition/Crushing: Physical breakdown of the catalyst particles due to mechanical stress, especially in fluidized or slurry bed reactors.[1]

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic characterization of the spent catalyst is crucial to identify the root cause of deactivation.[1] The following table summarizes key characterization techniques and their applications in diagnosing deactivation mechanisms.

Deactivation MechanismSuggested Characterization TechniquesInformation Gained
Poisoning Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS)[10]Elemental analysis to identify potential poisons on the catalyst surface.
X-ray Photoelectron Spectroscopy (XPS)Determination of the chemical state of elements on the surface, which can indicate poisoning.
Fouling (Coking) Thermogravimetric Analysis (TGA)Quantification of coke deposits by measuring weight loss upon heating in an oxidizing atmosphere.
Temperature-Programmed Oxidation (TPO)Characterization of the nature and combustion temperature of coke deposits.
Thermal Degradation (Sintering) BET Surface Area AnalysisMeasurement of the catalyst's specific surface area; a decrease suggests sintering.[1]
X-ray Diffraction (XRD)Analysis of changes in crystallite size and phase composition of the catalyst.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Visualization of changes in catalyst morphology and particle size.

Q4: Are there any established methods for regenerating this compound catalysts?

A4: There is limited specific information in the public domain for the regeneration of this compound catalysts. However, general principles of catalyst regeneration can be applied, and some patents describe methods for antimony-containing oxide catalysts that may serve as a starting point.

For deactivation by coking , a common regeneration method is to burn off the coke in a controlled manner.[7][8]

For some antimony-containing oxide catalysts , a patented regeneration process involves:

  • Impregnation of the deactivated catalyst with aqueous ammonia (B1221849).

  • Calcination at a temperature between 550°C and 950°C.[11][12]

It is critical to note that these are generalized procedures and would require significant experimental optimization for your specific this compound catalyst and reaction system.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues with this compound catalysts.

Issue 1: Rapid Loss of Catalytic Activity

  • Possible Cause: Catalyst poisoning.

  • Troubleshooting Steps:

    • Analyze the purity of your feedstock to identify potential impurities such as sulfur, nitrogen, or other phosphorus compounds.[4][6]

    • Perform elemental analysis (e.g., ICP or AAS) on the spent catalyst to detect the presence of potential poisons.[10]

    • If a poison is identified, consider upstream purification of the feedstock.[5]

Issue 2: Gradual Decline in Activity and Increased Pressure Drop

  • Possible Cause: Fouling by coke deposition.

  • Troubleshooting Steps:

    • Use TGA to quantify the amount of coke on the spent catalyst.

    • Attempt a regeneration by controlled oxidation (calcination in air) at a temperature sufficient to burn off the coke without thermally degrading the catalyst. This will require careful optimization.

    • Consider modifying reaction conditions (e.g., temperature, pressure, reactant ratios) to minimize coke formation.[5]

Issue 3: Irreversible Loss of Activity After High-Temperature Operation

  • Possible Cause: Thermal degradation (sintering or phase change).

  • Troubleshooting Steps:

    • Measure the BET surface area of the spent catalyst and compare it to the fresh catalyst. A significant decrease indicates sintering.[1]

    • Use XRD to check for changes in the crystal structure or phase of the this compound.[9]

    • If thermal degradation has occurred, regeneration is often not possible, and the catalyst will need to be replaced. Future experiments should be conducted at lower temperatures if feasible.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for your specific experimental setup and catalyst.

Protocol 1: Characterization of Coke on a Deactivated Catalyst via TGA

  • Sample Preparation: Carefully unload the deactivated catalyst from the reactor. Take a representative sample of the spent catalyst.

  • TGA Analysis:

    • Place a known mass of the spent catalyst in the TGA crucible.

    • Heat the sample in an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed water and volatile compounds (e.g., 150°C).

    • Switch the gas to an oxidizing atmosphere (e.g., air).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature high enough to ensure complete combustion of the coke (e.g., 600-800°C).

    • The weight loss observed during the oxidation step corresponds to the amount of coke deposited on the catalyst.

  • Data Analysis: Calculate the weight percentage of coke on the catalyst.

Protocol 2: General Regeneration Procedure for Coked Antimony-Containing Catalysts (Based on Patent Literature - requires optimization)

  • Coke Removal (Calcination):

    • Place the coked catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen).

    • Slowly introduce a controlled flow of air or a diluted oxygen mixture.

    • Gradually increase the temperature to a point where coke combustion occurs without causing excessive heat that could damage the catalyst structure (e.g., start with a ramp to 400-500°C). The optimal temperature and heating rate must be determined experimentally.

    • Hold at the final temperature until the coke is completely removed (indicated by the cessation of CO2 formation in the off-gas, if monitored).

  • Ammonia Treatment (as suggested for some antimony oxide catalysts): [11][12]

    • After cooling the calcined catalyst, impregnate it with a dilute aqueous ammonia solution. The concentration and volume should be optimized.

    • Dry the impregnated catalyst (e.g., at 100-120°C).

    • Recalcine the catalyst at a high temperature (patents suggest 550-950°C, but this must be carefully tested to avoid thermal damage to this compound).[11][12]

Visualizations

Deactivation_Troubleshooting_Workflow Start Catalyst Deactivation Observed (Reduced Activity/Selectivity) Check_Pressure Check for Increased Pressure Drop Start->Check_Pressure Coking_Suspected Fouling (Coking) Suspected Check_Pressure->Coking_Suspected Yes Poisoning_Suspected Poisoning or Thermal Degradation Suspected Check_Pressure->Poisoning_Suspected No Analyze_Coke Characterize Coke: TGA, TPO Coking_Suspected->Analyze_Coke Analyze_Feed Analyze Feedstock for Impurities Poisoning_Suspected->Analyze_Feed Regen_Coke Attempt Regeneration: Controlled Oxidation Analyze_Coke->Regen_Coke Analyze_Catalyst Characterize Catalyst: BET, XRD, ICP/AAS, SEM/TEM Analyze_Feed->Analyze_Catalyst Identify_Poison Poison Identified Analyze_Catalyst->Identify_Poison Sintering_Identified Sintering/Phase Change Identified Analyze_Catalyst->Sintering_Identified Identify_Poison->Sintering_Identified No Purify_Feed Purify Feedstock Identify_Poison->Purify_Feed Yes Replace_Catalyst Replace Catalyst and Adjust Conditions Sintering_Identified->Replace_Catalyst Yes

Caption: Workflow for troubleshooting this compound catalyst deactivation.

Regeneration_Workflow Start Deactivated Catalyst (Coked) Calcination Step 1: Controlled Oxidation (Calcination in Air) Start->Calcination Cooling1 Cool Down Calcination->Cooling1 Ammonia Step 2 (Optional/Exploratory): Aqueous Ammonia Impregnation Cooling1->Ammonia Drying Step 3: Drying Ammonia->Drying Recalcination Step 4: Recalcination Drying->Recalcination End Regenerated Catalyst Recalcination->End

Caption: Conceptual regeneration workflow for antimony-containing catalysts.

References

Technical Support Center: Antimony(V) Phosphate Ion Exchanger

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration of Antimony(V) phosphate (B84403) ion exchangers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a recommended experimental protocol to help researchers, scientists, and drug development professionals maintain the performance and longevity of their ion exchange media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use and regeneration of Antimony(V) phosphate ion exchangers.

Q1: My exchanger's capacity seems low, or I'm seeing premature breakthrough of ions. What's wrong?

A1: Reduced operational capacity is a common issue that can stem from several factors. The most frequent causes include:

  • Resin Fouling: The surface of the exchanger beads can become coated with suspended solids, organic molecules, or precipitated metal oxides, which blocks the active exchange sites.[1][2]

  • Channeling: If the exchanger bed is not packed uniformly or has been compacted, the solution may carve a path of least resistance, bypassing a significant portion of the media. This can be caused by incorrect flow rates or failure to backwash properly.[1][2]

  • Incomplete Regeneration: If the previous regeneration cycle was not effective, the exchanger will not have been restored to its full capacity.[2][3] This is often the primary culprit.

  • Chemical Degradation: Exposure to strong oxidizing agents or extreme pH levels beyond the material's specifications can cause irreversible damage to the exchanger matrix.[1]

Action: Start by verifying your regeneration protocol. If the protocol is sound, consider a deep cleaning procedure or investigate potential fouling from your feed solution.

Q2: The regeneration process itself seems ineffective. What parameters should I check?

A2: Inadequate regeneration is often a matter of optimizing key parameters.[3] Ensure the following are correct:

  • Regenerant Choice & Concentration: For an inorganic cation exchanger like this compound, acidic regenerants are typically used to elute captured metal ions. While strong bases may be used in some anion exchange scenarios, acids like Hydrochloric Acid (HCl) are often effective for stripping trivalent and pentavalent antimony species.[1][4][5] Ensure the concentration is appropriate; too low, and it won't be effective, too high, and it could damage the exchanger.

  • Contact Time: The regenerant needs sufficient time in contact with the media to work. This is controlled by the injection flow rate. A contact time of 20-40 minutes is a common starting point.[6][7]

  • Flow Rate: Both the regenerant injection and rinse steps have optimal flow rates. A slow injection ensures proper contact, while a faster service-level flow rate is used for the final rinse.[6][7][8]

  • Temperature: Regeneration efficiency can be temperature-dependent. Operating within the manufacturer's recommended temperature range is crucial to avoid thermal degradation.[1]

Q3: I am observing a high pressure drop across the column. What does this indicate?

A3: A high pressure drop typically points to a physical blockage in the exchanger bed. This can be caused by:

  • Compaction: The resin bed has become too densely packed, restricting flow.

  • Fouling: Accumulation of suspended solids or precipitates from the feed stream is physically clogging the spaces between the beads.[1][2]

  • Fines: Broken or fractured exchanger beads (fines) have accumulated and are filling the void spaces.

Action: The first step is to perform a backwash.[7][8] This lifts and fluidizes the bed, releasing trapped particulates and decompacting the media. If this doesn't resolve the issue, the exchanger may be severely fouled and require chemical cleaning.

Q4: What is the recommended regenerant for this compound?

A4: While specific protocols for "this compound" are not widely published, general principles for inorganic sorbents used for antimony removal suggest that Hydrochloric Acid (HCl) is an effective eluent.[4][5] Studies on various sorbents show that Sb(III) is readily eluted by HCl.[2] Sb(V) can be more difficult to elute, potentially requiring higher concentrations or longer contact times.[2] An alkaline solution like Sodium Hydroxide (NaOH) could also be considered, particularly if the exchanger is functioning as an anion exchanger for antimonate (B1203111) ions.

We recommend starting optimization with HCl at a concentration between 0.1 M and 1.0 M.

Data Presentation: Recommended Regeneration Parameters

ParameterRecommended Starting RangeUnitRationale & Notes
Regenerant Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)-HCl is effective for eluting many metals.[2][5] NaOH is a standard regenerant for anion exchangers.[9] The choice depends on the specific binding mechanism.
Regenerant Concentration 0.1 - 1.0 (for HCl); 2% - 4% (for NaOH)Molarity (M); w/v (%)Start at the lower end to avoid potential damage to the exchanger matrix and optimize upwards for efficiency.[1]
Regenerant Volume 2 - 4Bed Volumes (BV)This ensures all media is thoroughly contacted by the regenerant solution.
Injection Flow Rate 2 - 6BV/hrThis typically corresponds to a contact time of 20-40 minutes, allowing for effective ion desorption.[6]
Displacement/Slow Rinse Flow Rate 2 - 6BV/hrThe slow rinse pushes the remaining regenerant through the column without causing hydraulic shock.[7][8]
Final Rinse Flow Rate 20 - 40 (Service Flow Rate)BV/hrA fast rinse is used to quickly remove residual chemicals and return the column to operational conditions.[6]
Final Rinse Volume 5 - 10 or until effluent pH/conductivity is stableBed Volumes (BV)Rinsing should continue until the effluent water quality matches the influent, indicating all regenerant has been washed out.[7]

Experimental Protocols

Recommended Protocol for Column Regeneration

This protocol outlines a standard procedure for regenerating an this compound ion exchange column.

Materials:

  • Regenerant solution (e.g., 0.5 M HCl)

  • Deionized water for rinsing

  • pH meter and/or conductivity meter

  • Appropriate pumps and tubing

Procedure:

  • Backwash (Optional but Recommended):

    • Disconnect the column from the service line.

    • Initiate an upflow of deionized water from the bottom of the column.

    • Set the flow rate to achieve approximately 50-70% bed expansion. This step removes fines and de-compacts the bed.[6][8]

    • Continue for 10-15 minutes or until the effluent water is clear.

    • Allow the bed to settle completely before proceeding.

  • Regenerant Injection:

    • Introduce the chosen regenerant solution (e.g., 0.5 M HCl) into the column at a controlled, low flow rate (e.g., 4 BV/hr).[7]

    • Ensure a total volume of 2-4 Bed Volumes passes through the column.

    • This step is critical for eluting the bound ions from the exchanger.

  • Displacement (Slow Rinse):

    • Pump deionized water through the column at the same slow flow rate as the regenerant injection (e.g., 4 BV/hr).[8]

    • Use approximately 1-2 Bed Volumes of water. This slowly pushes the bulk of the concentrated regenerant out of the column.

  • Final Rinse (Fast Rinse):

    • Increase the flow rate of deionized water to your normal operational service flow rate.

    • Continue rinsing while monitoring the effluent's pH and/or conductivity.[7]

    • The regeneration is complete when the effluent values return to the baseline of the influent deionized water. This typically requires 5-10 Bed Volumes.

  • Return to Service:

    • The column is now regenerated and ready for the next service cycle.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard regeneration workflow and a logical troubleshooting sequence for common issues.

Standard Regeneration Workflow start Service Cycle Complete (Exchanger Exhausted) backwash Step 1: Backwash (Upflow Rinse) start->backwash injection Step 2: Regenerant Injection (Slow Flow Rate) backwash->injection slow_rinse Step 3: Displacement Rinse (Slow Flow Rate) injection->slow_rinse fast_rinse Step 4: Final Rinse (Service Flow Rate) slow_rinse->fast_rinse monitor Monitor Effluent (pH / Conductivity) fast_rinse->monitor monitor->fast_rinse  Not Stable end Ready for Service monitor->end Stable

Caption: A typical four-step workflow for regenerating an ion exchange column.

Troubleshooting Logic for Poor Performance start Problem: Low Capacity or Premature Breakthrough check_regen Was last regeneration protocol followed correctly? start->check_regen rerun_regen Action: Perform a controlled, documented regeneration cycle. check_regen->rerun_regen No / Unsure check_pressure Is pressure drop across column high? check_regen->check_pressure Yes ok Outcome: Problem Resolved rerun_regen->ok backwash Action: Perform backwash to remove fines/decompact bed. check_pressure->backwash Yes check_fouling Suspect chemical fouling or degradation? check_pressure->check_fouling No backwash->ok clean Action: Consider deep chemical clean. Review feed water chemistry. check_fouling->clean Yes replace Outcome: Exchanger may be permanently damaged. Consider replacement. check_fouling->replace No clean->ok

Caption: A decision tree for troubleshooting common ion exchanger performance issues.

References

Antimony(V) phosphate catalyst poisoning by sulfur compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony(V) phosphate (B84403) catalysts, with a specific focus on potential poisoning by sulfur compounds.

Troubleshooting Guide

This guide is designed to help users diagnose and address common issues related to the performance of antimony(V) phosphate catalysts, particularly when sulfur contamination is suspected.

Problem: Decreased Catalytic Activity or Selectivity

A sudden or gradual loss of catalytic performance is a primary indicator of potential catalyst poisoning.

Initial Diagnostic Questions:

  • Have you recently changed the source of your reactants or solvents? Impurities, even at trace levels, can introduce catalyst poisons.

  • Is there a known or potential source of sulfur in your reaction system? Common sources include sulfur-containing functional groups in reactants, residual sulfates from upstream processes, or the use of sulfur-based reagents.

  • Have you observed any changes in the physical appearance of the catalyst (e.g., color change)? This can sometimes indicate the formation of surface deposits.

  • What is the operating temperature of your reaction? Higher temperatures can sometimes accelerate poisoning mechanisms.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Decreased Catalyst Performance check_reactants Analyze Reactants and Solvents for Sulfur start->check_reactants sulfur_detected Sulfur Detected? check_reactants->sulfur_detected purify_reactants Purify Reactants/Solvents sulfur_detected->purify_reactants Yes no_sulfur No Sulfur Detected in Feed sulfur_detected->no_sulfur No purify_reactants->check_reactants characterize_catalyst Characterize Spent Catalyst (e.g., XPS, TGA, Elemental Analysis) no_sulfur->characterize_catalyst sulfur_on_catalyst Sulfur Found on Catalyst? characterize_catalyst->sulfur_on_catalyst regenerate_catalyst Attempt Catalyst Regeneration sulfur_on_catalyst->regenerate_catalyst Yes other_deactivation Investigate Other Deactivation Mechanisms (e.g., Coking, Sintering) sulfur_on_catalyst->other_deactivation No success Performance Restored? regenerate_catalyst->success end_fail Contact Technical Support for Further Assistance other_deactivation->end_fail end_success End: Problem Resolved success->end_success Yes success->end_fail No

Caption: Troubleshooting workflow for decreased catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms for sulfur poisoning of this compound catalysts?

A1: While specific research on this compound is limited, the poisoning mechanisms can be inferred from studies on other metal oxide catalysts.[1][2] The primary mechanisms are likely:

  • Competitive Adsorption: Sulfur compounds, such as hydrogen sulfide (B99878) (H₂S) or sulfur dioxide (SO₂), can compete with reactants for active sites on the catalyst surface.[3]

  • Sulfate Formation: In the presence of oxygen, SO₂ can be oxidized to SO₃, which can then react with the catalyst to form stable antimony or phosphate sulfates.[3] This can lead to a change in the electronic properties and structure of the active sites.

  • Pore Blocking: The formation and deposition of sulfates or other sulfur-containing species can block the pores of the catalyst support, preventing reactants from reaching the active sites.[3]

PoisoningMechanism cluster_competitive Competitive Adsorption cluster_sulfate Sulfate Formation & Pore Blocking reactant Reactant active_site This compound Active Site reactant->active_site Binds sulfur Sulfur Compound (e.g., H₂S, SO₂) sulfur->active_site Competitively Binds blocked_site Blocked Active Site (Sulfate Formation) sulfur->blocked_site Reacts to form product Product active_site->product Catalyzes

Caption: Potential mechanisms of sulfur poisoning on this compound.

Q2: What are the typical symptoms of sulfur poisoning on my catalyst?

A2: The most common symptom is a decrease in the conversion of your reactants and/or a change in the selectivity towards your desired product. This can be a rapid deactivation if the sulfur concentration is high, or a more gradual decline over time with trace amounts of sulfur.

Q3: How can I confirm that sulfur is the cause of catalyst deactivation?

A3: The most definitive way is to perform a surface analysis of the spent (deactivated) catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence and chemical state of sulfur on the catalyst surface. Elemental analysis can also quantify the amount of sulfur present.

Q4: Can a sulfur-poisoned this compound catalyst be regenerated?

A4: Regeneration may be possible depending on the nature of the sulfur poisoning.

  • Reversible Poisoning: If the poisoning is due to simple competitive adsorption of sulfur species, it might be reversed by treating the catalyst at an elevated temperature in a sulfur-free gas stream.

  • Irreversible Poisoning: If stable sulfates have formed, regeneration is more challenging and may require more aggressive treatments, such as high-temperature reduction with hydrogen.[1] However, such treatments could also alter the structure of the this compound catalyst itself.

Q5: What level of sulfur is likely to cause poisoning?

A5: The tolerance to sulfur can vary significantly depending on the specific reaction conditions (temperature, pressure, reactant composition). Even parts-per-million (ppm) levels of sulfur in the feed can be sufficient to cause gradual deactivation over time.[4]

Data Presentation

The following tables provide hypothetical data to illustrate the potential impact of sulfur poisoning on catalyst performance. These are generalized examples and actual results may vary.

Table 1: Effect of H₂S Concentration on Catalyst Conversion

H₂S Concentration in Feed (ppm)Initial Conversion (%)Conversion after 24h (%)
09897
109885
509762
1009645

Table 2: Catalyst Characterization Before and After Sulfur Exposure

Characterization TechniqueFresh CatalystSpent Catalyst (after 100 ppm H₂S exposure)
Surface Area (m²/g)150110
Pore Volume (cm³/g)0.450.32
Sulfur Content (wt%)< 0.011.5
XPS (S 2p binding energy)N/A168.5 eV (indicative of sulfate)

Experimental Protocols

Protocol 1: Catalyst Activity Testing Under Sulfur-Free Conditions

  • Catalyst Loading: Load a known amount of fresh this compound catalyst into a fixed-bed reactor.

  • Pre-treatment: Heat the catalyst to the desired reaction temperature under an inert gas flow (e.g., N₂) for 1 hour to remove any adsorbed water or impurities.

  • Reaction Initiation: Introduce the sulfur-free reactant feed stream to the reactor at the desired flow rate and pressure.

  • Data Collection: Analyze the reactor effluent using an appropriate technique (e.g., gas chromatography) at regular intervals to determine reactant conversion and product selectivity.

  • Steady State: Continue the reaction until a steady-state performance is achieved.

Protocol 2: Accelerated Sulfur Poisoning Study

  • Establish Baseline: Following Protocol 1, establish the steady-state performance of the fresh catalyst.

  • Introduce Sulfur: Introduce a controlled concentration of a sulfur compound (e.g., 50 ppm H₂S in N₂) into the reactant feed stream.

  • Monitor Deactivation: Continuously monitor the reactant conversion and product selectivity over time to observe the rate and extent of deactivation.

  • Endpoint: Continue the experiment until the catalyst activity reaches a pre-determined low level or stabilizes.

Protocol 3: Catalyst Regeneration Trial

  • Poisoned Catalyst: Use the deactivated catalyst from Protocol 2.

  • Sulfur-Free Purge: Stop the reactant and sulfur feed and purge the reactor with an inert gas at the reaction temperature to remove any loosely adsorbed species.

  • Regeneration Treatment:

    • Thermal Treatment: Increase the temperature to a higher value (e.g., 100-200°C above the reaction temperature) under an inert or oxidizing (if appropriate) gas flow for several hours.

    • Reductive Treatment: Introduce a dilute hydrogen stream (e.g., 5% H₂ in N₂) at an elevated temperature. Caution: This should be done with appropriate safety measures.

  • Re-evaluation: Cool the catalyst back to the original reaction temperature and re-introduce the sulfur-free reactant feed as in Protocol 1 to assess the extent of activity recovery.

References

Technical Support Center: Antimony(V) Phosphate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal degradation of Antimony(V) phosphate (B84403) catalysts. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Antimony(V) phosphate catalyst?

This compound and related compounds are known for having good thermal stability.[1] Crystalline antimony orthophosphate (SbPO₄), for example, has a melting point of 877°C and begins to evaporate without decomposition around 920°C under thermogravimetric analysis (TGA) conditions.[2] However, the effective thermal stability in a reaction environment can be influenced by the atmosphere, reactants, and the presence of promoters or support materials.

Q2: What are the visual or physical signs of thermal degradation?

Signs of thermal degradation can include:

  • A change in the catalyst's color.

  • Noticeable sintering or agglomeration of catalyst particles.

  • A decrease in the catalyst's surface area.

  • Changes in the crystalline structure, which can be detected by techniques like X-ray Diffraction (XRD).

  • Collapse of the support pore structure if the catalyst is supported.[3][4]

Q3: What are the primary mechanisms of thermal degradation for this type of catalyst?

The primary mechanisms for thermal degradation, common to many heterogeneous catalysts, are:

  • Sintering: The growth of active phase crystallites and loss of catalytic surface area, which typically occurs at high temperatures (e.g., >500°C).[4]

  • Phase Transformation: Chemical transformations of the active catalytic material into non-catalytic phases.[4]

  • Support Collapse: For supported catalysts, the loss of support surface area and pore structure can encapsulate the active sites.[4]

Q4: How does the reaction atmosphere (e.g., inert vs. oxidative) affect thermal stability?

The reaction atmosphere can significantly impact stability. An oxidative atmosphere might lead to changes in the oxidation state of antimony, potentially forming different antimony oxides.[3] A reducing atmosphere could also alter the catalyst's composition. The presence of water vapor can accelerate sintering processes, even at lower temperatures.[4]

Q5: Can a thermally degraded this compound catalyst be regenerated?

Regeneration of a catalyst that has undergone significant thermal degradation is often difficult. Sintering and phase transformations are generally irreversible processes.[4] If deactivation is due to coke formation or fouling, regeneration through methods like calcination might be possible. However, if the fundamental structure has been altered by heat, the catalyst typically cannot be restored to its original activity.

Troubleshooting Guide

Problem 1: Significant loss of catalytic activity after a high-temperature reaction.

Possible Cause Diagnostic Action Suggested Solution
Sintering Characterize the used catalyst with Brunauer-Emmett-Teller (BET) analysis to measure surface area and compare it to the fresh catalyst. Use Transmission Electron Microscopy (TEM) to observe particle size changes.Optimize the reaction temperature to stay below the catalyst's sintering threshold. Consider using a catalyst support with higher thermal stability.
Phase Transformation Analyze the used catalyst with X-ray Diffraction (XRD) to detect any changes in its crystalline structure compared to the fresh catalyst.If a phase change is detected, the operating temperature likely exceeded the catalyst's stability limit. A lower reaction temperature or a modified catalyst formulation may be required.
Poisoning Perform elemental analysis (e.g., X-ray Photoelectron Spectroscopy - XPS, Energy-Dispersive X-ray Spectroscopy - EDX) on the used catalyst to check for contaminants from the feed stream.[5]Purify the reactant feed to remove potential poisons. If poisoning is unavoidable, consider incorporating a guard bed to trap impurities before they reach the main catalyst bed.

Problem 2: Catalyst color has changed from white/off-white to grey, yellow, or black.

Possible Cause Diagnostic Action Suggested Solution
Coke/Carbon Deposition (Fouling) Use Thermogravimetric Analysis (TGA) to detect weight loss at temperatures corresponding to carbon burn-off.[6]Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation. Regeneration by controlled oxidation (calcination) may be possible.
Change in Oxidation State Use XPS to analyze the oxidation states of antimony and other elements in the fresh versus used catalyst.The reaction atmosphere may be causing unwanted redox reactions. Adjust the gas composition or operate within a temperature range where the desired oxidation state is stable.

Summary of Thermal Properties

The following table summarizes key thermal data for antimony orthophosphate, a closely related compound.

PropertyValueSource
Melting Point877 °C[2]
Onset of Evaporation (TGA)920 °C[2]
Decomposition BehaviorEvaporates without decomposition[2]

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA) for Catalyst Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a catalyst by measuring changes in its mass as a function of temperature.[7]

Objective: To determine the onset temperature of degradation, quantify mass loss due to decomposition or coking, and assess overall thermal stability.

Methodology:

  • Sample Preparation:

    • Ensure the catalyst sample is dry and free of solvent.

    • Weigh an appropriate amount of the catalyst powder (typically 5-20 mg) into a TGA crucible (e.g., alumina).[8] The exact amount depends on the expected weight loss.[8]

  • Instrument Setup:

    • Place the crucible containing the sample onto the thermobalance inside the TGA instrument.[9]

    • Select the desired atmosphere (e.g., high-purity nitrogen for an inert environment or air/O₂ for an oxidative environment). Set the gas flow rate, typically around 30-50 mL/min.[8]

  • Temperature Program:

    • Initial Isothermal Step: Hold the temperature at a low value (e.g., 30-50°C) for several minutes to allow the balance and atmosphere to stabilize.

    • Temperature Ramp: Heat the sample at a constant rate (e.g., 10°C/min) to the desired final temperature. The final temperature should exceed the expected reaction or degradation temperature.

    • Final Isothermal Step (Optional): Hold at the maximum temperature to observe any further mass changes over time.

  • Data Acquisition:

    • Initiate the experiment. The instrument will record the sample mass, sample temperature, and time.[9]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate a thermogram.[6][7]

    • Determine the onset temperature of degradation, defined as the temperature at which significant mass loss begins.

    • Quantify the percentage of mass lost in different temperature regions, which can correspond to the loss of water, decomposition of components, or burn-off of coke.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Catalyst Degradation start Reduced Catalyst Performance (Low Yield / Selectivity) check_temp Was Reaction Temperature > 500°C? start->check_temp sintering Hypothesis: Thermal Degradation (Sintering) check_temp->sintering Yes poisoning Hypothesis: Catalyst Poisoning check_temp->poisoning No analysis_sinter Action: Characterize Used Catalyst (BET, XRD, TEM) sintering->analysis_sinter analysis_poison Action: Characterize Used Catalyst (XPS, Elemental Analysis) poisoning->analysis_poison solution_sinter Solution: Lower Reaction Temperature or Modify Catalyst Support analysis_sinter->solution_sinter solution_poison Solution: Purify Reactant Feed or Use Guard Bed analysis_poison->solution_poison

Caption: A logical workflow for troubleshooting catalyst performance issues.

DegradationMechanism cluster_fresh Fresh Catalyst cluster_degraded Thermally Degraded Catalyst A Sb(V)POx particle heat High Temperature (>500°C) B Sb(V)POx particle C Sb(V)POx particle D Sintered Agglomerate heat->D Sintering & Surface Area Loss

Caption: Conceptual pathway of thermal degradation via sintering.

TGA_Workflow prep 1. Sample Preparation (5-20 mg catalyst) setup 2. Instrument Setup (Place crucible, set atmosphere) prep->setup program 3. Define Temperature Program (e.g., Ramp at 10°C/min) setup->program run 4. Initiate Experiment (Record Mass vs. Temp) program->run analyze 5. Data Analysis (Plot thermogram, find T_onset) run->analyze result Result: Thermal Stability Profile analyze->result

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Improving Selectivity of Antimony(V) Phosphate for Mercury Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Antimony(V) phosphate (B84403) as a selective adsorbent for mercury (Hg(II)) removal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, application, and regeneration of Antimony(V) phosphate for mercury removal.

FAQs

Q1: What makes this compound a promising candidate for selective mercury removal? this compound is an inorganic ion exchanger known for its high affinity for certain heavy metal cations, including mercury(II).[1][2] Its rigid three-dimensional structure can be tailored to exhibit size and charge selectivity, allowing it to capture target ions from complex aqueous solutions. It also demonstrates good thermal and chemical stability, making it a robust material for various experimental conditions.[1][2]

Q2: What is the primary mechanism of mercury uptake by this compound? The primary mechanism is ion exchange, where mobile protons (H⁺) within the phosphate's structure are exchanged for mercury cations (Hg²⁺) from the aqueous solution. The efficiency of this exchange is highly dependent on experimental conditions such as pH.

Q3: What are the optimal pH conditions for mercury adsorption? The optimal pH for mercury adsorption onto most inorganic sorbents is typically in the mildly acidic to neutral range (pH 4-6). At low pH values (e.g., < 3), a high concentration of H⁺ ions competes with Hg²⁺ for the active exchange sites, reducing removal efficiency. At higher pH values (e.g., > 7), mercury can precipitate as mercury hydroxide (B78521) (Hg(OH)₂), which complicates the interpretation of adsorption data.

Q4: Can this compound be regenerated and reused? Yes, inorganic ion exchangers like this compound can typically be regenerated. The most common method involves washing the saturated material with a strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃).[3][4][5][6] The high concentration of H⁺ ions reverses the ion exchange process, releasing the bound mercury ions and restoring the adsorbent for subsequent use.

Troubleshooting Guide

Issue 1: Low Mercury Removal Efficiency

Potential Cause Recommended Solution
Incorrect pH of the Solution Adjust the pH of your mercury solution to the optimal range (typically pH 4-6). Use dilute HNO₃ or NaOH for adjustment. Verify the final pH after the experiment, as the ion exchange process can alter it.
Presence of Competing Cations High concentrations of other cations (e.g., Pb²⁺, Cu²⁺, Ca²⁺, Na⁺) can compete with Hg²⁺ for binding sites.[7] Consider pre-treating the sample to remove high-concentration interfering ions or increasing the adsorbent-to-solution ratio.
Complexation of Mercury Ions High concentrations of certain anions, particularly chloride (Cl⁻), can form stable anionic complexes with mercury (e.g., [HgCl₄]²⁻), which will not be captured by a cation exchanger.[3][8][9] If high chloride levels are suspected, an alternative removal strategy may be necessary.
Insufficient Contact Time Ensure the adsorbent and solution are in contact long enough to reach equilibrium. Run a kinetic study (measuring uptake at different time points) to determine the equilibrium time for your specific system.
Improperly Synthesized Material The ion exchange capacity of the this compound is highly dependent on the synthesis conditions. An improperly prepared material may have low porosity or fewer active sites. Review the synthesis protocol and ensure proper reagent ratios, pH control, and washing steps.
Adsorbent Fouling The presence of organic matter or suspended solids can block the pores and active sites of the adsorbent.[10] Filter your samples before the adsorption experiment.

Issue 2: Poor Selectivity for Mercury

Potential Cause Recommended Solution
Presence of High-Affinity Competing Ions Some metal ions, such as Pb²⁺, may have a similar or higher affinity for the adsorbent than Hg²⁺.[7] The selectivity is intrinsic to the material but can be influenced by experimental conditions.
Non-Optimal pH The relative affinity of the adsorbent for different metal ions can change with pH. Experiment with a range of pH values to find a window where the selectivity for mercury is maximized.
Incorrect Adsorbent-to-Ion Ratio If the number of active sites on the adsorbent is far greater than the total number of metal ions in solution, both target and competing ions may be removed non-selectively. Try reducing the amount of adsorbent used to promote competitive binding.

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Inhomogeneous Adsorbent Material Ensure the synthesized this compound is a homogenous powder. Grind the material to a uniform particle size before use.
Variable Experimental Conditions Strictly control all experimental parameters, including pH, temperature, adsorbent dose, initial mercury concentration, and agitation speed, across all experiments.
Inaccurate Measurement of Mercury Concentration Calibrate your analytical instrument (e.g., CVAAS) before each set of measurements. Prepare fresh standards for each experiment and include quality control samples.
Adsorbent Bed Drying (Column Studies) In column-based experiments, ensure the adsorbent bed remains fully wetted throughout the conditioning and sample loading steps to prevent channeling and ensure consistent interaction.[11]

Issue 4: Poor Regeneration Efficiency

Potential Cause Recommended Solution
Insufficient Acid Concentration or Volume Use a sufficiently concentrated acid (e.g., 1-2 M HCl) and an adequate volume to ensure complete elution of the bound mercury.[3] Multiple washes may be more effective than a single large-volume wash.
Formation of Insoluble Precipitates If using sulfuric acid (H₂SO₄) for regeneration, be aware that insoluble metal sulfates can form and foul the resin. Hydrochloric acid is often preferred to avoid this issue.[5][6]
Incomplete Rinsing After Regeneration Residual acid on the adsorbent will negatively impact its performance in the next adsorption cycle. Thoroughly rinse the regenerated material with deionized water until the pH of the rinse water is neutral.
Degradation of the Adsorbent Repeated exposure to very strong acids or bases can, over time, degrade the structure of the ion exchanger. Use the mildest effective concentration of regenerant and avoid prolonged exposure.

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound

This protocol is adapted from established methods for preparing amorphous metal phosphates for ion exchange applications.

Materials:

  • Antimony(V) chloride (SbCl₅)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Ammonium (B1175870) hydroxide (NH₄OH, ~28%)

  • Deionized water

Procedure:

  • Preparation of Antimony Solution: In a fume hood, slowly dissolve a pre-weighed amount of SbCl₅ in a known volume of cold deionized water to create a 0.1 M solution. Stir continuously until fully dissolved.

  • Preparation of Phosphate Solution: Prepare a 0.2 M solution of orthophosphoric acid by diluting the 85% stock solution with deionized water.

  • Precipitation: Add the 0.1 M antimony solution dropwise to the 0.2 M phosphoric acid solution under vigorous stirring. A white precipitate of this compound will form.

  • pH Adjustment: Slowly add ammonium hydroxide dropwise to the mixture until the pH of the slurry reaches approximately 1.0. Use a calibrated pH meter to monitor the pH. Maintain this pH for about 1 hour with continuous stirring to allow for digestion of the precipitate.

  • Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate repeatedly with deionized water, decanting the supernatant after each wash, until the pH of the wash water is neutral (pH ~6-7). This step is crucial to remove residual chlorides and other unreacted precursors.

  • Drying: Filter the washed precipitate and dry it in an oven at 60-80°C for 24 hours.

  • Sieving: Grind the dried material into a fine powder and sieve it to obtain a uniform particle size for use in adsorption experiments.

Protocol 2: Batch Adsorption Experiment for Mercury Removal

This protocol outlines a standard procedure for evaluating the mercury adsorption capacity of the synthesized this compound.

Materials:

  • Synthesized this compound adsorbent

  • Hg(II) stock solution (1000 mg/L), commercially available or prepared from HgCl₂ or Hg(NO₃)₂

  • Deionized water

  • Nitric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment

  • Conical flasks or centrifuge tubes (50 mL)

  • Orbital shaker

  • Centrifuge and/or syringe filters (0.45 µm)

Procedure:

  • Preparation of Mercury Working Solutions: Prepare a series of mercury solutions with different initial concentrations (e.g., 1, 5, 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.

  • pH Adjustment: For each working solution, adjust the pH to the desired value (e.g., pH 5.0) using 0.1 M HNO₃ or 0.1 M NaOH.

  • Adsorption Setup: Add a precise amount of this compound (e.g., 25 mg) to a series of 50 mL conical flasks.

  • Initiate Adsorption: Add a known volume (e.g., 25 mL) of a pH-adjusted mercury working solution to each flask. This results in an adsorbent dose of 1 g/L.

  • Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and constant temperature for a predetermined equilibrium time (e.g., 24 hours, determined from a preliminary kinetic study).

  • Sample Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration through a 0.45 µm syringe filter.

  • Analysis: Determine the final concentration of mercury (Cₑ) in the supernatant/filtrate using Cold Vapor Atomic Absorption Spectrometry (CVAAS) (see Protocol 3).

  • Calculation: Calculate the amount of mercury adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

    • C₀ = Initial mercury concentration (mg/L)

    • Cₑ = Equilibrium mercury concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Protocol 3: Analysis of Mercury Concentration by CVAAS

This is a summarized protocol based on standard methods like EPA 245.1.[12]

Principle: Inorganic mercury in the sample is reduced to volatile elemental mercury (Hg⁰) using a reducing agent (typically stannous chloride). The Hg⁰ vapor is then purged from the solution with an inert gas and carried into an absorption cell of an atomic absorption spectrometer, where its absorbance is measured at 253.7 nm.

Procedure:

  • Sample Digestion (if total mercury is required): For samples that may contain organic mercury, a digestion step with potassium permanganate (B83412) and potassium persulfate at 95°C is required to oxidize all mercury to Hg²⁺.[8][12]

  • System Setup: Set up the CVAAS system according to the manufacturer's instructions.

  • Calibration: Prepare a series of calibration standards of known mercury concentrations and generate a calibration curve.

  • Reduction and Measurement: Transfer a known volume of the sample (or diluted sample) to the reaction vessel of the CVAAS system. Add the reducing agent (stannous chloride) to convert Hg²⁺ to Hg⁰. The system will then purge the Hg⁰ vapor into the absorption cell for measurement.

  • Quantification: The instrument software will use the calibration curve to calculate the mercury concentration in the original sample.

Quantitative Data & Performance Metrics

Direct quantitative performance data for this compound in mercury removal is limited in recent literature. However, data from analogous tetravalent and pentavalent metal phosphate ion exchangers, such as Zirconium Phosphate (ZrP) and Titanium Phosphate (TiP), provide valuable benchmarks for expected performance. These materials operate via a similar ion-exchange mechanism.

Table 1: Ion Exchange Capacities of Metal Phosphate Adsorbents
Adsorbent Material Target Ion Ion Exchange Capacity (meq/g) Reference / Notes
Zirconium Phosphate (amorphous)Na⁺6.2[12]
Zirconium Phosphate (microcrystalline)General Cations6.6[11]
Zirconium Phosphate CompositeHeavy Metals3.2[11]
Titanium Phosphate (amorphous)Na⁺12.3 - 16.9[12]
Graphene Th(IV) PhosphateH⁺1.56[13]
This compound General Cations Good (Value not specified) [1][2]

Note: Ion Exchange Capacity (IEC) is a measure of the total number of exchangeable ions per unit mass of the material.

Table 2: Comparative Adsorption Capacities (Langmuir qₘₐₓ) for Divalent Cations

The following table presents the maximum monolayer adsorption capacity (qₘₐₓ) derived from the Langmuir isotherm model for various metal ions on analogous or relevant adsorbents. This helps to infer the potential selectivity of phosphate-based materials.

Adsorbent Material Hg(II) (mg/g) Pb(II) (mg/g) Cd(II) (mg/g) Cu(II) (mg/g) Zn(II) (mg/g) Reference
Potato Starch Phosphate51.4106.391.8-130.5[14]
Zirconium Phosphate-99.9% removal64.9% removal--[11] (Selectivity: Pb²⁺ > Cu²⁺)
1,3,5-Trithiane (Sulfur-based)-----[15][16] (Selectivity: Hg(II) > Sb(III) > Cd(II) > Pb(II))

Note: The selectivity of an adsorbent can be highly dependent on the experimental conditions (pH, temperature, initial concentrations). The data above illustrates that while phosphate-based materials are effective, other ions like Pb²⁺ and Zn²⁺ can be highly competitive.

Visualizations: Workflows and Logical Diagrams

Experimental Workflow Diagram

This diagram outlines the complete process from the synthesis of the this compound adsorbent to the final analysis of its mercury removal performance.

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_adsorption Phase 2: Batch Adsorption Experiment cluster_analysis Phase 3: Analysis & Data Processing A 1. Prepare 0.1M SbCl₅ and 0.2M H₃PO₄ Solutions B 2. Mix Solutions & Precipitate This compound A->B Dropwise Addition C 3. Adjust pH to ~1.0 with NH₄OH & Digest B->C D 4. Wash Precipitate until Neutral pH C->D E 5. Dry, Grind, and Sieve Adsorbent D->E F 6. Characterize Material (FTIR, XRD, SEM) E->F I 9. Add Adsorbent to Solutions (Known Mass, m) E->I G 7. Prepare Hg(II) Working Solutions (Varying C₀) H 8. Adjust pH of Solutions (e.g., pH 5) G->H H->I J 10. Agitate for Equilibrium Time (e.g., 24h) I->J K 11. Separate Adsorbent (Centrifuge/Filter) J->K L 12. Analyze Supernatant for Final Hg(II) Conc. (Cₑ) using CVAAS K->L M 13. Calculate Adsorption Capacity (qₑ) L->M N 14. Plot Adsorption Isotherm (qₑ vs. Cₑ) M->N O 15. Model Data (Langmuir, Freundlich) to find qₘₐₓ N->O

Caption: Experimental workflow for mercury removal using this compound.

Troubleshooting Flowchart: Low Mercury Removal

This flowchart provides a logical sequence of steps to diagnose and resolve low mercury removal efficiency during batch experiments.

Caption: Troubleshooting flowchart for low mercury removal efficiency.

References

Validation & Comparative

A Comparative Guide: Antimony(V) Phosphate vs. Zeolite for Heavy Metal Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of heavy metal contaminants from aqueous solutions is a critical challenge in environmental remediation and various industrial processes. This guide provides an objective comparison of the performance of two adsorbent materials, Antimony(V) phosphate (B84403) and zeolites, for the adsorption of heavy metals. The information presented is based on available experimental data to assist researchers and professionals in selecting the appropriate material for their specific needs.

Executive Summary

Zeolites, a well-established class of aluminosilicate (B74896) minerals, are widely recognized for their ion-exchange capabilities and effectiveness in adsorbing a broad range of heavy metal cations. Their performance can be further enhanced through various modification techniques. Antimony(V) phosphate is a synthetic inorganic ion exchanger that has shown selectivity for certain heavy metals, such as cadmium and mercury. However, comprehensive data on its adsorption capacity for a wider array of heavy metals remains limited in publicly available literature, making a direct, broad-spectrum comparison challenging. This guide synthesizes the available data for a side-by-side evaluation.

Performance Data

The following tables summarize the quantitative data on the heavy metal adsorption capacity of zeolites. A complete quantitative comparison with this compound is limited by the available research data.

Table 1: Maximum Adsorption Capacity (q_max) of Various Zeolites for Different Heavy Metals

Zeolite TypePb(II) (mg/g)Cu(II) (mg/g)Cd(II) (mg/g)Zn(II) (mg/g)Ni(II) (mg/g)Reference
Natural Zeolite (Clinoptilolite)159.0025.7633.072.092.08[1]
Synthetic Zeolite (ZSM-5)74.0769.9360.24--[2]
Modified Zeolite (NaCl treated)---13.10-[1]
Fe-modified Zeolite-----[1]

Note: Adsorption capacities can vary significantly based on experimental conditions such as pH, temperature, initial metal concentration, and contact time.

Table 2: Adsorption Performance of this compound

Heavy MetalAdsorption PerformanceReference
Cadmium (Cd)Selective adsorption observed[3]
Mercury (Hg)Selective adsorption observed[3]
Lead (Pb)Data not available
Copper (Cu)Data not available
Zinc (Zn)Data not available
Nickel (Ni)Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of this compound and for conducting heavy metal adsorption studies using zeolites.

Synthesis of this compound Adsorbent

This protocol is adapted from a patented synthesis process.[4]

Materials:

  • Antimony(V) oxide (Sb₂O₅)

  • Concentrated hydrochloric acid (HCl)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized water

  • Dilute phosphoric acid (H₃PO₄)

Procedure:

  • Dissolve 10 parts of reagent-grade Sb₂O₅ in 40 parts of concentrated HCl with heating to approximately 75°C.

  • Prepare a 4M solution of diammonium hydrogen phosphate by dissolving 53 parts of (NH₄)₂HPO₄ in 100 parts of water.

  • Heat the diammonium hydrogen phosphate solution to about 75°C.

  • Slowly add the heated diammonium hydrogen phosphate solution to the acidic antimony solution while stirring. Control the rate of addition to maintain the pH of the reacting solution below 3.

  • Digest the resulting precipitate for a minimum of 1 hour to ensure complete reaction.

  • Separate the solid antimony phosphate precipitate from the solution.

  • Wash the precipitate first with dilute phosphoric acid and then with deionized water.

  • Dry the final product.

Batch Adsorption Experiments for Heavy Metal Removal by Zeolites

This is a general protocol for evaluating the adsorption capacity of zeolites.[5][6]

Materials:

  • Zeolite adsorbent (natural, modified, or synthetic)

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CuSO₄·5H₂O, CdCl₂, ZnSO₄·7H₂O)

  • Deionized water

  • HCl and NaOH solutions for pH adjustment

Procedure:

  • Preparation of Adsorbent: Wash the zeolite with deionized water to remove impurities and dry it in an oven at a specified temperature (e.g., 105°C) for a set period (e.g., 24 hours). Sieve the zeolite to obtain a uniform particle size.

  • Preparation of Heavy Metal Solutions: Prepare stock solutions of the desired heavy metals and dilute them to the required initial concentrations for the experiments.

  • Adsorption Experiment:

    • Add a known mass of the prepared zeolite to a series of flasks containing a fixed volume of the heavy metal solution with a specific initial concentration.

    • Adjust the pH of the solutions to the desired value using HCl or NaOH.

    • Agitate the flasks in a shaker at a constant speed and temperature for a predetermined contact time to reach equilibrium.

  • Analysis:

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Analyze the final concentration of the heavy metal in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Adsorption Capacity: Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) using the following equation:

    q_e = (C_o - C_e) * V / m

    where:

    • C_o = Initial concentration of the heavy metal (mg/L)

    • C_e = Equilibrium concentration of the heavy metal (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of heavy metal adsorption.

G cluster_prep Adsorbent Preparation cluster_exp Adsorption Experiments cluster_analysis Analysis cluster_modeling Data Modeling cluster_results Results & Comparison A1 This compound Synthesis B1 Batch Adsorption Studies (Varying pH, time, concentration) A1->B1 A2 Zeolite Preparation/Modification A2->B1 C1 Metal Concentration Measurement (AAS/ICP-OES) B1->C1 D1 Isotherm Modeling (Langmuir, Freundlich) C1->D1 D2 Kinetic Modeling C1->D2 E1 Adsorption Capacity (q_max) D1->E1 E2 Removal Efficiency (%) D2->E2 E3 Comparative Performance Analysis E1->E3 E2->E3

Comparative Adsorption Experimental Workflow

Discussion

The available data strongly supports the efficacy of zeolites, both natural and modified, as versatile adsorbents for a range of heavy metals. The porous structure and ion-exchange properties of zeolites contribute to their high adsorption capacities.[7][8] Modification of zeolites, such as through acid treatment or ion exchange, can further enhance their performance.[1]

This compound has been identified as a promising selective adsorbent, particularly for cadmium and mercury.[3] Its primary mechanism of action is believed to be ion exchange. However, the lack of comprehensive studies on its performance with other common heavy metal pollutants like lead, copper, and zinc limits a broader comparative assessment.

For researchers and professionals, the choice between these two materials will depend on the specific application. If the target contaminants are primarily cadmium and mercury, this compound may offer high selectivity. For broader-spectrum heavy metal removal, zeolites present a more well-documented and versatile option. Further research is warranted to fully characterize the heavy metal adsorption capabilities of this compound to enable a more complete and direct comparison with established adsorbents like zeolites.

References

A Comparative Analysis of Antimony-Based Photocatalysts and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced oxidation processes, titanium dioxide (TiO₂) has long been regarded as the gold standard for photocatalysis due to its stability, low cost, and high efficiency. However, the scientific community is in a constant search for novel materials with enhanced photocatalytic capabilities. Among the emerging candidates, antimony-based compounds are gaining attention. This guide presents a detailed comparison of the photocatalytic performance of a representative antimony-based photocatalyst, nanocrystalline calcium antimony oxide hydroxide (B78521) (CaSb₂O₅(OH)₂), against the commercial benchmark, TiO₂ P25.

This comparison is designed for researchers, scientists, and professionals in drug development, providing objective, data-driven insights into the relative performance of these materials in the degradation of organic pollutants. The information is compiled from peer-reviewed studies to ensure accuracy and reliability.

Quantitative Performance Comparison

The photocatalytic efficacy of a material is determined by several key parameters, including particle size, specific surface area, bandgap energy, and its efficiency in degrading specific pollutants. The following tables summarize the comparative data for nanocrystalline CaSb₂O₅(OH)₂ and the widely used TiO₂ P25.

Table 1: Physical and Electronic Properties

ParameterNanocrystalline CaSb₂O₅(OH)₂TiO₂ (P25)Significance
Particle Size~8 nm[1]~21 nmSmaller particle size generally leads to a larger surface area.
Specific Surface Area101.8 m²/g[1]~50 m²/gA larger surface area provides more active sites for photocatalysis.
Band Gap4.6 eV[1]~3.2 eVA wider band gap can indicate a stronger oxidative potential.

Table 2: Photocatalytic Degradation of Organic Pollutants

PollutantPhaseCatalystDegradation Efficiency/RateKey Findings
Benzene (B151609)GasCaSb₂O₅(OH)₂29% steady conversion ratio[1]Demonstrates notable performance in gas-phase degradation.
BenzeneGasTiO₂ P25Lower than CaSb₂O₅(OH)₂[1]The antimony-based catalyst showed a higher conversion rate for benzene.
Methylene BlueAqueousTiO₂ (Anatase, 20 nm)97.3% degradation in 30 min[2]TiO₂ is highly effective for the degradation of this common dye.
Rhodamine BAqueousTiO₂/SiO₂ composite100% degradation in 210 minComposite TiO₂ materials show complete degradation of Rhodamine B.

Experimental Protocols

To ensure the reproducibility and validation of photocatalytic experiments, detailed methodologies are crucial. The following are generalized protocols for the synthesis of the antimony-based photocatalyst and for evaluating the photocatalytic degradation of organic pollutants in both aqueous and gaseous phases.

Synthesis of Nanocrystalline CaSb₂O₅(OH)₂

A hydrothermal method is typically employed for the synthesis of nanocrystalline calcium antimony oxide hydroxide.

  • Precursor Preparation : Stoichiometric amounts of antimony(III) chloride (SbCl₃) and calcium chloride (CaCl₂) are dissolved in a suitable solvent, such as ethanol (B145695), under vigorous stirring.

  • Hydrolysis : An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the precursor solution to induce hydrolysis and precipitation. The pH of the solution is carefully controlled during this process.

  • Hydrothermal Treatment : The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

  • Washing and Drying : After the autoclave cools to room temperature, the precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature (e.g., 80°C).

Evaluation of Photocatalytic Activity (Aqueous Phase)

The degradation of organic dyes such as Methylene Blue or Rhodamine B is a common method to assess photocatalytic activity in the aqueous phase.

  • Reaction Setup : A specific amount of the photocatalyst (e.g., 0.1 g) is added to a known volume of the dye solution (e.g., 100 mL) in a photoreactor.[3]

  • Adsorption-Desorption Equilibrium : The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the catalyst's surface, reaching an equilibrium.[3]

  • Initiation of Photocatalysis : A light source (e.g., a UV lamp or a solar simulator) is turned on to initiate the photocatalytic reaction.[3]

  • Sampling : Aliquots of the suspension are withdrawn at regular intervals (e.g., every 15 or 30 minutes).[3]

  • Analysis : The samples are centrifuged to separate the photocatalyst, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.[3]

  • Calculation of Degradation Efficiency : The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[3]

Evaluation of Photocatalytic Activity (Gas Phase)

The degradation of volatile organic compounds (VOCs) like benzene is used to evaluate gas-phase photocatalysis.

  • Reactor Setup : A continuous flow reactor, often a quartz tube, is used. The photocatalyst is coated on the inner surface of the tube.[1]

  • Catalyst Coating : A thin film of the photocatalyst is prepared on the inner surface of the reactor.[1]

  • Gas Stream : A controlled stream of air containing a specific concentration of the VOC and water vapor is passed through the reactor.[1]

  • Illumination : The reactor is irradiated with a UV lamp to trigger the photocatalytic reaction.[1]

  • Analysis : The concentration of the VOC at the inlet and outlet of the reactor is measured using a gas chromatograph (GC) equipped with a suitable detector (e.g., a flame ionization detector - FID).

  • Calculation of Conversion Ratio : The conversion ratio is calculated based on the decrease in the VOC concentration.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and the fundamental mechanism of photocatalysis.

G cluster_prep Catalyst Preparation cluster_exp Photocatalytic Experiment cluster_analysis Data Analysis synthesis Synthesis of Photocatalyst (e.g., Hydrothermal Method) characterization Characterization (XRD, SEM, BET, etc.) synthesis->characterization setup Reactor Setup (Catalyst + Pollutant Solution) characterization->setup equilibrium Adsorption-Desorption Equilibrium (in dark) setup->equilibrium irradiation Light Irradiation (UV/Visible) equilibrium->irradiation sampling Periodic Sampling irradiation->sampling measurement UV-Vis Spectroscopy (Aqueous) or GC (Gas) sampling->measurement calculation Calculate Degradation Efficiency / Rate measurement->calculation kinetics Determine Reaction Kinetics calculation->kinetics

General experimental workflow for photocatalyst evaluation.

G Mechanism of Semiconductor Photocatalysis cluster_reactions Reactive Oxygen Species (ROS) Formation cluster_degradation Pollutant Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB hν (Photon Energy ≥ Band Gap) H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ O2_rad •O₂⁻ (Superoxide) OH_rad •OH (Hydroxyl Radical) Pollutant Organic Pollutant O2_rad->Pollutant OH_rad->Pollutant Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Products

Mechanism of semiconductor photocatalysis.

References

Antimony(V) phosphate performance compared to other antimony catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antimony Catalysts: Performance of Antimony(V) Phosphate (B84403) and Other Antimony Compounds

For researchers, scientists, and drug development professionals engaged in chemical synthesis, the choice of a catalyst is pivotal. In the realm of polyester (B1180765) production, such as polyethylene (B3416737) terephthalate (B1205515) (PET), antimony compounds have long been favored for their efficiency and cost-effectiveness. This guide provides a comparative analysis of the performance of various antimony catalysts, with a special focus on Antimony(V) phosphate in relation to more conventional catalysts like antimony trioxide and antimony acetate (B1210297).

While direct comparative studies on this compound in polyester polycondensation are limited in publicly available literature, this guide synthesizes available data to offer a comprehensive overview. The comparison primarily draws upon experimental results from the synthesis of polyesters, a key process in various industrial applications, including materials relevant to drug delivery systems.

Performance Comparison of Antimony Catalysts

The catalytic activity of antimony compounds is a critical factor in polyesterification reactions, influencing reaction rates, polymer molecular weight, and thermal properties. The following table summarizes quantitative data from a comparative study on the synthesis of poly(ethylene furanoate) (PEF), a bio-based polyester with properties similar to PET. This data provides a clear performance benchmark between Antimony Trioxide and Antimony Acetate.

Table 1: Performance Comparison of Antimony Trioxide and Antimony Acetate in Poly(ethylene furanoate) Synthesis [1]

CatalystPolycondensation Temperature (°C)Polycondensation Time (h)Intrinsic Viscosity (IV) (dL/g)Glass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C)
Antimony Trioxide (Sb₂O₃) 2403Higher85203
Antimony Acetate (Sb(CH₃COO)₃) 2403Lower76195

Note: The study indicated that higher IV, Tg, and Tm values for the polymer synthesized with Antimony Trioxide suggest a higher molecular weight and thus, superior catalytic performance under the tested conditions.[1]

Furthermore, in industrial PET production, antimony trioxide is often used in conjunction with phosphorus compounds like phosphoric acid.[2][3] The interaction between the antimony catalyst and the phosphate can influence the overall catalytic activity and thermal stability of the resulting polymer.[4] This suggests a potential synergistic role for the phosphate moiety, though it does not directly represent the performance of a standalone this compound catalyst.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of catalytic systems. The following is a general two-step methodology for the synthesis of polyesters like PET or PEF using an antimony catalyst, based on common laboratory practices.[1]

1. Esterification Step:

  • A dicarboxylic acid (e.g., terephthalic acid or 2,5-furandicarboxylic acid) and a diol (e.g., ethylene (B1197577) glycol) are charged into a reaction vessel in a specific molar ratio (e.g., 1:1.5).

  • The antimony catalyst (e.g., Antimony Trioxide, Antimony Acetate, or this compound) is added at a concentration typically ranging from 200-400 ppm relative to the dicarboxylic acid.[1][5]

  • The mixture is heated to a temperature between 160-220°C under a nitrogen atmosphere with constant stirring.[1]

  • The water produced during the esterification reaction is continuously removed from the reaction vessel.

  • The reaction progress is monitored by measuring the amount of water collected or by analyzing samples for the acid value. The esterification is typically continued for 2-4 hours.[1]

2. Polycondensation Step:

  • The oligomers obtained from the esterification step are heated to a higher temperature, typically between 240-280°C.[1][5]

  • A high vacuum (typically below 1 mbar) is gradually applied to the system to facilitate the removal of excess diol and promote the increase of the polymer's molecular weight.[1]

  • The reaction is continued for 2-4 hours, and the progress is monitored by measuring the intrinsic viscosity of the polymer.[1]

  • Once the desired molecular weight is achieved, the polymer is extruded, cooled, and pelletized.

Experimental Workflow and Catalytic Pathway

To systematically compare the performance of different antimony catalysts, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for such a comparative study.

G cluster_prep Catalyst & Monomer Preparation cluster_reaction Polyester Synthesis cluster_analysis Polymer Characterization & Performance Analysis cat_V This compound ester Esterification (160-220°C, N₂) cat_V->ester cat_III Antimony Trioxide cat_III->ester cat_ac Antimony Acetate cat_ac->ester monomers Dicarboxylic Acid + Diol monomers->ester poly Polycondensation (240-280°C, Vacuum) ester->poly iv Intrinsic Viscosity (IV) (Molecular Weight) poly->iv dsc DSC Analysis (Tg, Tm) poly->dsc nmr NMR Spectroscopy (Structure) poly->nmr color Colorimetry poly->color compare Comparative Performance Evaluation iv->compare dsc->compare nmr->compare color->compare

Caption: Experimental workflow for comparing antimony catalyst performance.

The catalytic mechanism for antimony compounds in polyester polycondensation is generally believed to involve the coordination of the antimony species to the hydroxyl and carbonyl groups of the monomer and growing polymer chains. This coordination facilitates the nucleophilic attack and subsequent elimination of ethylene glycol, leading to chain extension. The following diagram illustrates a generalized proposed mechanism.

G Sb Sb Catalyst Monomer1 Polymer-OH + Sb Sb->Monomer1 Coordination Intermediate [Sb-Polymer-O-H---O=C-Polymer'] Activated Complex Monomer1->Intermediate Coordination with second monomer Monomer2 Polymer'-OH Monomer2->Intermediate Product Polymer-O-Polymer' (Elongated Chain) Intermediate->Product Transesterification Byproduct Ethylene Glycol Intermediate->Byproduct Product->Sb Catalyst Regeneration

Caption: Generalized catalytic cycle for antimony-catalyzed polycondensation.

Conclusion

Antimony trioxide and antimony acetate are well-established and effective catalysts for polyester synthesis, with studies indicating that antimony trioxide may lead to polymers with higher molecular weights under certain conditions.[1] While direct quantitative data for this compound in this application remains elusive, its potential catalytic activity is suggested by the performance of antimony pentoxide in other esterification reactions and the use of phosphorus-based co-additives with antimony trioxide in industrial processes.[2][3][4]

For researchers and professionals in drug development and material science, the choice of catalyst will depend on the specific requirements of the application, including desired polymer properties, reaction efficiency, and regulatory considerations. The experimental protocols and workflows provided in this guide offer a framework for conducting systematic comparisons to identify the optimal catalyst for a given polyester synthesis. Further research into the catalytic performance of this compound is warranted to fully elucidate its potential in this field.

References

Antimony(V) phosphate vs. activated carbon for water treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antimony(V) Phosphate (B84403) and Activated Carbon for Water Treatment

Introduction

The removal of contaminants from water is a critical area of research, with various adsorbent materials being explored for their efficacy. Among these, activated carbon (AC) is a well-established and widely used adsorbent due to its high porosity and large surface area. Antimony(V) phosphate (SbP) is a lesser-known inorganic ion exchanger that has shown promise for the selective adsorption of certain heavy metals. This guide provides an objective comparison of the performance of this compound and activated carbon in water treatment, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these two materials for water purification applications.

Performance Comparison for Heavy Metal Removal

Direct comparative studies between this compound and activated carbon for the same pollutants under identical conditions are scarce in the available literature. However, by examining their performance in separate studies, we can draw meaningful comparisons. The following tables summarize the adsorption capacities and removal efficiencies of both materials for various heavy metals.

Table 1: Adsorption Performance of this compound for Heavy Metals

Heavy MetalAdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHContact Time (min)Initial Concentration (mg/L)Reference
Cadmium (Cd²⁺)This compoundNot specified~98% (column study)Not specifiedNot specifiedNot specified
Mercury (Hg²⁺)This compoundNot specified~95% (column study)Not specifiedNot specifiedNot specified

Table 2: Adsorption Performance of Activated Carbon for Heavy Metals

Heavy MetalAdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHContact Time (min)Initial Concentration (mg/L)Reference
Lead (Pb²⁺)Oak-based AC~70>987~120100
Copper (Cu²⁺)Oak-based AC~50~727~120100
Nickel (Ni²⁺)Oak-based AC~35~607~120100
Cadmium (Cd²⁺)Biomass-derived AC121.5Up to 85%Neutral to slightly alkalineNot specifiedNot specified
Chromium (Cr⁶⁺)Activated CarbonNot specified>90%39050
Antimony (Sb³⁺)FeCl₃-modified GAC2.7>99%7.03Not specifiedNot specified

Note: Adsorption capacities and removal efficiencies are highly dependent on experimental conditions such as temperature, adsorbent dosage, and the presence of other ions.

Experimental Protocols

The data presented above were obtained through batch adsorption experiments. A generalized protocol for such experiments is outlined below.

General Batch Adsorption Experimental Protocol

This protocol is a synthesis of methodologies described in various studies.

  • Preparation of Adsorbent:

    • This compound Synthesis: this compound can be synthesized by reacting antimony oxide with concentrated hydrochloric acid and then adding a water-soluble orthophosphate source to precipitate the antimony phosphate. The precipitate is then washed and dried.

    • Activated Carbon: Commercially available activated carbon is typically washed with deionized water to remove impurities and then dried in an oven.

  • Preparation of Metal Ion Solutions: Stock solutions of the target heavy metal ions are prepared by dissolving their respective salts (e.g., CdCl₂, HgCl₂, Pb(NO₃)₂) in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Batch Adsorption Study:

    • A known amount of the adsorbent (e.g., 0.1 g) is added to a fixed volume of the metal ion solution (e.g., 100 mL) of a known initial concentration in a series of flasks.

    • The pH of the solutions is adjusted to the desired value using dilute acids (e.g., HNO₃) or bases (e.g., NaOH).

    • The flasks are then agitated in a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.

    • Samples are withdrawn at different time intervals to study the effect of contact time.

    • To study the effect of pH, the experiment is repeated at different pH values.

    • To study the effect of initial concentration, the experiment is repeated with different initial concentrations of the metal ion solution.

    • To determine the effect of adsorbent dose, the experiment is repeated with varying amounts of the adsorbent.

  • Analysis:

    • After adsorption, the solution is separated from the adsorbent by filtration or centrifugation.

    • The final concentration of the metal ions in the supernatant is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Calculation:

    • The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • The removal efficiency (%) is calculated as: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

Visualizations

Experimental Workflow for Batch Adsorption Studies

G cluster_prep Preparation cluster_exp Batch Experiment cluster_analysis Analysis cluster_calc Calculation Adsorbent Adsorbent Preparation (SbP Synthesis or AC Washing) Mix Mixing Adsorbent and Metal Ion Solution Adsorbent->Mix Solution Metal Ion Solution Preparation Solution->Mix pH_Adjust pH Adjustment Mix->pH_Adjust Agitate Agitation (Shaker) pH_Adjust->Agitate Separate Separation (Filtration/Centrifugation) Agitate->Separate Analyze Concentration Analysis (AAS/ICP-OES) Separate->Analyze Calc_qe Calculate Adsorption Capacity (qe) Analyze->Calc_qe Calc_eff Calculate Removal Efficiency (%) Analyze->Calc_eff

Caption: Workflow for a typical batch adsorption experiment.

Discussion

Based on the available data, both this compound and activated carbon are effective adsorbents for heavy metals.

This compound has demonstrated high removal efficiency for cadmium and mercury in column studies. Its primary mechanism is ion exchange. The synthesis of SbP is a straightforward chemical precipitation process.

Activated Carbon is a versatile adsorbent effective for a wide range of heavy metals, including lead, copper, nickel, cadmium, and chromium. Its high porosity and large surface area contribute to its excellent adsorption capacity through physical and chemical adsorption. Activated carbon can be produced from various carbonaceous materials, making it a potentially cost-effective option. The performance of activated carbon can be further enhanced through chemical modification, as seen with the FeCl₃-modified granular activated carbon for antimony removal.

Conclusion

Both this compound and activated carbon have their merits in the field of water treatment. Activated carbon is a well-established, versatile adsorbent with proven efficacy for a broad spectrum of heavy metals. This compound, while less studied, shows high selectivity and efficiency for specific heavy metals like cadmium and mercury. The choice between the two would depend on the specific application, including the target contaminant, required removal efficiency, and cost considerations. Further direct comparative studies are needed to provide a more definitive assessment of their relative performance under identical conditions.

A Comparative Guide to Antimony(V) Phosphate and Titanium Dioxide as Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is paramount for applications ranging from environmental remediation to advanced oxidation processes in drug synthesis. While titanium dioxide (TiO₂) has long been the industry standard, emerging materials like antimony-based compounds are presenting compelling alternatives. This guide provides a detailed comparative analysis of the photocatalytic performance of a representative antimony-based photocatalyst, nanocrystalline calcium antimony oxide hydroxide (B78521) (CaSb₂O₅(OH)₂), and the widely used commercial benchmark, titanium dioxide (P25).

Due to the limited availability of direct experimental data on the photocatalytic properties of pure Antimony(V) phosphate, this guide utilizes data from a closely related and well-studied antimony-based photocatalyst, calcium antimony oxide hydroxide. This compound provides a valuable proxy for understanding the potential performance of antimony-based photocatalysts in comparison to titanium dioxide.

Performance at a Glance: A Quantitative Comparison

The following table summarizes the key physicochemical properties and photocatalytic performance metrics of nanocrystalline calcium antimony oxide hydroxide and titanium dioxide (P25), facilitating a direct comparison of their capabilities.

PropertyAntimony-Based Photocatalyst (CaSb₂O₅(OH)₂)Titanium Dioxide (P25)
Particle Size ~8 nm[1][2]~21 nm[3]
Specific Surface Area (BET) 101.8 m²/g[1][2]~50 - 65 m²/g[4]
Band Gap 4.6 eV[1][2]~3.2 eV (Anatase)[5]
Photocatalytic Degradation of Benzene (B151609) (Gas Phase) 29% steady-state conversion[1][2]Lower than CaSb₂O₅(OH)₂[1][2]
Photocatalytic Degradation of Organic Dyes (Aqueous Phase) Much higher activity than P25 for Rhodamine B, Methylene Blue, and Methyl Orange[1]Standard benchmark performance

Experimental Deep Dive: Protocols and Methodologies

To ensure reproducibility and a clear understanding of the data presented, this section details the experimental protocols for the synthesis of the photocatalysts and the evaluation of their photocatalytic performance.

Synthesis of Photocatalysts

1. Nanocrystalline Calcium Antimony Oxide Hydroxide (Microwave-Hydrothermal Method) [1]

  • Precursors: Calcium chloride (CaCl₂) and potassium pyroantimonate (B1233504) (K₂H₂Sb₂O₇).

  • Procedure:

    • A 0.1 M solution of CaCl₂ is slowly added to a 0.05 M solution of K₂H₂Sb₂O₇ under continuous stirring.

    • The pH of the resulting mixture is adjusted.

    • The mixture is then subjected to microwave-hydrothermal treatment at a specific temperature and duration (e.g., 180 °C for 20 minutes).

    • The resulting precipitate is washed and dried to obtain the CaSb₂O₅(OH)₂ nanocrystals.

2. Titanium Dioxide (P25)

  • Titanium dioxide P25 is a commercially available photocatalyst produced by Evonik (formerly Degussa). It consists of a mixture of anatase and rutile phases, typically in an 80:20 ratio.

Characterization of Photocatalysts

The synthesized photocatalysts are characterized using a suite of analytical techniques to determine their physical and chemical properties:

  • X-ray Diffraction (XRD): To identify the crystalline phase and estimate the crystallite size.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the photocatalyst.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the nanocrystals.

Evaluation of Photocatalytic Activity

1. Degradation of Gaseous Benzene [1][2]

  • Experimental Setup: A continuous flow reactor is used, where a stream of air containing a known concentration of benzene is passed over the photocatalyst.

  • Procedure:

    • The photocatalyst is coated onto a suitable support within the reactor.

    • The benzene-air mixture is introduced into the reactor.

    • The reactor is irradiated with a UV lamp to initiate the photocatalytic reaction.

    • The concentration of benzene at the reactor outlet is monitored over time using a gas chromatograph to determine the degradation efficiency.

2. Degradation of Organic Dyes in Aqueous Solution (e.g., Rhodamine B, Methylene Blue) [1]

  • Experimental Setup: A batch reactor containing an aqueous solution of the dye and the photocatalyst is used.

  • Procedure:

    • A specific amount of the photocatalyst is suspended in the dye solution.

    • The suspension is stirred in the dark to reach adsorption-desorption equilibrium.

    • The reactor is then irradiated with a UV lamp while maintaining continuous stirring.

    • Aliquots of the solution are taken at regular intervals and analyzed using a UV-Vis spectrophotometer to measure the decrease in dye concentration, from which the degradation efficiency is calculated.

Visualizing the Process: Experimental Workflows and Mechanisms

To further elucidate the experimental and fundamental processes, the following diagrams illustrate the workflow for evaluating photocatalytic efficiency and the underlying mechanism of photocatalysis.

Experimental_Workflow_Gas_Phase cluster_setup Experimental Setup Gas Cylinder Gas Cylinder Mass Flow Controllers Mass Flow Controllers Gas Cylinder->Mass Flow Controllers Benzene Source Benzene Source Benzene Source->Mass Flow Controllers Mixing Chamber Mixing Chamber Mass Flow Controllers->Mixing Chamber Photoreactor Photoreactor Mixing Chamber->Photoreactor Benzene + Air Gas Chromatograph Gas Chromatograph Photoreactor->Gas Chromatograph Outlet Gas UV Lamp UV Lamp UV Lamp->Photoreactor Irradiation Experimental_Workflow_Aqueous_Phase cluster_process Experimental Process Dye Solution Dye Solution Stirring in Dark Adsorption-Desorption Equilibrium Dye Solution->Stirring in Dark Photocatalyst Powder Photocatalyst Powder Photocatalyst Powder->Stirring in Dark UV Irradiation Photocatalytic Reaction Stirring in Dark->UV Irradiation Sampling Aliquots Taken at Intervals UV Irradiation->Sampling Centrifugation Separate Catalyst Sampling->Centrifugation UV-Vis Analysis Measure Dye Concentration Centrifugation->UV-Vis Analysis Photocatalysis_Mechanism cluster_semiconductor Semiconductor Photocatalyst Valence Band Valence Band (VB) Conduction Band Conduction Band (CB) h+ h⁺ e- e⁻ Light (hν) Light (hν) Light (hν)->Valence Band Excitation O2 O2 e-->O2 Reduction H2O H2O h+->H2O Oxidation •O2- •O₂⁻ O2->•O2- •OH •OH H2O->•OH Organic Pollutant Organic Pollutant •O2-->Organic Pollutant Degradation •OH->Organic Pollutant Degradation Degradation Products CO₂ + H₂O Organic Pollutant->Degradation Products

References

A Comparative Guide to Cadmium Sensing: Evaluating Antimony(V) Phosphate Against Established Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of cadmium (Cd²⁺) is a critical task due to its significant toxicity. While numerous methods for cadmium sensing exist, this guide provides a comparative analysis of the performance of Antimony(V) phosphate (B84403) as a selective adsorbent for cadmium, alongside established sensing technologies. This document offers a validation perspective on Antimony(V) phosphate and contrasts its capabilities with those of prevalent electrochemical and optical methods, supported by experimental data and detailed protocols.

This compound: An Ion-Exchange Material for Cadmium Recognition

This compound is recognized as an inorganic ion exchanger with a notable affinity for cadmium ions. Its utility in this context stems from its capacity for selective adsorption of cadmium, which forms the basis for its potential application in cadmium sensing platforms.

Performance Characteristics

The performance of this compound as a cadmium adsorbent has been characterized by its ion exchange capacity and its selectivity over other divalent cations. While primarily studied for removal and separation, these properties are fundamental to its potential as a recognition element in a sensor.

Table 1: Performance Metrics of this compound for Cadmium Adsorption

ParameterThis compound
Analyte Cadmium (Cd²⁺)
Principle of Interaction Ion Exchange
Ion Exchange Capacity Data not explicitly quantified in available literature
Selectivity Selective for Cadmium and Mercury[1]

Established Cadmium Sensing Technologies: A Comparative Overview

For the purpose of a comprehensive evaluation, the performance of this compound is compared against leading cadmium sensing technologies, namely electrochemical sensors and optical sensors. These methods offer a direct measurement of cadmium concentration through a transduced signal.

Table 2: Comparative Performance of Cadmium Sensing Technologies

FeatureThis compound (as an adsorbent)Electrochemical SensorsOptical Fiber SensorsAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Detection Limit Not Applicable (adsorbent)9.8 nmol/L - 0.02 pM[2][3]~1 ppb (approx. 8.9 nM)[4]0.1 - 1 ppb[5]0.007 - 0.1 µg/L[5]
Linear Range Not Applicable (adsorbent)0.01–80.0 μmol/L - 10⁻¹³–10⁻⁴ M[2][3]0.1 to 1000 ppb[4]0.05 - 2.0 mg/L[5]Wide linear range[5]
Analysis Time Hours (for adsorption equilibrium)Minutes[2]Minutes[4]Minutes per sampleMinutes per sample
Selectivity High for Cd²⁺ and Hg²⁺[1]Good to Excellent (can be tuned with modifying agents)[2][3]Good (demonstrated against Pb²⁺, Zn²⁺, and CrO₄²⁻)[4]HighVery High
Instrumentation Cost LowLow to Moderate[6]ModerateHigh[5]Very High[5]
Portability High (for batch adsorption)High (handheld potentiostats available)[6]ModerateLow[5]Low[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensing performance. Below are the protocols for the synthesis of this compound and the general setup for electrochemical and optical cadmium detection.

Synthesis of this compound

This compound can be prepared as an inorganic ion exchanger. The synthesis involves the reaction of an antimony(V) salt with a phosphate source under controlled conditions to precipitate the desired material.

Procedure: A detailed procedure for the synthesis of this compound is not readily available in the provided search results. However, a general approach for a similar compound, antimony(V) silicate, involves mixing decimolar solutions of antimony(V) chloride and sodium silicate, adjusting the pH with ammonia, and then washing, drying, and grinding the resulting product. A similar aqueous precipitation method would likely be employed for this compound.

Experimental Workflow for Cadmium Adsorption using this compound

The primary application of this compound demonstrated in the literature is for the separation of cadmium through column chromatography.[1]

AntimonyV_Phosphate_Workflow cluster_prep Preparation cluster_separation Separation Process cluster_analysis Analysis Sample Aqueous Sample (containing Cd²⁺ and other ions) Loading Load Sample onto Column Sample->Loading Column Chromatography Column packed with this compound Column->Loading Elution Elute with Appropriate Buffer Loading->Elution Collection Collect Fractions Elution->Collection Detection Analyze Fractions for Cd²⁺ (e.g., by AAS or ICP-MS) Collection->Detection

Cadmium separation using this compound.
General Protocol for Electrochemical Cadmium Sensing

Electrochemical methods, such as square wave anodic stripping voltammetry (SWASV), are commonly used for sensitive cadmium detection.[2][7]

Experimental Setup: A standard three-electrode system is employed, comprising a working electrode (e.g., a modified glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[2] The electrodes are immersed in an electrolyte solution containing the sample.

Procedure:

  • Preconcentration: Cadmium ions in the sample are deposited onto the working electrode at a specific negative potential for a set duration.

  • Stripping: The potential is then scanned in the positive direction, causing the deposited cadmium to be "stripped" back into the solution as it is oxidized.

  • Detection: The current generated during the stripping step is measured, which is proportional to the concentration of cadmium in the sample.

Electrochemical_Sensing_Pathway Start Sample containing Cd²⁺ Deposition Preconcentration Step: Cd²⁺ + 2e⁻ → Cd(s) (at negative potential) Start->Deposition Stripping Stripping Step: Cd(s) → Cd²⁺ + 2e⁻ (potential scan to positive) Deposition->Stripping Signal Measure Stripping Current Stripping->Signal Result [Cd²⁺] ∝ Peak Current Signal->Result

Electrochemical detection of cadmium ions.
General Protocol for Optical Fiber Cadmium Sensing

Optical fiber sensors for cadmium often utilize a sensing layer immobilized on the fiber that interacts with cadmium ions, leading to a change in the optical properties of the system.

Experimental Setup: An optical fiber is modified with a cadmium-sensitive material. A light source sends a signal through the fiber, and a detector measures the transmitted or reflected light.

Procedure:

  • Interaction: The sensing end of the optical fiber is exposed to the sample solution.

  • Binding: Cadmium ions in the sample bind to the immobilized sensing material.

  • Signal Change: This binding event causes a change in the fluorescence, absorbance, or refractive index at the fiber surface.

  • Detection: The change in the optical signal is detected and correlated to the cadmium concentration.

Optical_Sensing_Mechanism cluster_interaction Sensing Interaction LightSource Light Source OpticalFiber Optical Fiber with Sensing Layer LightSource->OpticalFiber Detector Detector OpticalFiber->Detector Binding Cd²⁺ binds to Sensing Layer OpticalFiber->Binding Sample Sample (Cd²⁺ ions) Sample->Binding SignalChange Change in Optical Properties (e.g., fluorescence) Binding->SignalChange SignalChange->OpticalFiber Modified Signal

Optical fiber-based cadmium sensing.

Conclusion

This compound demonstrates significant potential as a selective material for cadmium, primarily showcased through its application in ion-exchange based separation.[1] This inherent selectivity is a promising characteristic for its future development into a cadmium sensing platform. However, in its current state of research, it functions as a recognition and separation material rather than a direct sensor that provides a real-time, quantifiable signal.

In comparison, electrochemical and optical sensing methods are well-established technologies that offer direct, rapid, and highly sensitive detection of cadmium ions. Electrochemical sensors, in particular, provide excellent detection limits and are amenable to miniaturization for portable, on-site analysis.[2][6] Optical fiber sensors also present a robust option for sensitive and selective cadmium detection.[4]

For researchers and drug development professionals, the choice of method will depend on the specific application requirements. For preparative applications requiring the separation of cadmium from other ions, this compound is a viable material. For analytical applications demanding rapid and sensitive quantification, electrochemical and optical sensors are the more mature and validated technologies. Future research could focus on integrating the high selectivity of this compound with a signal transduction mechanism to develop a novel and highly selective cadmium sensor.

References

A Comparative Guide to Antimony(V) Phosphate and Other Ion Exchangers for Mercury Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of mercury from aqueous solutions is a critical process in various industrial and research settings, particularly in environmental remediation and the purification of pharmaceutical products. Ion exchange has emerged as a robust and efficient method for this purpose. This guide provides an objective comparison of the performance of antimony(V) phosphate (B84403), an inorganic ion exchanger, with other commonly used ion exchange materials for mercury removal, supported by available experimental data.

Performance Comparison of Ion Exchangers for Mercury Removal

To provide a comprehensive overview, the following table summarizes the performance of various ion exchangers for mercury removal based on available data. This allows for an indirect comparison of the potential efficacy of antimony(V) phosphate against established materials.

Table 1: Performance of Various Ion Exchangers in Mercury(II) Removal

Ion ExchangerTypeMaximum Adsorption Capacity (Qmax)Distribution Coefficient (Kd) (mL/g)Removal Efficiency (%)Reference/Notes
This compound InorganicData not availableData not availableData not availableNoted for good ion exchange capacity and stability.[1]
Natural ZeoliteInorganic0.28 mmol/gData not availableUp to 74%[2]
Iron-Modified ZeoliteInorganic0.54 mmol/gData not availableUp to 87%[2]
Thiol-functionalized resinChelating Resin560 mg/gData not available77%[3]
Duolite GT-73Chelating Resin300 mg/gData not available44%[3]
Purolite S920Chelating ResinData not availableData not availableOptimal conditions found at 1.6 g/L for 45 min.[1]
Dowex XZS-1Strong Cationic ResinData not availableData not availableReduces 70-90 ppm Hg to 34 ppb.[4]

Experimental Protocols

To ensure reproducibility and accurate comparison of ion exchanger performance, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of this compound and a general procedure for evaluating mercury adsorption in a batch system.

Synthesis of this compound

This compound can be synthesized by the dropwise addition of a solution of antimony pentachloride in concentrated hydrochloric acid to a solution of disodium (B8443419) hydrogen phosphate, with constant stirring. The resulting precipitate is then left to digest, followed by washing with deionized water to remove excess acid, and finally dried at a specific temperature. The precise molar ratios and drying temperatures are critical for the final properties of the ion exchanger.

Batch Adsorption Experiment for Mercury Removal

A common method to evaluate the performance of an ion exchanger is through batch adsorption studies.

  • Preparation of Mercury Solution : A stock solution of a known mercury concentration (e.g., 1000 mg/L) is prepared by dissolving a suitable mercury salt (e.g., HgCl₂) in deionized water. This stock solution is then diluted to the desired experimental concentrations.

  • Adsorption Test : A predetermined amount of the ion exchanger (e.g., 0.1 g of this compound) is added to a fixed volume of the mercury solution (e.g., 50 mL) in a conical flask.

  • Equilibration : The flasks are agitated in a mechanical shaker at a constant temperature and for a specific duration to reach equilibrium.

  • Analysis : After equilibration, the solid and liquid phases are separated by filtration or centrifugation. The concentration of mercury remaining in the filtrate is determined using an appropriate analytical technique, such as Cold Vapor Atomic Absorption Spectrometry (CVAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Adsorption Capacity : The amount of mercury adsorbed per unit mass of the ion exchanger at equilibrium (Qe, in mg/g) is calculated using the following formula:

    Qe = (C₀ - Ce) * V / m

    Where:

    • C₀ is the initial concentration of mercury (mg/L).

    • Ce is the equilibrium concentration of mercury (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the ion exchanger (g).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a batch adsorption experiment to evaluate the performance of an ion exchanger for mercury removal.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_hg Prepare Hg(II) Solution mixing Mix Adsorbent and Hg(II) Solution prep_hg->mixing prep_adsorbent Weigh Ion Exchanger prep_adsorbent->mixing agitation Agitate for Equilibrium mixing->agitation separation Separate Solid and Liquid agitation->separation analysis Analyze Hg(II) Concentration separation->analysis calculation Calculate Adsorption Performance analysis->calculation

Caption: Batch adsorption experimental workflow.

Logical Relationship in Ion Exchange for Mercury Removal

The underlying principle of ion exchange for mercury removal involves the swapping of ions between the solid ion exchanger and the aqueous solution. The following diagram illustrates this fundamental relationship.

IonExchangeMechanism cluster_before Before Exchange cluster_after After Exchange Adsorbent_H Ion Exchanger (H⁺ form) Adsorbent_Hg Ion Exchanger (Hg²⁺ bound) Adsorbent_H->Adsorbent_Hg Adsorption of Hg²⁺ Solution_Hg Aqueous Solution (with Hg²⁺) Solution_H Aqueous Solution (with H⁺) Solution_Hg->Solution_H Release of H⁺

References

Safety Operating Guide

Proper Disposal of Antimony(V) Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Antimony(V) phosphate (B84403) is a critical aspect of laboratory safety and environmental responsibility. As with other antimony compounds, Antimony(V) phosphate is classified as a hazardous substance, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment. This guide provides essential, immediate safety and logistical information, including operational plans for the proper management and disposal of this compound waste generated in research, scientific, and drug development settings.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. If there is a risk of generating dust or aerosols, use a respirator with a HEPA filter.

  • Ventilation: All handling and pre-treatment of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: In case of a spill, moisten the solid material to prevent dust formation and clean up using a HEPA-filtered vacuum.[1] Do not wash spills into the sewer system.[1] All materials used for spill cleanup should be treated as hazardous waste.

Operational Plan for Waste Disposal

The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions. It is particularly important to avoid contact with strong acids, which can lead to the formation of toxic stibine (B1205547) gas.[1]

Step 2: Waste Collection and Storage
  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.

Pre-Disposal Treatment Protocols

For aqueous solutions or larger quantities of this compound waste, pre-treatment can convert the compound into a more stable and less leachable form. The following are laboratory-scale protocols for precipitation and solidification.

Protocol 1: Precipitation of Aqueous Antimony Waste

This protocol is designed to precipitate soluble antimony compounds from an aqueous solution, making them easier to collect and manage.

Methodology:

  • Ensure all work is performed in a chemical fume hood with appropriate PPE.

  • For aqueous solutions of this compound, adjust the pH to a range of 6 to 7.[4] This pH range has been shown to be optimal for the precipitation of antimony.[4]

  • Slowly add a solution of ferric chloride while stirring. The iron will coagulate with the antimony, forming insoluble ferric antimonate.

  • Allow the precipitate to settle.

  • Separate the solid precipitate from the liquid by decantation or filtration.

  • Collect the solid precipitate and the remaining liquid separately in properly labeled hazardous waste containers.

Protocol 2: Solidification/Stabilization of Antimony Waste

This protocol encapsulates the antimony waste within a solid matrix, reducing the risk of leaching into the environment.[5][6]

Methodology:

  • In a designated container within a fume hood, mix the this compound waste (solid or precipitated sludge) with Portland cement.

  • A common starting ratio for solidification is a waste-to-binder (cement) ratio of 1:4 to 1:1 by weight.

  • Slowly add water to the mixture and stir until a uniform, paste-like consistency is achieved.

  • Allow the mixture to cure and harden in the container for at least 24 hours. The container should be left open in the fume hood during the initial curing phase to allow for the evaporation of excess water.

  • Once solidified, seal the container and label it as "Solidified Hazardous Waste: this compound" for collection by a professional disposal service.

Quantitative Data for Disposal Procedures

ParameterValue/RangeApplicationSource
Optimal pH for Antimony(V) Precipitation6 - 7Precipitation Protocol[4]
Waste-to-Binder Ratio (Cement)1:4 to 1:1 by weightSolidification Protocol
Curing Time for SolidificationMinimum 24 hoursSolidification Protocol[7]
OSHA Permissible Exposure Limit (PEL) for Antimony0.5 mg/m³ (8-hour TWA)Safety and Handling[8]

Disposal Workflow Diagram

AntimonyVPhosphateDisposal cluster_prep Preparation & Assessment cluster_direct_disposal Direct Disposal cluster_pretreatment Pre-treatment start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_form Determine Waste Form fume_hood->waste_form collect_solid Collect in Labeled Hazardous Waste Container waste_form->collect_solid Solid precipitate Protocol 1: Precipitate Aqueous Waste waste_form->precipitate Aqueous Solution store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_pickup_solid Arrange for EHS Pickup store_solid->ehs_pickup_solid end End: Waste Disposed by Licensed Professional ehs_pickup_solid->end separate Separate Precipitate precipitate->separate solidify Protocol 2: Solidify Precipitate/Sludge separate->solidify collect_treated Collect Treated Waste in Labeled Container solidify->collect_treated store_treated Store in Satellite Accumulation Area collect_treated->store_treated ehs_pickup_treated Arrange for EHS Pickup store_treated->ehs_pickup_treated ehs_pickup_treated->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Antimony(V) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Antimony(V) phosphate (B84403), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and environmental compliance.

Antimony(V) phosphate and its related compounds are hazardous materials that require stringent safety measures.[1][2][3] Inhalation, ingestion, or skin contact can lead to adverse health effects, including irritation to the skin, eyes, and respiratory tract.[1][2][4] Chronic exposure may result in more severe health complications.[4][5] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal procedures are mandatory.

Occupational Exposure Limits

Regulatory bodies have established exposure limits for antimony compounds to protect personnel from their harmful effects.[1][2] The following table summarizes the key occupational exposure limits.

Regulatory BodyExposure Limit (as Sb)Time-Weighted Average (TWA)
OSHA 0.5 mg/m³8-hour
NIOSH 0.5 mg/m³10-hour
ACGIH 0.5 mg/m³8-hour

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk. The following procedures must be followed:

  • Preparation and Engineering Controls :

    • Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

    • Ensure that an eye-wash station and safety shower are readily accessible.[7]

    • Before starting, confirm that all necessary PPE is available and in good condition.

  • Donning Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemical-resistant gloves. Neoprene or natural rubber are suitable materials.[1]

    • Eye Protection : Use chemical safety goggles with side shields.[2][8]

    • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. For operations with a higher risk of dust generation, disposable coveralls (e.g., Tyvek®) are recommended.[1][4]

    • Respiratory Protection : For tasks that may generate dust, a NIOSH-approved respirator with a particulate filter (N95, R95, or P95) is required.[1][8] In situations with the potential for higher concentrations, a full-facepiece respirator or a powered-air purifying respirator (PAPR) should be used.[1]

  • Handling the Chemical :

    • Avoid the formation of dust.[2][6] Use gentle scooping and pouring techniques.

    • Keep containers of this compound tightly closed when not in use.[4][9]

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound waste is critical to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste materials containing this compound in a designated, clearly labeled, and sealed container.[4]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling and Storage :

    • Label the waste container with "Hazardous Waste" and list the contents, including "this compound."

    • Store the waste container in a secure, designated area away from incompatible materials.[6]

  • Disposal :

    • Dispose of the hazardous waste through your institution's EHS-approved waste management vendor.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

G prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) ppe Donning Personal Protective Equipment (Gloves, Goggles, Respirator) prep->ppe handling Chemical Handling (Avoid Dust, Keep Containers Closed) ppe->handling decon Decontamination (Hand Washing, Surface Cleaning) handling->decon emergency Emergency Procedures (First Aid & Spill Response) handling->emergency waste_collection Waste Collection (Labeled, Sealed Container) decon->waste_collection disposal Final Disposal (Via EHS Vendor) waste_collection->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.